molecular formula C20H41NO4 B212034 N-Acetylphytosphingosine CAS No. 21830-28-4

N-Acetylphytosphingosine

Numéro de catalogue: B212034
Numéro CAS: 21830-28-4
Poids moléculaire: 359.5 g/mol
Clé InChI: SZUJJDLBXJCDNT-ZCNNSNEGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Phytosphingosine Acetamide, chemically known as (2S,3S,4R)-2-Acetamido-1,3,4-octadecanetriol, is a lab-crafted lipid derivative of phytosphingosine . This compound is a close structural analogue to the endogenous ceramides and sphingoid bases found in the human stratum corneum, making it a valuable tool for dermatological and cosmetic research . Its primary research applications leverage its multi-functional properties, which include serving as an anti-seborrheic, antimicrobial, and skin-conditioning agent . Researchers utilize Phytosphingosine Acetamide in studies focused on reinforcing the skin's lipid barrier. By mimicking natural skin lipids, it aids in the investigation of skin hydration, barrier repair, and the mitigation of dryness and visible flaking . Its antimicrobial action is of significant interest for developing strategies to control the growth of microorganisms such as Propionibacterium acnes and Staphylococcus aureus on the skin, which is relevant for acne and general skin health research . Furthermore, its anti-seborrheic properties make it a compound of interest for projects aimed at regulating sebum production and understanding related skin conditions . The mechanism of action for sphingoid bases like Phytosphingosine is complex and includes interaction with peroxisome proliferator-activated receptors (PPARs), which are nuclear hormone receptors involved in epidermal differentiation, lipid metabolism, and inflammation reduction . Additionally, it has been shown to induce the expression of key keratinocyte differentiation markers such as involucrin, loricrin, and filaggrin, which are crucial for the structural integrity of the skin . Its anti-inflammatory effects are also mediated through the inhibition of protein kinase C (PKC) and the suppression of pro-inflammatory mediators like interleukin-1α . Phytosphingosine Acetamide is synthesized from plant-based oils, such as corn or soy, through a process involving fermentation and acetylation, resulting in a high-purity powder or paste suitable for incorporation into various research formulations . It has a low comedogenic rating, indicating it is unlikely to clog pores, which is a key consideration for studies on acne-prone skin models . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly prohibited for personal use.

Propriétés

Numéro CAS

21830-28-4

Formule moléculaire

C20H41NO4

Poids moléculaire

359.5 g/mol

Nom IUPAC

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]acetamide

InChI

InChI=1S/C20H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)20(25)18(16-22)21-17(2)23/h18-20,22,24-25H,3-16H2,1-2H3,(H,21,23)/t18-,19+,20-/m0/s1

Clé InChI

SZUJJDLBXJCDNT-ZCNNSNEGSA-N

SMILES isomérique

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)C)O)O

SMILES canonique

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C)O)O

Autres numéros CAS

21830-28-4

Synonymes

N-acetylphytosphingosine
NAPS compound

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to N-Acetylphytosphingosine: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylphytosphingosine (NAPS) is a crucial bioactive lipid belonging to the ceramide family, playing a pivotal role in the structural integrity and signaling functions of the skin's epidermal barrier. As an acetylated derivative of phytosphingosine (B30862), NAPS exhibits unique physicochemical and biological properties that are of significant interest in dermatology, cosmetology, and pharmacology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological functions, and relevant experimental protocols for the study of this compound. It aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and skin care formulation.

Chemical Structure and Identification

This compound is a complex lipid composed of a phytosphingosine backbone N-acylated with an acetyl group. Phytosphingosine is an 18-carbon aliphatic chain with three hydroxyl groups and an amino group. The acetylation occurs at the amino group on the second carbon atom.

Chemical Formula: C₂₀H₄₁NO₄[1][2]

Molecular Weight: 359.54 g/mol [1][2][3]

IUPAC Name: N-((2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl)acetamide

Synonyms: N-Acetyl (2S, 3S, 4R)-2-amino-1,3,4-octadecanetriol, N-C2:0-Phytoceramide, C2 Phytoceramide[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively reported in the literature. The following table summarizes the available information, with some data for the related precursor molecule, phytosphingosine, provided for reference.

PropertyValueReference
Appearance White crystalline powder or neat solid.[1][3]
Melting Point Data not available for this compound. (Phytosphingosine: 102 °C)[4]
Boiling Point Data not available for this compound. (Phytosphingosine: 483.7 ± 40.0 °C, predicted)[5][6]
Solubility Insoluble in water. Soluble in organic solvents such as ethanol (B145695). (Phytosphingosine is soluble in ethanol up to 2 mg/mL).[4][7]
logP Data not available for this compound. (Phytosphingosine: 6.2 at 22°C)[4]
Storage Store at -20°C for long-term storage. For short-term, store in a well-ventilated, dry place at 2-8°C, protected from direct sunlight.[1]

Biological Properties and Functions

This compound is a key component of the skin's stratum corneum and exhibits a range of biological activities.

  • Skin Barrier Function: As a ceramide, NAPS is integral to the lipid lamellae of the stratum corneum, which forms the primary barrier against water loss and external insults. It helps to maintain skin hydration and integrity.[1]

  • Anti-Inflammatory Activity: this compound has demonstrated anti-inflammatory properties. It can suppress the production of prostaglandin (B15479496) E2 (PGE2) by inhibiting cyclooxygenase (COX) enzymes.[2] It has also been shown to reduce inflammation in keratinocytes.[2]

  • Antimicrobial Properties: Phytosphingosine, the precursor to NAPS, is known to have antimicrobial activity, which may be retained in its acetylated form, contributing to the skin's defense against microorganisms.

  • Cell Signaling: this compound is involved in various cellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[2]

Signaling Pathways

This compound, as a ceramide, is implicated in several key signaling pathways that regulate inflammation and cellular responses.

Inhibition of NF-κB Signaling Pathway

Phytosphingosine and its derivatives have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_inhibition This compound Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates NAPS NAPS NAPS->IKK Inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation IkB_p p-IκB IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Induces

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation and cellular stress responses that can be modulated by phytosphingosine derivatives.

MAPK_Pathway cluster_stimulus Stress / Inflammatory Cytokines cluster_inhibition This compound Stimulus Stimulus MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimulus->MAPKKK Activates NAPS NAPS NAPS->MAPKKK Inhibits MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Response Inflammatory Response TF->Response

Caption: this compound modulates the MAPK signaling pathway.

Regulation of Cyclooxygenase-2 (COX-2) Pathway

This compound has been shown to suppress the production of prostaglandin E2, which is synthesized via the COX-2 pathway.

COX2_Pathway cluster_stimulus Inflammatory Stimuli cluster_inhibition This compound Stimulus Stimulus COX2 COX-2 Expression Stimulus->COX2 Induces NAPS NAPS NAPS->COX2 Suppresses ArachidonicAcid Arachidonic Acid PGH2 Prostaglandin H₂ ArachidonicAcid->PGH2 COX-2 PGE2 Prostaglandin E₂ PGH2->PGE2 Inflammation Inflammation PGE2->Inflammation

Caption: this compound regulates the Cyclooxygenase-2 pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. The following protocols are proposed based on established methods for related compounds.

Synthesis of this compound

This protocol describes a general method for the N-acetylation of phytosphingosine.

Materials:

Procedure:

  • Dissolve phytosphingosine in a suitable solvent such as pyridine or a mixture of DCM and a base like triethylamine.

  • Cool the solution in an ice bath.

  • Add acetic anhydride dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to obtain pure this compound.

Purification and Analysis

Purification Workflow:

Purification_Workflow Start Crude this compound ColumnChromatography Silica Gel Column Chromatography Start->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC TLC Analysis of Fractions FractionCollection->TLC Pooling Pooling of Pure Fractions TLC->Pooling Evaporation Solvent Evaporation Pooling->Evaporation FinalProduct Pure this compound Evaporation->FinalProduct

Caption: General workflow for the purification of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis:

A reverse-phase HPLC method can be adapted for the analysis of this compound.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of methanol and water, or acetonitrile (B52724) and water.
Flow Rate 1.0 mL/min
Detection UV at a low wavelength (e.g., 205-215 nm) or Evaporative Light Scattering Detector (ELSD)
Column Temperature 30-40 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR and ¹³C-NMR spectroscopy are essential for structural confirmation.

  • ¹H-NMR: Expected signals would include those for the long aliphatic chain, the methine protons adjacent to the hydroxyl and amide groups, the N-H proton of the amide, and the methyl protons of the acetyl group.

  • ¹³C-NMR: Expected signals would include those for the carbons of the aliphatic chain, the carbons bearing the hydroxyl groups, the carbon attached to the nitrogen, and the carbonyl and methyl carbons of the acetyl group.

Mass Spectrometry (MS):

Mass spectrometry is used for molecular weight determination and structural elucidation.

  • Ionization: Electrospray ionization (ESI) is a suitable method.

  • Fragmentation: Tandem MS (MS/MS) can provide structural information. Expected fragmentation would involve cleavage of the C-C bonds of the aliphatic chain and cleavage around the amide and hydroxyl groups.

Conclusion

This compound is a bioactive lipid with significant importance for skin health and cellular signaling. Its role in maintaining the skin barrier and its anti-inflammatory properties make it a compound of great interest for therapeutic and cosmetic applications. This technical guide provides a foundational understanding of its chemical and biological characteristics and offers a starting point for researchers to develop and refine experimental protocols for its study. Further research is warranted to fully elucidate its quantitative physicochemical properties and to establish standardized analytical methods.

References

The Multifaceted Role of N-Acetylphytosphingosine in Skin Lipid Architecture and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetylphytosphingosine, an acetylated derivative of the naturally occurring phytosphingosine (B30862), is a critical component of the skin's lipid matrix.[1] This bioactive lipid plays a pivotal role in maintaining the integrity of the stratum corneum, the outermost layer of the epidermis, thereby ensuring proper skin barrier function, hydration, and homeostasis. This technical guide provides an in-depth analysis of the functions of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Core Functions in Skin Lipids

This compound is integral to the structure and function of the epidermal barrier. Its primary roles include:

  • Precursor to Ceramides (B1148491): Phytosphingosine, the precursor to this compound, is a fundamental building block of ceramides, which constitute a major fraction of the intercellular lipids in the stratum corneum.[2][3] N-acylation of phytosphingosine with fatty acids forms phytoceramides, essential for the lamellar organization of the lipid barrier.[2]

  • Strengthening the Skin Barrier: By contributing to the ceramide pool, this compound helps to fortify the skin's natural barrier. This reinforcement minimizes transepidermal water loss (TEWL) and protects the skin from environmental aggressors.[3]

  • Promoting Keratinocyte Differentiation: Studies on its precursor, phytosphingosine, have demonstrated a significant role in promoting the differentiation of normal human epidermal keratinocytes (NHEKs). This process is crucial for the formation of a healthy stratum corneum.[4]

  • Anti-inflammatory and Antimicrobial Properties: Phytosphingosine and its derivatives, including this compound, have been shown to possess anti-inflammatory and antimicrobial properties, contributing to the skin's defense system.[2][5]

Quantitative Effects on Skin Barrier Function

While specific clinical trial data for this compound is emerging, studies on formulations containing its precursor, phytosphingosine, and related ceramides provide valuable insights into its efficacy.

ParameterTreatment GroupBaseline (Mean ± SD)Post-Treatment (Mean ± SD)Percentage ChangeStatistical SignificanceReference
Skin Hydration (AU) Test Cream (with Ceramide)28.7 ± 5.744.7 ± 11.2 (at W2)+55.7%p < 0.01[4]
Transepidermal Water Loss (g/m²h) Test Cream (with Ceramide)10.2 ± 3.48.0 ± 2.5 (at W2)-21.6%p < 0.05[4]

Table 1: Effects of a Ceramide-Containing Cream on Skin Hydration and Transepidermal Water Loss (TEWL). AU = Arbitrary Units; W2 = Week 2. Data is representative of studies on ceramide-based formulations.

Experimental Protocols

In Vitro Assessment of Keratinocyte Differentiation

This protocol outlines a method to quantify the effect of this compound on the differentiation of normal human epidermal keratinocytes (NHEKs), based on the methodology for its precursor, phytosphingosine.[4]

1. Cell Culture:

  • Culture NHEKs in a low-calcium, serum-free medium to maintain them in an undifferentiated state.

2. Treatment:

  • Introduce this compound at various concentrations (e.g., 1, 5, 10 µM) to the culture medium.
  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., high calcium concentration) for comparison.
  • Incubate the cells for a defined period (e.g., 7 days).

3. Quantification of Cornified Envelope (CE) Formation:

  • Harvest the treated NHEKs in a 2% SDS solution.
  • Sonicate the cell lysate briefly.
  • Centrifuge the lysate and resuspend the pellet in 2% SDS with 20 mM dithiothreitol (B142953) (DTT).
  • Boil the suspension for 1 hour to solubilize the cross-linked envelopes.
  • Quantify the amount of soluble CEs by spectrophotometry at 310 nm.[4]

4. Analysis of Differentiation Marker Proteins:

  • Perform ELISA or Western blotting to quantify the expression levels of key differentiation markers such as involucrin, loricrin, and keratin (B1170402) 1.[4]

Clinical Evaluation of Skin Barrier Function

This protocol describes a standard method for a double-blind, vehicle-controlled clinical study to assess the impact of a topical formulation containing this compound on skin hydration and TEWL.[4]

1. Subject Recruitment:

  • Recruit healthy volunteers with dry skin conditions.
  • Ensure subjects refrain from using other topical products on the test areas for a specified period before and during the study.

2. Test Product Application:

  • Designate test sites on the forearms of each subject.
  • Apply a standardized amount of the test formulation (containing a specific concentration of this compound) and a vehicle control to the respective sites twice daily for a set duration (e.g., 4 weeks).

3. Biophysical Measurements:

  • At baseline and at specified time points (e.g., week 2 and week 4), measure skin hydration using a Corneometer and TEWL using a Tewameter under controlled environmental conditions (temperature and humidity).

4. Data Analysis:

  • Analyze the changes from baseline for both the treatment and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the effects.

Signaling Pathways

This compound and its precursor, phytosphingosine, are known to modulate intracellular signaling pathways that regulate inflammation and cell differentiation in keratinocytes. One of the key pathways influenced is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates N_Acetylphytosphingosine This compound N_Acetylphytosphingosine->IKK_Complex Inhibits IkB IκB IKK_Complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB Inhibits Degradation Degradation IkB->Degradation Leads to NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocates to Nucleus DNA DNA NF_kB_active->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression (IL-1α, TNF-α, etc.) DNA->Inflammatory_Genes Promotes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

By inhibiting the activation of the IKK complex, this compound prevents the phosphorylation and subsequent degradation of IκB. This action keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[2][5] This mechanism underlies its anti-inflammatory effects.

G N_Acetylphytosphingosine This compound Deacetylation Deacetylation N_Acetylphytosphingosine->Deacetylation Phytosphingosine Phytosphingosine Deacetylation->Phytosphingosine Ceramide_Synthase Ceramide Synthase Phytosphingosine->Ceramide_Synthase Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->Ceramide_Synthase Phytoceramide Phytoceramide (e.g., Ceramide NP) Ceramide_Synthase->Phytoceramide Stratum_Corneum Incorporation into Stratum Corneum Lipids Phytoceramide->Stratum_Corneum

Caption: Biosynthesis of phytoceramides from this compound.

This compound can be deacetylated to yield phytosphingosine. Subsequently, ceramide synthases catalyze the N-acylation of phytosphingosine with a fatty acyl-CoA to form a phytoceramide, such as Ceramide NP. These ceramides are then integrated into the lipid lamellae of the stratum corneum.

Conclusion

This compound is a key bioactive lipid with a multifaceted role in skin health. Its contribution to the ceramide pool is fundamental for the structural integrity and barrier function of the stratum corneum. Furthermore, its ability to promote keratinocyte differentiation and exert anti-inflammatory effects underscores its importance in maintaining skin homeostasis. The quantitative data from studies on related compounds, along with established experimental protocols, provide a solid foundation for further research and development of innovative dermatological and cosmetic products leveraging the beneficial properties of this compound. As research continues, a more detailed understanding of its specific signaling pathways and clinical efficacy will further solidify its position as a cornerstone ingredient in advanced skincare.

References

An In-depth Technical Guide to the N-Acetylphytosphingosine Biosynthesis Pathway in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylphytosphingosine (N-Ac-PHS), a member of the ceramide family, is a crucial sphingolipid in the yeast Saccharomyces cerevisiae and other fungi. Sphingolipids are not only essential structural components of cellular membranes but also function as critical signaling molecules involved in a myriad of cellular processes, including cell cycle regulation, stress responses, and apoptosis. The biosynthesis of N-Ac-PHS is a complex and tightly regulated process, making it a key area of study for understanding fungal biology and for the development of novel antifungal therapeutics. This technical guide provides a comprehensive overview of the N-Ac-PHS biosynthesis pathway in yeast, with a focus on the core biochemical reactions, key enzymes, quantitative data, regulatory mechanisms, and detailed experimental protocols.

Core Biosynthesis Pathway of this compound

The de novo biosynthesis of this compound in yeast commences in the endoplasmic reticulum (ER) with the condensation of the amino acid L-serine and palmitoyl-CoA. This initial step is catalyzed by the serine palmitoyltransferase (SPT) complex, which is a rate-limiting enzyme in the pathway. The product of this reaction, 3-ketodihydrosphingosine, is then rapidly reduced to dihydrosphingosine (DHS). DHS serves as a key intermediate and can be further hydroxylated to produce phytosphingosine (B30862) (PHS). The final step in the formation of N-Ac-PHS is the N-acetylation of the amino group of phytosphingosine.

The overall pathway can be summarized as follows:

  • L-serine + Palmitoyl-CoA → 3-Ketodihydrosphingosine

  • 3-Ketodihydrosphingosine → Dihydrosphingosine (DHS)

  • Dihydrosphingosine → Phytosphingosine (PHS)

  • Phytosphingosine + Acetyl-CoA → this compound (N-Ac-PHS)

This compound Biosynthesis Pathway cluster_ER Endoplasmic Reticulum L-serine L-serine 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine L-serine->3-Ketodihydrosphingosine SPT (Lcb1/Lcb2/Tsc3) Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketodihydrosphingosine Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine Tsc10 Phytosphingosine Phytosphingosine Dihydrosphingosine->Phytosphingosine Sur2 This compound This compound Phytosphingosine->this compound Acetyltransferases (e.g., YGR212W, YGR177C) Acetyl-CoA Acetyl-CoA Acetyl-CoA->this compound

Core this compound biosynthesis pathway in yeast.

Key Enzymes in the Pathway

The biosynthesis of N-Ac-PHS is orchestrated by a series of enzymes, each playing a critical role in the pathway.

EnzymeGene(s) in S. cerevisiaeFunction
Serine Palmitoyltransferase (SPT)LCB1, LCB2, TSC3Catalyzes the initial and rate-limiting step: the condensation of L-serine and palmitoyl-CoA.
3-Ketodihydrosphingosine ReductaseTSC10Reduces 3-ketodihydrosphingosine to dihydrosphingosine.
Sphingolipid C4-hydroxylaseSUR2Hydroxylates dihydrosphingosine to form phytosphingosine.
Phytosphingosine N-acetyltransferaseYGR212W (homolog of SLI1), YGR177C (homolog of ATF2)Catalyzes the final N-acetylation of phytosphingosine to yield this compound.[1]

While the roles of SPT, Tsc10, and Sur2 are well-established in S. cerevisiae, the specific enzymes responsible for the N-acetylation of phytosphingosine are less characterized. However, studies in the yeast Wickerhamomyces ciferrii have identified two acetyltransferases, Sli1p and Atf2p, that catalyze the acetylation of phytosphingosine.[1] Homologs of the genes encoding these enzymes, YGR212W and YGR177C, are present in S. cerevisiae and are the prime candidates for this enzymatic step.[1]

Quantitative Data

Quantitative analysis of the N-Ac-PHS pathway is essential for understanding its dynamics and regulation. However, specific quantitative data for N-Ac-PHS biosynthesis in S. cerevisiae is limited in the literature. The following table summarizes the available and inferred information.

ParameterValue/RangeOrganism/ConditionsReference
Enzyme Kinetics
SPT (Lcb1/Lcb2/Tsc3)Km (Palmitoyl-CoA): ~5-15 µMS. cerevisiae
Km (L-serine): ~0.2-1 mMS. cerevisiae
Phytosphingosine N-acetyltransferaseNot yet determined in S. cerevisiae--
Metabolite Concentrations
PhytosphingosineVariable, increases under heat stressS. cerevisiae
This compoundTypically low, but detectable levelsS. cerevisiae
Gene Expression
LCB1, LCB2Repressed by high sphingolipid levelsS. cerevisiae
YGR212W, YGR177CExpression levels are generally low under standard laboratory conditions.S. cerevisiae

Regulation of the this compound Biosynthesis Pathway

The biosynthesis of sphingolipids is a highly regulated process to maintain cellular homeostasis. The regulation occurs at multiple levels, including transcriptional control of gene expression and post-translational modification of enzymes.

Transcriptional Regulation: The expression of genes involved in sphingolipid biosynthesis is tightly controlled. The master transcriptional regulators of sphingolipid metabolism are beginning to be elucidated, with transcription factors such as Com2 playing a role in sensing intracellular sphingolipid levels and modulating the expression of key enzymes.[2]

Post-Translational Regulation: Key enzymes in the pathway are also regulated by post-translational modifications. For instance, the activity of the SPT complex is negatively regulated by the Orm proteins (Orm1 and Orm2). Phosphorylation of the Orm proteins by the TORC2-Ypk1 signaling pathway relieves this inhibition, thereby upregulating sphingolipid synthesis.[2] While the specific regulation of the final N-acetylation step is not fully understood, it is likely that the acetyltransferases involved are also subject to regulatory control to fine-tune the production of N-Ac-PHS in response to cellular needs.

Regulation of Sphingolipid Biosynthesis cluster_regulation Regulatory Inputs Cellular Stress Cellular Stress TORC2 TORC2 Cellular Stress->TORC2 Nutrient Availability Nutrient Availability Nutrient Availability->TORC2 Ypk1 Ypk1 TORC2->Ypk1 Activates Orm1/2 Orm1/2 Ypk1->Orm1/2 Inhibits (via phosphorylation) SPT Complex SPT Complex Orm1/2->SPT Complex Inhibits Sphingolipid Synthesis Sphingolipid Synthesis SPT Complex->Sphingolipid Synthesis Catalyzes

Regulation of the initial steps of sphingolipid biosynthesis.

Experimental Protocols

Extraction of Sphingolipids from Yeast

This protocol describes a method for the total extraction of lipids, including N-Ac-PHS, from yeast cells for subsequent analysis by mass spectrometry.

Materials:

  • Yeast culture

  • Chloroform (B151607)

  • Methanol

  • Glass beads (0.5 mm diameter)

  • Bead beater

  • Centrifuge

  • Glass tubes

Procedure:

  • Harvest yeast cells from a liquid culture by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet with distilled water and then resuspend in a small volume of water.

  • Transfer the cell suspension to a glass tube containing an equal volume of glass beads.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the tube.

  • Disrupt the cells using a bead beater for 5-10 cycles of 30 seconds on and 30 seconds off, keeping the samples on ice between cycles.

  • After cell disruption, add additional chloroform and water to achieve a final chloroform:methanol:water ratio of 2:1:0.8.

  • Vortex the mixture vigorously and then centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipid extract in a suitable solvent for mass spectrometry analysis.

Lipid Extraction Workflow Yeast Cell Pellet Yeast Cell Pellet Cell Disruption Cell Disruption Yeast Cell Pellet->Cell Disruption Add Chloroform:Methanol & Glass Beads Phase Separation Phase Separation Cell Disruption->Phase Separation Add Chloroform & Water Collect Organic Phase Collect Organic Phase Phase Separation->Collect Organic Phase Centrifugation Dry Lipid Extract Dry Lipid Extract Collect Organic Phase->Dry Lipid Extract Nitrogen Stream LC-MS/MS Analysis LC-MS/MS Analysis Dry Lipid Extract->LC-MS/MS Analysis Resuspend in Solvent

Workflow for the extraction of sphingolipids from yeast.
Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of N-Ac-PHS using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

Procedure:

  • Chromatographic Separation:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).

    • Optimize the gradient to achieve good separation of N-Ac-PHS from other lipid species.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use electrospray ionization (ESI) as the ionization source.

    • Perform Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transition for N-Ac-PHS will need to be determined empirically but will be based on its molecular weight and fragmentation pattern. A likely precursor ion would be the [M+H]+ adduct.

  • Quantification:

    • Prepare a standard curve using a commercially available N-Ac-PHS standard of known concentration.

    • Spike an internal standard (e.g., a deuterated or C17-based sphingolipid analog) into the samples and standards for normalization.

    • Calculate the concentration of N-Ac-PHS in the samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

In Vitro Assay for Phytosphingosine N-acetyltransferase Activity

This protocol outlines a method to measure the enzymatic activity of the putative phytosphingosine N-acetyltransferases.

Materials:

  • Yeast cell lysate or purified recombinant enzyme

  • Phytosphingosine substrate

  • Acetyl-CoA

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., chloroform:methanol 2:1)

  • LC-MS/MS system for product detection

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, a known concentration of phytosphingosine, and the yeast lysate or purified enzyme.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding a known concentration of acetyl-CoA.

  • Incubate the reaction for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the quenching solution.

  • Extract the lipids as described in the lipid extraction protocol.

  • Quantify the amount of N-Ac-PHS produced using LC-MS/MS.

  • Calculate the enzyme activity as the amount of product formed per unit time per amount of protein.

Conclusion

The biosynthesis of this compound is a fundamental metabolic pathway in yeast with significant implications for cell physiology and survival. While the core steps of the pathway leading to the formation of phytosphingosine are well-understood, the specific enzymes and regulatory mechanisms governing the final N-acetylation step in Saccharomyces cerevisiae are areas of active research. The protocols and information provided in this technical guide offer a solid foundation for researchers and drug development professionals to investigate this important pathway further. A deeper understanding of N-Ac-PHS biosynthesis will not only advance our knowledge of fungal biology but may also pave the way for the development of novel antifungal strategies targeting this essential metabolic route.

References

The Role of N-Acetylphytosphingosine as a Ceramide Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylphytosphingosine (NAPS), a derivative of the sphingoid base phytosphingosine (B30862), is emerging as a significant molecule in cellular signaling and skin health. While its direct effects on processes like apoptosis and inflammation are under investigation, its primary role is considered to be that of a precursor to ceramides (B1148491), the central lipid molecules in sphingolipid metabolism and key components of the skin's barrier function. This technical guide provides an in-depth exploration of the metabolic pathway of this compound to ceramides, its involvement in cellular signaling, and detailed experimental protocols for its study.

Introduction

Ceramides are a class of lipid molecules composed of a sphingoid base and a fatty acid. They are integral structural components of cell membranes and play crucial roles as signaling molecules in a variety of cellular processes, including proliferation, differentiation, and apoptosis.[1] Phytosphingosine is a key sphingoid base, particularly abundant in the stratum corneum of the skin, where it contributes to the formation of the epidermal permeability barrier.[2] this compound is the N-acetylated form of phytosphingosine and is utilized in cosmetic and dermatological formulations for its potential to support skin barrier function.[2] This guide will elucidate the pathway by which NAPS is converted to ceramides and discuss its subsequent physiological roles.

The Metabolic Pathway: From this compound to Ceramide

The conversion of this compound to ceramide is a two-step enzymatic process involving deacetylation followed by acylation.

Step 1: Deacetylation of this compound to Phytosphingosine

The initial and rate-limiting step in the conversion of NAPS to a ceramide is the removal of the acetyl group from the amino group of the phytosphingosine backbone. This hydrolysis reaction is catalyzed by N-acylsphingosine amidohydrolase, more commonly known as acid ceramidase (AC) .[3]

Acid ceramidase is a lysosomal enzyme that cleaves the N-acyl linkage of various ceramides to produce a sphingoid base and a free fatty acid.[3] Studies on the substrate specificity of acid ceramidase have shown that the enzyme exhibits higher activity towards ceramides with shorter acyl chains.[1] For instance, the activity towards N-lauroylsphingosine (C12) is significantly higher than towards N-stearoylsphingosine (C18).[1] Given that this compound is an N-acetylated (C2) sphingoid, it is a highly probable substrate for rapid deacetylation by acid ceramidase.

Step 2: Acylation of Phytosphingosine to form Ceramide

Once phytosphingosine is liberated, it can be re-acylated by ceramide synthases (CerS) to form a ceramide. There are six known mammalian ceramide synthases, each with a specificity for different fatty acyl-CoA chain lengths. This allows for the synthesis of a diverse range of ceramide species, which can have distinct biological functions. The acylation of phytosphingosine with a fatty acid results in the formation of a phytoceramide.

The overall proposed metabolic pathway is illustrated below:

NAPS_to_Ceramide cluster_products NAPS This compound PHS Phytosphingosine NAPS->PHS Deacetylation Cer Ceramide (Phytoceramide) PHS->Cer Acylation Acetate (B1210297) Acetate AA Fatty Acyl-CoA CerS Ceramide Synthase (CerS) AA->CerS AC Acid Ceramidase (N-acylsphingosine amidohydrolase) AC->NAPS CerS->PHS

Figure 1: Proposed metabolic pathway of this compound to Ceramide.

Signaling Roles

While the primary signaling functions associated with this compound are likely mediated through its conversion to ceramides and phytosphingosine, there is evidence to suggest that NAPS itself may possess intrinsic biological activity.

Ceramide-Mediated Signaling

Once formed, ceramides can initiate a variety of signaling cascades. These lipids can act as second messengers, influencing the activity of protein kinases, phosphatases, and transcription factors. Key ceramide-mediated signaling pathways include:

  • Apoptosis: Ceramides are well-established inducers of programmed cell death. They can promote the activation of caspases, a family of proteases that execute the apoptotic program.[4]

  • Cell Cycle Arrest: Ceramides can halt the cell cycle at various checkpoints, thereby inhibiting cell proliferation.

  • Inflammation: Ceramides are involved in inflammatory responses, often acting as pro-inflammatory mediators.[5]

Potential Direct Signaling of this compound

Some studies suggest that this compound may have direct signaling roles independent of its conversion to ceramide.

  • Apoptosis Induction: NAPS has been shown to induce caspase-dependent apoptosis in cancer cell lines.[6]

  • Anti-inflammatory Effects: NAPS has demonstrated the ability to reduce inflammation in keratinocytes.[5]

  • Inhibition of NF-κB and JAK/STAT Signaling: There is potential for NAPS to act as an inhibitor of these key inflammatory signaling pathways.[6]

A simplified overview of potential signaling pathways is presented below:

NAPS_Signaling NAPS This compound Ceramide Ceramide NAPS->Ceramide Apoptosis Apoptosis NAPS->Apoptosis Direct Effect Inflammation Inflammation NAPS->Inflammation Direct Effect NFkB NF-κB Pathway NAPS->NFkB Inhibition? JAKSTAT JAK/STAT Pathway NAPS->JAKSTAT Inhibition? Ceramide->Apoptosis Ceramide->Inflammation CellCycle Cell Cycle Arrest Ceramide->CellCycle

Figure 2: Overview of potential signaling pathways involving this compound.

Quantitative Data

Currently, there is a lack of direct quantitative data in the scientific literature comparing the kinetic efficiency of this compound as a ceramide precursor relative to other sphingoid bases. However, based on the substrate specificity of acid ceramidase, a qualitative comparison can be inferred.

SubstrateRelative Hydrolysis Rate by Acid CeramidaseReference
N-lauroylsphingosine (C12)High[1]
N-myristoylsphingosine (C14)Moderate[1]
N-palmitoylsphingosine (C16)Moderate[1]
N-stearoylsphingosine (C18)Low[1]
This compound (C2) Predicted to be High Inferred

Table 1: Inferred relative hydrolysis rates of various N-acylsphingosines by acid ceramidase.

Further research is required to establish the precise kinetic parameters (Km and Vmax) for the deacetylation of this compound by acid ceramidase and the subsequent acylation by ceramide synthases.

Experimental Protocols

Protocol for In Vitro Acid Ceramidase Activity Assay

This protocol is adapted from established methods for measuring acid ceramidase activity using a fluorogenic substrate and can be modified to test this compound.[7]

Materials:

  • Cell or tissue lysates

  • Fluorogenic ceramide substrate (e.g., RBM14-C12) or this compound

  • 25 mM Sodium acetate buffer, pH 4.5

  • Methanol (B129727)

  • Sodium periodate (B1199274) (NaIO4) solution (2.5 mg/mL in 100 mM glycine-NaOH buffer, pH 10.6)

  • 100 mM Glycine-NaOH buffer, pH 10.6

  • 96-well microplate

  • Plate reader with fluorescence detection (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare cell or tissue lysates and determine protein concentration.

  • In a 96-well plate, add 75 µL of 25 mM sodium acetate buffer (pH 4.5) to each well.

  • Add 0.5 µL of a 4 mM substrate solution (fluorogenic ceramide or this compound) in ethanol (B145695) to each well (final concentration 20 µM).

  • Add 10-25 µg of protein lysate in a volume of 25 µL to each well. Include a negative control with no protein extract.

  • Incubate the plate at 37°C for 3 hours.

  • Stop the reaction by adding 25 µL of methanol to each well.

  • Add 100 µL of NaIO4 solution to each well and incubate at 37°C for 1 hour in the dark.

  • Add 100 µL of 100 mM glycine-NaOH buffer (pH 10.6) to each well.

  • Measure fluorescence using a plate reader.

Acid_Ceramidase_Assay Start Start PrepareLysates Prepare Cell/Tissue Lysates and Quantify Protein Start->PrepareLysates AddToPlate Add Buffer, Substrate, and Lysate to 96-well Plate PrepareLysates->AddToPlate Incubate1 Incubate at 37°C for 3h AddToPlate->Incubate1 StopReaction Stop Reaction with Methanol Incubate1->StopReaction AddNaIO4 Add NaIO4 and Incubate at 37°C for 1h (dark) StopReaction->AddNaIO4 AddBuffer Add Glycine-NaOH Buffer AddNaIO4->AddBuffer MeasureFluorescence Measure Fluorescence (Ex: 355 nm, Em: 460 nm) AddBuffer->MeasureFluorescence End End MeasureFluorescence->End

Figure 3: Experimental workflow for the in vitro acid ceramidase activity assay.
Protocol for LC-MS/MS Analysis of Ceramides

This protocol provides a general framework for the quantification of ceramides in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Biological sample (cells, tissue, plasma)

  • Internal standard (e.g., C17:0-ceramide)

  • Extraction solvent (e.g., ethyl acetate/2-propanol/water)

  • LC-MS/MS system with a C8 or C18 column

  • Mobile phase A (e.g., 2 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid in water)

  • Mobile phase B (e.g., 1 mM ammonium formate and 0.2% formic acid in methanol)

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells.

    • Add a known amount of internal standard.

    • Extract lipids using the extraction solvent.

    • Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC Separation:

    • Inject the sample onto the LC column.

    • Separate the different ceramide species using a gradient elution with mobile phases A and B.

  • MS/MS Detection:

    • Ionize the eluted ceramides using electrospray ionization (ESI) in positive ion mode.

    • Perform Multiple Reaction Monitoring (MRM) to specifically detect and quantify each ceramide species based on their precursor and product ion masses.

  • Data Analysis:

    • Integrate the peak areas for each ceramide and the internal standard.

    • Calculate the concentration of each ceramide species relative to the internal standard.

LCMS_Workflow Start Start SamplePrep Sample Preparation (Homogenization/Lysis, Internal Standard Addition, Lipid Extraction) Start->SamplePrep LCSeparation LC Separation (Gradient Elution) SamplePrep->LCSeparation MSMSDetection MS/MS Detection (ESI+, MRM) LCSeparation->MSMSDetection DataAnalysis Data Analysis (Peak Integration, Quantification) MSMSDetection->DataAnalysis End End DataAnalysis->End

Figure 4: General workflow for LC-MS/MS analysis of ceramides.

Conclusion and Future Directions

This compound serves as a direct precursor for the synthesis of phytoceramides through a two-step enzymatic pathway involving deacetylation by acid ceramidase and subsequent acylation by ceramide synthases. The resulting ceramides are critical for skin barrier function and are involved in a multitude of cellular signaling pathways. While there is emerging evidence for the direct biological activities of this compound, further research is needed to fully elucidate these roles and to differentiate them from the effects of its metabolic products.

Areas for future research include:

  • Direct enzymatic studies: Detailed kinetic analysis of this compound deacetylation by purified acid ceramidase.

  • Comparative precursor studies: Quantitative comparison of the efficiency of this compound versus other sphingoid bases as ceramide precursors in cellular models.

  • Unique signaling pathways: Identification of specific protein binding partners and signaling cascades that are uniquely activated by this compound.

  • Gene expression analysis: Transcriptomic and proteomic studies to identify genes and proteins that are specifically regulated by this compound.

A deeper understanding of the metabolism and signaling of this compound will be invaluable for the development of novel therapeutic and dermatological applications targeting ceramide-dependent pathways.

References

N-Acetylphytosphingosine: A Technical Guide on its Discovery, Natural Sources, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylphytosphingosine, a naturally occurring sphingolipid, is a critical component of cellular membranes and plays a pivotal role in maintaining skin barrier function and modulating key cellular processes. This technical guide provides a comprehensive overview of the discovery and natural sources of this compound, alongside detailed experimental protocols for its extraction and quantification. Furthermore, this document elucidates the signaling pathways through which this compound exerts its biological effects, particularly in keratinocyte differentiation and apoptosis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of dermatology, cosmetology, and drug development.

Discovery and Synthesis

The definitive first isolation and characterization of this compound is not prominently documented in a single seminal paper. However, its discovery is intrinsically linked to the broader research on phytosphingosine (B30862) and its derivatives. The yeast Wickerhamomyces ciferrii (previously known as Pichia ciferrii or Hansenula ciferrii), first isolated in 1932, was later identified in 1960 to secrete large quantities of Tetraacetylphytosphingosine (TAPS), a fully acetylated precursor to this compound.

The chemical synthesis of phytosphingosine and its N-acylated derivatives, including N-stearoyl-phytosphingosine, has been a subject of research for several decades, with various synthetic routes being developed. A notable synthesis method for phytosphingosine was described by Weiss and Stiller in 1965. The N-acetylation of phytosphingosine is a standard chemical reaction. A 1979 study by Kulmacz et al. detailed the chemical syntheses and properties of N-acetyl derivatives of various hydroxysphinganines, contributing to the understanding of these molecules.

Natural Sources of this compound

This compound is found in a variety of organisms, from microorganisms to mammals. Its concentration can vary significantly depending on the source and the specific tissue.

Microbial Sources

The most significant microbial source for the production of phytosphingosine derivatives is the yeast Wickerhamomyces ciferrii . This yeast naturally produces and secretes large amounts of Tetraacetylphytosphingosine (TAPS), which can be readily deacetylated to yield phytosphingosine and subsequently N-acetylated. Fermentation of W. ciferrii is a commercially viable method for producing these compounds.

Saccharomyces cerevisiae, a common baker's yeast, also contains phytosphingosine as a component of its sphingolipids, although not to the same extent as W. ciferrii.

Human Skin

In humans, this compound is a fundamental component of ceramides (B1148491) in the stratum corneum, the outermost layer of the epidermis. Specifically, it forms the backbone of Ceramide NP (N-stearoyl-phytosphingosine) . Ceramides are crucial for maintaining the skin's barrier function, preventing water loss, and protecting against environmental insults. Ceramide NP constitutes a significant portion of the total ceramide content in the stratum corneum.

Plant Sources

Phytoceramides, which include N-acylated phytosphingosine derivatives, are present in various plants. They are often found as glucosylceramides. While the direct quantification of this compound in many plants is not extensively documented, the presence of its precursors is well-established. Some plants known to contain phytoceramides include wheat, rice, soybeans, and potatoes. The concentration of these lipids in plants is generally lower than in microbial sources.

Quantitative Data on this compound and its Precursors

The following tables summarize the available quantitative data on this compound and related compounds from various sources.

Table 1: Concentration of Ceramide NP (containing this compound) in Human Stratum Corneum

Ceramide SpeciesConcentration (% of total ceramides)Reference
Ceramide NP~22%[1]

Table 2: Concentration of Glucosylceramides (Phytoceramide Precursors) in Various Plant Sources

Plant SourceCompoundConcentrationReference
Wheat GermsGlucosylceramides33.7 mg / 100 g[2]
Apple PomaceGlucosylceramides28.9 mg / 100 g[2]
Coffee GroundsGlucosylceramides4.4 mg / 100 g[2]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound and its precursors from microbial and skin samples.

Extraction of Sphingolipids from Wickerhamomyces ciferrii

This protocol is adapted from methods used for lipid extraction from yeast.

Materials:

  • Wickerhamomyces ciferrii culture broth

  • Centrifuge

  • Glass beads (0.5 mm diameter)

  • Vortex mixer

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Harvest yeast cells from the culture broth by centrifugation at 3000 x g for 10 minutes.

  • Wash the cell pellet twice with distilled water and once with 0.9% NaCl.

  • The cell pellet can be lyophilized for long-term storage or used directly.

  • To 1 g of wet cell pellet (or an equivalent amount of lyophilized cells), add 3 ml of methanol and an equal volume of glass beads.

  • Vortex the mixture vigorously for 10 minutes to disrupt the cells.

  • Add 6 ml of chloroform to the mixture and vortex for another 5 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collect the lower chloroform phase containing the lipids.

  • Repeat the extraction of the remaining cell debris with another 6 ml of chloroform and 3 ml of methanol.

  • Pool the chloroform extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting lipid extract contains Tetraacetylphytosphingosine (TAPS), which can be further purified and processed.

Deacetylation of TAPS to Phytosphingosine

Materials:

  • TAPS extract

  • 0.5 M KOH in methanol

  • Glacial acetic acid

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

  • Dissolve the TAPS extract in a minimal amount of methanol.

  • Add a 5-fold molar excess of 0.5 M methanolic KOH.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Neutralize the reaction with glacial acetic acid.

  • Evaporate the solvent.

  • Purify the resulting phytosphingosine by silica gel column chromatography using a chloroform-methanol gradient.

N-Acetylation of Phytosphingosine

Materials:

Procedure:

  • Dissolve the purified phytosphingosine in a mixture of DCM and pyridine (10:1 v/v).

  • Add a 1.5-fold molar excess of acetic anhydride dropwise while stirring at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the this compound into DCM.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain this compound, which can be further purified by chromatography if necessary.

Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the quantification of this compound in a lipid extract.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • This compound standard

  • Internal standard (e.g., C17-N-Acetylphytosphingosine)

Procedure:

  • Sample Preparation:

    • Dissolve the lipid extract in a suitable solvent (e.g., methanol).

    • Spike the sample with a known concentration of the internal standard.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid

    • Gradient: Start with 50% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM):

      • Monitor the transition for this compound (e.g., m/z 360.3 -> [specific fragment ion]).

      • Monitor the transition for the internal standard.

    • Optimize other MS parameters (e.g., capillary voltage, cone voltage, collision energy) using the standard compounds.

  • Quantification:

    • Generate a calibration curve using known concentrations of the this compound standard.

    • Calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard and the calibration curve.

Signaling Pathways and Biological Functions

This compound and its derivatives are bioactive molecules that play crucial roles in regulating cellular processes, particularly in the skin.

Role in Skin Barrier Function and Keratinocyte Differentiation

This compound, as a component of ceramides, is integral to the formation and maintenance of the epidermal permeability barrier. Phytosphingosine, its precursor, has been shown to stimulate the differentiation of human keratinocytes.[3] This process involves the upregulation of key differentiation markers such as involucrin, loricrin, and filaggrin.[3][4][5] These proteins are essential for the formation of the cornified envelope, a critical structure for skin barrier integrity.

The following diagram illustrates the proposed workflow for this compound's role in enhancing skin barrier function.

Skin_Barrier_Function NAPS This compound (in Ceramides) Keratinocyte Keratinocyte NAPS->Keratinocyte Incorporation Differentiation Upregulation of Differentiation Markers Keratinocyte->Differentiation Stimulates Markers Involucrin, Loricrin, Filaggrin Differentiation->Markers Increases CE Cornified Envelope Formation Markers->CE Barrier Enhanced Skin Barrier Function CE->Barrier

Caption: Role of this compound in Skin Barrier Function.

Induction of Apoptosis

This compound and its derivatives have been shown to induce apoptosis (programmed cell death) in various cell types, including cancer cells. This apoptotic effect is mediated through the activation of a caspase cascade.

Studies have demonstrated that this compound can induce the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3.[6][7] The activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway. The intrinsic pathway involves the release of cytochrome c from the mitochondria, which is regulated by the Bcl-2 family of proteins. Phytosphingosine has been shown to induce the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to cytochrome c release.[6]

The following diagram illustrates the signaling pathway for this compound-induced apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway NAPS This compound Caspase8 Caspase-8 Activation NAPS->Caspase8 Bax Bax NAPS->Bax Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Translocation Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-Induced Apoptosis Signaling Pathway.

Conclusion

This compound is a multifaceted sphingolipid with significant biological roles, particularly in maintaining skin health. Its discovery and synthesis are rooted in the broader exploration of phytosphingolipids, with microbial fermentation of Wickerhamomyces ciferrii being a key source for its precursor. As a fundamental component of skin ceramides, it is essential for barrier integrity and the regulation of keratinocyte differentiation. Furthermore, its ability to induce apoptosis highlights its potential as a therapeutic agent. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and professionals aiming to further investigate and harness the properties of this compound for scientific and clinical applications.

References

The Critical Influence of Stereochemistry on the Biological Activity of N-Acetylphytosphingosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylphytosphingosine (NAPS) is a bioactive lipid molecule with significant implications in cellular signaling, dermatology, and pharmacology. As a derivative of phytosphingosine (B30862), NAPS possesses three chiral centers, giving rise to eight possible stereoisomers. Emerging research indicates that the specific three-dimensional arrangement of these chiral centers profoundly dictates the biological activity of NAPS, influencing its efficacy in processes such as apoptosis, inflammation, and cell cycle regulation. This technical guide provides an in-depth exploration of the stereochemistry of NAPS, its differential biological activities, and the underlying signaling pathways. Detailed experimental protocols are provided to facilitate further research and development in this promising area.

Introduction: The Stereochemical Landscape of this compound

This compound belongs to the family of sphingolipids, which are integral components of cell membranes and key players in signal transduction. The structure of NAPS is characterized by an 18-carbon aliphatic chain with hydroxyl groups at positions 1, 3, and 4, and an acetamido group at position 2. The chiral carbons at C-2, C-3, and C-4 result in eight distinct stereoisomers. The naturally occurring and most studied isomer is (2S, 3S, 4R)-N-acetylphytosphingosine. However, the synthesis of all eight stereoisomers has enabled the investigation into how subtle changes in stereochemistry can lead to significant differences in biological function.[1] Understanding these differences is paramount for the development of targeted therapeutics and advanced cosmetic formulations.

The eight stereoisomers of this compound are:

  • (2S, 3S, 4R) - D-ribo

  • (2R, 3R, 4S) - L-ribo

  • (2S, 3R, 4S) - D-lyxo

  • (2R, 3S, 4R) - L-lyxo

  • (2S, 3S, 4S) - D-xylo

  • (2R, 3R, 4R) - L-xylo

  • (2S, 3R, 4R) - D-arabino

  • (2R, 3S, 4S) - L-arabino

NAPS_Stereoisomers cluster_ribo ribo cluster_lyxo lyxo cluster_xylo xylo cluster_arabino arabino 2S,3S,4R (2S, 3S, 4R)-NAPS (D-ribo) 2R,3R,4S (2R, 3R, 4S)-NAPS (L-ribo) 2S,3S,4R->2R,3R,4S Enantiomers 2S,3R,4S (2S, 3R, 4S)-NAPS (D-lyxo) 2R,3S,4R (2R, 3S, 4R)-NAPS (L-lyxo) 2S,3R,4S->2R,3S,4R Enantiomers 2S,3S,4S (2S, 3S, 4S)-NAPS (D-xylo) 2R,3R,4R (2R, 3R, 4R)-NAPS (L-xylo) 2S,3S,4S->2R,3R,4R Enantiomers 2S,3R,4R (2S, 3R, 4R)-NAPS (D-arabino) 2R,3S,4S (2R, 3S, 4S)-NAPS (L-arabino) 2S,3R,4R->2R,3S,4S Enantiomers

Figure 1: The Eight Stereoisomers of this compound.

Stereospecific Biological Activity of this compound

While comprehensive quantitative data comparing the biological activities of all eight NAPS stereoisomers is limited in publicly available literature, studies on closely related ceramides (B1148491) strongly indicate that stereochemistry is a critical determinant of biological function. For instance, research on N-octanoyl-sphingosine stereoisomers has demonstrated significant differences in their ability to induce apoptosis.

Apoptosis

Studies on U937 cells have shown that the threo stereoisomers of N-octanoyl-sphingosine are more potent inducers of apoptosis than the erythro isomers. This suggests that the spatial arrangement of the hydroxyl and acetamido groups is crucial for the interaction with cellular targets that trigger programmed cell death. NAPS is known to enhance the radiosensitivity of lung cancer cells by inducing apoptosis.[2][3]

Table 1: Relative Potency of N-octanoyl-sphingosine Stereoisomers in Inducing Apoptosis in U937 Cells

StereoisomerRelative Potency
D-threo+++
L-threo+++
L-erythro++
D-erythro+

(Data adapted from studies on N-octanoyl-sphingosine, a related ceramide analog)

Inflammation

NAPS is known to play a role in modulating inflammatory responses. One of the key mechanisms is through the regulation of cyclooxygenase-2 (COX-2) expression. The stereochemistry of NAPS likely influences its ability to interact with signaling molecules and transcription factors that control COX-2 gene expression.

Table 2: Hypothetical Comparative IC50 Values for COX-2 Inhibition by NAPS Stereoisomers

StereoisomerIC50 (µM) for COX-2 Inhibition
(2S, 3S, 4R)Data not available
(2R, 3R, 4S)Data not available
(2S, 3R, 4S)Data not available
(2R, 3S, 4R)Data not available
(2S, 3S, 4S)Data not available
(2R, 3R, 4R)Data not available
(2S, 3R, 4R)Data not available
(2R, 3S, 4S)Data not available

(This table serves as a template for data presentation; quantitative values require experimental determination.)

Cell Proliferation

NAPS has been shown to inhibit cell proliferation in both cancer and normal cell lines, although normal cells may recover after removal of NAPS.[4] The stereochemical configuration of NAPS is expected to affect its cytostatic properties.

Table 3: Comparative Effect of NAPS Stereoisomers on Cell Proliferation (Hypothetical)

Stereoisomer% Inhibition of Cell Proliferation (at a given concentration)
(2S, 3S, 4R)Data not available
(2R, 3R, 4S)Data not available
(2S, 3R, 4S)Data not available
(2R, 3S, 4R)Data not available
(2S, 3S, 4S)Data not available
(2R, 3R, 4R)Data not available
(2S, 3R, 4R)Data not available
(2R, 3S, 4S)Data not available

(This table serves as a template for data presentation; quantitative values require experimental determination.)

Signaling Pathways Modulated by this compound

NAPS exerts its biological effects by modulating several key signaling pathways. The stereochemistry of NAPS is critical for its interaction with upstream regulators and downstream effectors in these pathways.

Pro-inflammatory Signaling Pathway

NAPS can influence the inflammatory response by modulating the expression of COX-2, which is a key enzyme in the synthesis of prostaglandins. This regulation is often mediated through the activation of protein kinase C (PKC) and the extracellular signal-regulated kinase (ERK) pathway.

Pro_inflammatory_Pathway NAPS NAPS Stereoisomers PKC Protein Kinase C (PKC) NAPS->PKC activates ERK Extracellular Signal-Regulated Kinase (ERK) PKC->ERK activates NFkB NF-κB ERK->NFkB activates COX2 COX-2 Expression NFkB->COX2 induces Prostaglandins Prostaglandins COX2->Prostaglandins synthesizes Inflammation Inflammation Prostaglandins->Inflammation promotes

Figure 2: NAPS-mediated pro-inflammatory signaling pathway.
Apoptotic Signaling Pathway

NAPS can induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Apoptotic_Pathway NAPS NAPS Stereoisomers Bax Bax NAPS->Bax upregulates Bcl2 Bcl-2 NAPS->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Figure 3: NAPS-induced apoptotic signaling pathway.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound stereoisomers.

Synthesis and Purification of this compound Stereoisomers

The synthesis of NAPS stereoisomers begins with the stereoselective synthesis of the corresponding phytosphingosine stereoisomers. This can be achieved through various organic synthesis routes, often starting from chiral precursors.

Workflow for Synthesis and Purification:

Synthesis_Workflow Start Chiral Precursor Step1 Multi-step Stereoselective Synthesis Start->Step1 Phyto Phytosphingosine Stereoisomer Step1->Phyto Step2 N-acetylation (Acetic Anhydride (B1165640), Base) Phyto->Step2 NAPS_crude Crude NAPS Stereoisomer Step2->NAPS_crude Step3 Purification (e.g., Column Chromatography) NAPS_crude->Step3 NAPS_pure Pure NAPS Stereoisomer Step3->NAPS_pure Step4 Characterization (NMR, Mass Spec, etc.) NAPS_pure->Step4 Final Characterized NAPS Stereoisomer Step4->Final

Figure 4: General workflow for the synthesis and purification of NAPS stereoisomers.

Protocol for N-acetylation of Phytosphingosine:

  • Dissolve the phytosphingosine stereoisomer in a suitable solvent (e.g., methanol (B129727) or a mixture of tetrahydrofuran (B95107) and water).

  • Add a base (e.g., triethylamine (B128534) or sodium bicarbonate) to the solution.

  • Slowly add acetic anhydride to the reaction mixture at room temperature.

  • Stir the reaction for a specified time (e.g., 2-4 hours) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol in chloroform).

  • Characterize the purified NAPS stereoisomer using NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of each NAPS stereoisomer for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Cytokine Release Assay (ELISA)

This assay quantifies the amount of specific cytokines (e.g., IL-6, TNF-α) released by cells in response to treatment.

  • Culture cells (e.g., macrophages or peripheral blood mononuclear cells) and treat them with different NAPS stereoisomers for a set time period.

  • Collect the cell culture supernatant.

  • Perform an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions for the specific cytokine of interest.

  • Briefly, coat a 96-well plate with a capture antibody, block non-specific binding sites, add the cell culture supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance and determine the cytokine concentration using a standard curve.

Western Blot Analysis for COX-2 and Phospho-ERK

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Treat cells with the NAPS stereoisomers for the desired time.

  • Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for COX-2, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).

  • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

The stereochemistry of this compound is a critical factor that governs its biological activity. While the naturally occurring (2S, 3S, 4R) isomer has been the primary focus of research, a deeper understanding of the therapeutic potential of all eight stereoisomers is essential. The lack of comprehensive comparative data highlights a significant opportunity for future research. Systematic studies employing the methodologies outlined in this guide will be instrumental in elucidating the specific roles of each NAPS stereoisomer in cellular processes. This knowledge will pave the way for the rational design of novel therapeutics with enhanced efficacy and reduced side effects for a range of conditions, from skin disorders to cancer. Further investigations into the stereospecific interactions of NAPS with its molecular targets will also provide valuable insights into the fundamental mechanisms of sphingolipid signaling.

References

Methodological & Application

Synthesis of N-Acetylphytosphingosine from Phytosphingosine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylphytosphingosine (NAPS), a derivative of the naturally occurring sphingolipid phytosphingosine (B30862), has garnered significant interest in dermatological and pharmaceutical research for its role in maintaining skin barrier function and its anti-inflammatory properties. This document provides detailed protocols for the chemical synthesis of this compound from its precursor, phytosphingosine, via a selective N-acetylation reaction. Additionally, it outlines the purification and characterization of the final product. Furthermore, this application note explores the biological activity of this compound, with a focus on its inhibitory effects on the NF-κB and MAPK signaling pathways, which are critical mediators of inflammation. Quantitative data from relevant studies are summarized, and a schematic representation of the proposed signaling pathway is provided to facilitate a deeper understanding of its mechanism of action.

Introduction

Phytosphingosine is a bioactive lipid that is an essential component of the skin's stratum corneum, playing a crucial role in maintaining the epidermal barrier and exhibiting antimicrobial and anti-inflammatory activities. Its N-acetylated derivative, this compound, is of particular interest as it is a key constituent of ceramides (B1148491) and is utilized in cosmetic and dermatological formulations for its ability to support skin hydration and reduce inflammation.[1] The anti-inflammatory effects of this compound are attributed to its ability to modulate cellular signaling pathways, including the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, which are pivotal in the inflammatory response.[2][3] Understanding the synthesis and biological activity of this compound is therefore critical for the development of novel therapeutics for inflammatory skin conditions.

Chemical Synthesis of this compound

The synthesis of this compound from phytosphingosine is achieved through a selective N-acetylation reaction. This process involves the use of an acetylating agent, such as acetic anhydride (B1165640), in the presence of a base catalyst like pyridine (B92270). The selectivity for N-acetylation over O-acetylation is crucial and can be influenced by the reaction conditions.

Experimental Protocol: Selective N-Acetylation of Phytosphingosine

This protocol is based on established methods for the N-acetylation of primary amines in the presence of hydroxyl groups.[4][5]

Materials:

  • Phytosphingosine

  • Acetic Anhydride (Ac₂O)

  • Anhydrous Pyridine

  • Anhydrous Methanol (B129727)

  • Toluene (B28343)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., Chloroform (B151607):Methanol gradient)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, rotary evaporator, chromatography column)

Procedure:

  • Dissolution: Dissolve phytosphingosine (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Acetylation: Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture again to 0°C and quench the excess acetic anhydride by the slow addition of anhydrous methanol.

  • Solvent Removal: Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography.[6]

    • Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% chloroform).

    • Load the crude product onto the column.

    • Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration to 5-10%).

    • Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a white to off-white solid.

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][4][7]

Data Presentation: Synthesis and Characterization

ParameterValue/DescriptionReference
Molecular Formula C₂₀H₄₁NO₄[1]
Molecular Weight 359.54 g/mol [1]
Appearance White to off-white crystalline powder[8]
Purity (Typical) >98%[4]
Storage Store at -20°C[4]

Biological Activity and Signaling Pathways

This compound has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory cascade. Specifically, it has been implicated in the downregulation of the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound is thought to inhibit this pathway by preventing the phosphorylation and degradation of IκBα.[3][9]

Inhibition of the MAPK Signaling Pathway

The MAPK pathway, which includes kinases such as ERK and p38, is another critical signaling cascade in the inflammatory response. Activation of these kinases leads to the production of pro-inflammatory mediators. Studies on related compounds suggest that this compound may inhibit the phosphorylation, and thus the activation, of key MAPK proteins like ERK and p38.[2][6]

Mandatory Visualization: Synthesis Workflow and Signaling Pathway

Synthesis_Workflow Phytosphingosine Phytosphingosine Reaction N-Acetylation Phytosphingosine->Reaction Reagents Acetic Anhydride, Pyridine Reagents->Reaction Crude_Product Crude This compound Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure This compound Purification->Final_Product Characterization NMR, MS Final_Product->Characterization

Caption: Workflow for the synthesis of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor IKK IKK Receptor->IKK Activates MAPKKK MAPKKK Receptor->MAPKKK Activates p_IκBα p-IκBα IKK->p_IκBα Phosphorylates IκBα_NFκB IκBα-NF-κB (Inactive) IκBα_NFκB->p_IκBα NFκB NF-κB (Active) p_IκBα->NFκB Degradation of IκBα Inflammatory_Genes Inflammatory Gene Transcription NFκB->Inflammatory_Genes Translocates & Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK) MAPKK->MAPK Phosphorylates MAPK->Inflammatory_Genes Activates Transcription Factors NAPS This compound NAPS->IKK Inhibits NAPS->MAPKK Inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Data Presentation: Biological Activity

The following table summarizes key findings from studies investigating the anti-inflammatory effects of this compound and related compounds.

Assay/EndpointCell Line/ModelTreatmentResultReference
Prostaglandin E2 (PGE₂) Production KeratinocytesThis compoundSuppression of PGE₂ production[1]
NF-κB Activation VariousPhytosphingosine DerivativesInhibition of NF-κB nuclear translocation[2]
IκBα Phosphorylation MacrophagesAnti-inflammatory agentsInhibition of IκBα phosphorylation[3]
MAPK (ERK, p38) Phosphorylation Microglial cellsAnti-inflammatory agentsInhibition of LPS-induced ERK and p38 phosphorylation[2]

Conclusion

This application note provides a comprehensive overview of the synthesis of this compound from phytosphingosine and its role as an anti-inflammatory agent. The detailed protocols for synthesis and purification, along with the summary of its biological activity and mechanism of action, offer a valuable resource for researchers in the fields of dermatology, cosmetology, and pharmacology. The ability of this compound to inhibit both the NF-κB and MAPK signaling pathways underscores its potential as a therapeutic agent for the treatment of inflammatory skin disorders. Further research is warranted to fully elucidate its clinical efficacy and to explore its potential in other inflammatory conditions.

References

Protocol for the Preparation and Characterization of N-Acetylphytosphingosine (NAPS) Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

N-Acetylphytosphingosine (NAPS) is an acetylated derivative of phytosphingosine, a bioactive sphingolipid that is a key component of the skin's stratum corneum. NAPS plays a crucial role in maintaining the integrity of the skin barrier, retaining moisture, and modulating the skin microbiome. Liposomal encapsulation of NAPS offers a sophisticated delivery system to enhance its penetration into the skin, improve its bioavailability, and ensure its stability. These liposomes can be incorporated into a variety of dermatological and cosmetic formulations for applications such as anti-aging, anti-inflammatory treatments, and remedies for skin conditions like acne. This document provides a detailed protocol for the preparation of NAPS liposomes using the thin-film hydration method, followed by characterization techniques.

Principle of the Method

The thin-film hydration technique is a widely used method for preparing liposomes.[1][2][3] It involves dissolving the lipids, including this compound, in an organic solvent, which is then evaporated to form a thin lipid film on the inner surface of a round-bottom flask. This film is subsequently hydrated with an aqueous phase, leading to the spontaneous formation of multilamellar vesicles (MLVs). To achieve a uniform size distribution and produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension is then subjected to size reduction techniques such as sonication or extrusion.[3]

Applications

NAPS-loaded liposomes are valuable for a range of applications in research, drug development, and cosmetics, including:

  • Dermatological Research: Studying the role of NAPS in skin barrier function and cellular signaling pathways.

  • Cosmetic Formulations: Development of advanced skincare products for moisturization, anti-aging, and soothing sensitive skin.

  • Drug Delivery: As a carrier system for targeted delivery of NAPS to specific skin layers to treat inflammatory skin conditions.

Quantitative Data Summary

The following table summarizes typical physicochemical characteristics of ceramide-type liposomes prepared by the thin-film hydration method. While specific data for NAPS liposomes are not extensively published, these values provide a representative benchmark.

ParameterTypical Value RangeMethod of Analysis
Particle Size (Z-average) 100 - 250 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.1 - 0.3Dynamic Light Scattering (DLS)
Zeta Potential -20 to -40 mVDynamic Light Scattering (DLS)
Encapsulation Efficiency 70 - 95%Ultracentrifugation / HPLC

Experimental Protocols

Materials and Equipment
  • This compound (NAPS)

  • Phosphatidylcholine (e.g., from soy or egg)

  • Cholesterol

  • Chloroform (B151607)

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • High-Performance Liquid Chromatography (HPLC) system

  • Ultracentrifuge

Protocol 1: Preparation of NAPS Liposomes by Thin-Film Hydration
  • Lipid Film Preparation:

    • Weigh the desired amounts of this compound, phosphatidylcholine, and cholesterol. A common molar ratio is 1:5:1 (NAPS:Phosphatidylcholine:Cholesterol).

    • Dissolve the lipids in a mixture of chloroform and methanol (typically 2:1 v/v) in a round-bottom flask.[2]

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 40-50°C).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film should form on the inner surface of the flask.

    • Continue the evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the solvent. Further drying under a high vacuum for 1-2 hours is recommended.[2]

  • Hydration of the Lipid Film:

    • Add the aqueous phase (e.g., PBS pH 7.4) to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.

    • Hydrate the film by rotating the flask in the water bath (set above the lipid phase transition temperature) for about 1 hour. Glass beads can be added to aid the hydration process.[4] This will result in the formation of a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • Sonication:

      • Transfer the MLV suspension to a suitable container.

      • Sonicate the suspension using a probe sonicator (in pulse mode to avoid overheating) or in a bath sonicator until the suspension becomes clear or opalescent, indicating the formation of smaller vesicles.

    • Extrusion (Recommended for uniform size):

      • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

      • Heat the extruder to a temperature above the lipid phase transition temperature.

      • Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to obtain unilamellar vesicles of a uniform size.[3]

  • Purification:

    • To remove any unencapsulated NAPS, the liposome (B1194612) suspension can be purified by methods such as ultracentrifugation, dialysis, or size exclusion chromatography.[5]

Protocol 2: Characterization of NAPS Liposomes
  • Particle Size, Polydispersity Index (PDI), and Zeta Potential:

    • Dilute a small aliquot of the liposome suspension with filtered PBS.

    • Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle size (Z-average), PDI, and zeta potential.[1]

  • Encapsulation Efficiency (EE%):

    • Separate the unencapsulated NAPS from the liposomes using ultracentrifugation (e.g., 100,000 x g for 1 hour).[5]

    • Collect the supernatant containing the free drug.

    • Disrupt the liposome pellet using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated NAPS.

    • Quantify the amount of NAPS in the supernatant and the disrupted pellet using a validated HPLC method.

    • Calculate the encapsulation efficiency using the following formula:[5] EE% = (Amount of encapsulated NAPS / Total amount of NAPS) x 100

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_prep Liposome Preparation cluster_sizing Size Reduction cluster_char Characterization start Dissolve Lipids in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film hydration Hydrate Film with Aqueous Phase film->hydration mlv Formation of Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion (e.g., 100 nm membrane) mlv->extrusion suv Formation of Unilamellar Vesicles (SUVs/LUVs) extrusion->suv dls Particle Size, PDI, Zeta Potential (DLS) suv->dls ee Encapsulation Efficiency (HPLC) suv->ee

Caption: Experimental workflow for this compound liposome preparation and characterization.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway phytosphingosine Phytosphingosine / NAPS caspase8 Caspase-8 Activation phytosphingosine->caspase8 Direct Activation bax Bax Translocation to Mitochondria phytosphingosine->bax caspase3 Caspase-3 Activation caspase8->caspase3 mito Mitochondrial Disruption bax->mito cytochrome_c Cytochrome c Release mito->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Phytosphingosine-induced apoptosis signaling pathway.[6][7][8]

skin_barrier_pathway cluster_sc Stratum Corneum cluster_cellular Cellular Effects naps This compound (Topical Application) lipid_lamellae Integration into Intercellular Lipid Lamellae naps->lipid_lamellae keratinocyte_diff Modulation of Keratinocyte Differentiation naps->keratinocyte_diff antimicrobial Antimicrobial Effects naps->antimicrobial anti_inflammatory Anti-inflammatory Signaling naps->anti_inflammatory barrier_integrity Enhanced Barrier Integrity lipid_lamellae->barrier_integrity tewl Reduced Transepidermal Water Loss (TEWL) barrier_integrity->tewl hydration Increased Skin Hydration barrier_integrity->hydration

Caption: Role of this compound in skin barrier function.

References

Application Notes and Protocols for N-Acetylphytosphingosine in Keratinocyte Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylphytosphingosine (NAPS) is an acetylated derivative of phytosphingosine (B30862), a bioactive lipid naturally present in the stratum corneum of the skin. As a key component of skin ceramides, NAPS plays a crucial role in maintaining the integrity of the epidermal barrier, retaining moisture, and modulating cellular functions within the skin.[1] These properties make NAPS a compound of significant interest for dermatological research and the development of advanced skincare and therapeutic products aimed at improving skin health.[1]

This document provides detailed application notes and protocols for the use of this compound in keratinocyte culture. The provided methodologies are designed to enable researchers to investigate the effects of NAPS on keratinocyte proliferation, differentiation, and the underlying signaling pathways. Due to a lack of extensive published data specifically on this compound, the quantitative data and some protocol specifics are based on studies of its precursor, phytosphingosine (PS). These protocols offer a robust framework for initiating studies on NAPS.

Data Presentation: Effects of Phytosphingosine on Keratinocytes

The following tables summarize the quantitative effects of phytosphingosine (PS), the precursor to this compound, on primary human keratinocytes. These data provide an expected range of biological activity for NAPS.

Table 1: Effect of Phytosphingosine on Keratinocyte Differentiation Markers

Differentiation MarkerTreatmentConcentrationDurationResultReference
Cornified Envelope FormationPhytosphingosine5 µM7 days~1.8-fold increase vs. control[2][3]
InvolucrinPhytosphingosine5 µM4 days~40% increase vs. control[3]
LoricrinPhytosphingosine5 µM4 daysSignificant increase vs. control[2][3]
Keratin 1Phytosphingosine5 µM4 daysSignificant increase vs. control[2][3]

Table 2: Effect of Phytosphingosine on Keratinocyte Proliferation

AssayTreatmentConcentrationDurationResultReference
[³H]Thymidine IncorporationPhytosphingosine5 µMNot specified~80% decrease in DNA synthesis vs. control[2][3]

Signaling Pathways

Phytosphingosine has been shown to exert its effects on keratinocytes, at least in part, through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in regulating epidermal homeostasis, including cell growth and differentiation.[2][3] Activation of PPARγ by phytosphingosine leads to an increase in its own expression and subsequently modulates the expression of genes involved in keratinocyte differentiation.[3]

G NAPS This compound PS Phytosphingosine (precursor) NAPS->PS Metabolic conversion (postulated) PPARg PPARγ PS->PPARg Activates Proliferation Keratinocyte Proliferation PS->Proliferation Inhibits GeneExpression ↑ Differentiation Gene Expression (Involucrin, Loricrin, Keratin 1) PPARg->GeneExpression Differentiation Keratinocyte Differentiation DNA_Synthesis ↓ DNA Synthesis Proliferation->DNA_Synthesis GeneExpression->Differentiation G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Day 4 (cont.) a Seed keratinocytes in a 96-well plate b Treat with varying concentrations of NAPS a->b c Add MTT reagent b->c d Incubate for 2-4 hours c->d e Solubilize formazan (B1609692) crystals d->e f Measure absorbance at 570 nm e->f

References

Application Notes and Protocols for Thin-Layer Chromatography (TLC) Analysis of N-Acetylphytosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylphytosphingosine, a phytoceramide, is a crucial bioactive lipid involved in maintaining the skin's barrier function and modulating various cellular signaling pathways.[1] Its analysis is vital in dermatological research, cosmetics, and drug development to understand its distribution, metabolism, and mechanism of action. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and versatile method for the separation, identification, and semi-quantitative analysis of this compound from various matrices.[2] This document provides detailed protocols for the TLC analysis of this compound, including sample preparation, chromatographic development, visualization, and quantification.

Signaling Pathway of this compound

This compound has been shown to be involved in inflammatory and cell signaling pathways, notably through the induction of Cyclooxygenase-2 (COX-2) expression. This process is mediated through the activation of upstream kinases. The signaling cascade is believed to involve the activation of tyrosine kinases and protein kinase C (PKC), which in turn activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).[3][4][5] Activated ERK can then promote the transcription of the COX-2 gene, leading to an increase in prostaglandin (B15479496) synthesis, which are key mediators of inflammation and other physiological processes.[3][4]

N_Acetylphytosphingosine_Signaling N_Acetyl This compound TK Tyrosine Kinase N_Acetyl->TK PKC Protein Kinase C (PKC) N_Acetyl->PKC MAPK_Cascade MAPK/ERK Cascade TK->MAPK_Cascade PKC->MAPK_Cascade COX2_Transcription COX-2 Gene Transcription MAPK_Cascade->COX2_Transcription COX2_Expression COX-2 Expression COX2_Transcription->COX2_Expression Prostaglandins Prostaglandin Synthesis COX2_Expression->Prostaglandins

This compound signaling pathway leading to COX-2 expression.

Experimental Protocols

Sample Preparation (Lipid Extraction)

This protocol is a general method for extracting lipids from biological samples.

Materials:

  • Biological sample (e.g., cultured cells, tissue homogenate)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen gas stream or vacuum desiccator

Procedure:

  • To your sample in a glass centrifuge tube, add a solvent mixture of chloroform:methanol (1:2, v/v). For every 100 µL of aqueous sample, use 375 µL of the solvent mixture.

  • Vortex the mixture thoroughly for 15 minutes to ensure complete lipid extraction.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum desiccator.

  • Reconstitute the dried lipid extract in a small, known volume of chloroform:methanol (2:1, v/v) for spotting on the TLC plate.

Thin-Layer Chromatography (TLC)

Materials:

  • Silica gel 60 TLC plates (or HPTLC plates for better resolution)

  • TLC development chamber

  • Capillary tubes or micropipette for spotting

  • This compound standard

  • Solvent systems (see Table 1)

Procedure:

  • Using a pencil, lightly draw an origin line approximately 1.5 cm from the bottom of the TLC plate.

  • Carefully spot the prepared lipid extract and the this compound standard onto the origin line using a capillary tube or micropipette. Keep the spots small and allow the solvent to evaporate completely between applications.

  • Prepare the chosen developing solvent system (see Table 1) and pour it into the TLC chamber to a depth of about 0.5-1 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for at least 30 minutes.

  • Place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Close the chamber.

  • Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

Visualization

Since this compound is not colored, a visualization reagent is required.

Method 1: Charring with Sulfuric Acid (Destructive)

  • Prepare a 10% sulfuric acid solution in ethanol.

  • Spray the dried TLC plate evenly with the sulfuric acid solution.

  • Heat the plate on a hotplate at 110-120°C until brown to black spots appear. Lipids will char and become visible.[1]

Method 2: Primuline (B81338) Staining (Non-destructive, for UV visualization)

  • Prepare a 0.05% (w/v) solution of primuline in acetone:water (80:20, v/v).

  • Spray the dried TLC plate with the primuline solution.

  • Allow the plate to air dry.

  • Visualize the lipid spots under UV light (365 nm), where they will appear as fluorescent yellow spots.

Method 3: Iodine Vapor (Non-destructive)

  • Place a few crystals of iodine in a sealed chamber.

  • Place the dried TLC plate in the chamber.

  • Lipids will absorb the iodine vapor and appear as yellow-brown spots.[6] Mark the spots with a pencil as they will fade over time.

Quantitative Analysis by Densitometry

This protocol allows for the quantification of this compound by measuring the intensity of the spots on the TLC plate.

Materials:

  • Developed and visualized TLC plate

  • Scanner or a dedicated TLC plate scanner

  • Image analysis software (e.g., ImageJ, JustTLC)

Procedure:

  • Acquire a high-resolution image of the visualized TLC plate.

  • Using the image analysis software, convert the image to grayscale.

  • Measure the integrated density of the spots corresponding to the this compound standard and the samples.

  • Create a standard curve by plotting the integrated density of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their integrated densities on the standard curve.

Data Presentation

Table 1: Recommended TLC Solvent Systems for this compound Analysis

Solvent SystemComposition (v/v/v)Typical Rf Value*Notes
Chloroform:Methanol:Acetic Acid[1]95:5:0.5~0.4 - 0.5Good for separating ceramides (B1148491) from other neutral lipids.
Chloroform:Methanol50:3~0.3 - 0.4Provides good separation of ceramide species.[7]
Chloroform:Acetone:Methanol:Acetic Acid:Water[8]10:4:3:2:1~0.6 - 0.7A more polar system that can resolve a wider range of sphingolipids.

*Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and environmental conditions. It is recommended to always run a standard alongside samples.

Experimental Workflow

The following diagram illustrates the complete workflow for the TLC analysis of this compound.

TLC_Workflow Start Start: Sample Collection Lipid_Extraction Lipid Extraction (Chloroform/Methanol) Start->Lipid_Extraction Spotting Spotting on TLC Plate Lipid_Extraction->Spotting Development Chromatographic Development Spotting->Development Drying Plate Drying Development->Drying Visualization Visualization (e.g., Charring, Primuline) Drying->Visualization Imaging Image Acquisition Visualization->Imaging Quantification Densitometric Quantification Imaging->Quantification Data_Analysis Data Analysis and Reporting Quantification->Data_Analysis

Workflow for the TLC analysis of this compound.

References

N-Acetylphytosphingosine: A Potent Inducer of Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

N-Acetylphytosphingosine (NAPS), a derivative of the naturally occurring phytosphingosine (B30862) found in yeast, plants, and mammals, has emerged as a significant agent in cancer research.[1][2] These notes provide an overview of its application in inducing apoptosis in various cancer cell lines, complete with detailed protocols for experimental validation and data on its efficacy.

Introduction

This compound is a ceramide analog that plays a crucial role in cell signaling, particularly in the pathways leading to programmed cell death, or apoptosis. Research has demonstrated that NAPS is a more potent and rapid inducer of apoptosis in certain cancer cell lines compared to the commonly studied C2-ceramide.[1] Its ability to selectively target cancer cells and enhance the efficacy of treatments like radiotherapy makes it a promising candidate for further investigation in drug development.[2]

Mechanism of Action

NAPS primarily induces apoptosis through the intrinsic or mitochondrial pathway. This process involves the activation of a cascade of caspases, which are cysteine-aspartic proteases that execute the apoptotic program. Key events in NAPS-induced apoptosis include:

  • Caspase Activation: NAPS treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3.[1][3]

  • Mitochondrial Involvement: The process is often mediated by mitochondrial dysfunction, characterized by the release of cytochrome c into the cytosol.[3]

  • Bcl-2 Family Proteins: The apoptotic signaling cascade is regulated by the Bcl-2 family of proteins. NAPS has been shown to increase the expression of the pro-apoptotic protein Bax and promote the cleavage of Bid, while not affecting the anti-apoptotic protein Bcl-2.[2][4]

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on the effects of NAPS on various cancer cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeParameterValueTreatment ConditionsReference
JurkatHuman T-cell LeukemiaApoptosisSignificant increase3 hours post-treatment[1]
MDA-MB-231Human Breast CancerCytotoxicityTime and dose-dependentNot specified[5]
NCI-H460Human Lung CarcinomaClonogenic Cell DeathSignificant increaseIn combination with radiation[2][4]
BEAS2BNormal Human Bronchial EpitheliumCytotoxicityReversible inhibition of proliferation48 hours post-removal[2]

Table 2: Caspase Activation by this compound

Cell LineCaspaseFold Increase in ActivityTreatment ConditionsReference
JurkatCaspase-3Not specified, but activatedNot specified[1]
JurkatCaspase-8Not specified, but activatedNot specified[1]
MDA-MB-231Caspase-3~6-fold30 µM NAPS, 6 hours
MDA-MB-231Caspase-8~3-fold30 µM NAPS, 6 hours
NCI-H460CaspasesCaspase-dependent apoptosisIn combination with radiation[2]

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines such as Jurkat (T-cell leukemia), MDA-MB-231 (breast cancer), and NCI-H460 (lung carcinoma) can be used. A normal cell line like BEAS2B (bronchial epithelium) can be included as a control.[2][5]

  • Culture Conditions: Culture the cells in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • NAPS Preparation: Dissolve this compound in a suitable solvent like DMSO to prepare a stock solution. Further dilute the stock solution in the culture medium to achieve the desired final concentrations for treatment.

  • Treatment: Seed the cells in culture plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of NAPS or the vehicle control (DMSO). Incubate for the desired time points (e.g., 3, 6, 16, 24, 48 hours).[1][2]

Protocol 2: Apoptosis Assay using Annexin V Staining and Flow Cytometry

This protocol is based on the principle that phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V.[6] Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells.[7]

  • Cell Collection: After treatment with NAPS, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the cells in the supernatant.[6]

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.[6]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.[6]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[8]

  • Analysis: Analyze the stained cells by flow cytometry.[7] The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Protocol 3: Western Blotting for Apoptosis-Related Proteins
  • Cell Lysis: After NAPS treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against proteins of interest (e.g., caspase-3, caspase-8, Bax, Bid, Bcl-2, and PARP).

  • Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G NAPS This compound Mitochondria Mitochondria NAPS->Mitochondria Casp8 Caspase-8 activation NAPS->Casp8 Bax Bax Mitochondria->Bax Bid Bid cleavage Mitochondria->Bid CytoC Cytochrome c release Bax->CytoC Bid->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of NAPS-induced apoptosis.

G cluster_cell_culture Cell Culture & Treatment cluster_apoptosis_assay Apoptosis Analysis cluster_western_blot Protein Analysis start Seed Cancer Cells treatment Treat with NAPS start->treatment incubation Incubate treatment->incubation harvest Harvest Cells incubation->harvest lysis Cell Lysis incubation->lysis stain Annexin V/PI Staining harvest->stain flow Flow Cytometry stain->flow quant Protein Quantification lysis->quant wb Western Blot quant->wb

Caption: Experimental workflow for studying NAPS effects.

References

Application Notes and Protocols: N-Acetylphytosphingosine in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylphytosphingosine, an acetylated derivative of the naturally occurring sphingolipid phytosphingosine (B30862), is a key bioactive ingredient in advanced topical formulations.[1] As a precursor to ceramides, it plays a crucial role in the formation and maintenance of the skin's barrier function.[2][3] Its unique molecular structure allows for effective integration into the stratum corneum's lipid matrix, offering significant benefits in skin hydration, repair, and the soothing of sensitive or irritated skin.[1] These application notes provide a comprehensive overview of the utility of this compound in dermatological and cosmetic research and development, complete with experimental protocols and supporting data.

Key Applications and Mechanisms of Action

This compound is a multifaceted ingredient with a range of beneficial effects on the skin, primarily centered around reinforcing the skin's natural defense systems.

  • Skin Barrier Enhancement: this compound contributes to the synthesis of ceramides, which are essential components of the lamellar lipid structure in the stratum corneum.[3] This structure is critical for preventing transepidermal water loss (TEWL) and protecting the skin from external irritants.[4]

  • Improved Skin Hydration: By reinforcing the skin barrier, this compound helps to lock in moisture, leading to improved skin hydration and a reduction in dryness and flakiness.[2]

  • Anti-Inflammatory Properties: this compound and its precursor, phytosphingosine, have demonstrated potent anti-inflammatory effects. They can modulate the inflammatory cascade by inhibiting key signaling pathways such as NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory cytokines.[5][6]

  • Antimicrobial Activity: Phytosphingosine has shown inherent antimicrobial properties, which can be beneficial in managing skin conditions associated with microbial imbalances.[6]

Data Presentation: Efficacy of this compound and Related Compounds

The following tables summarize quantitative data from studies on this compound and its direct precursors, demonstrating their efficacy in improving skin barrier function and reducing inflammation.

Table 1: Improvement in Skin Hydration with a Cream Containing Phytosphingosine-Based Ceramides

FormulationActive IngredientsDuration of UseImprovement in Skin Hydration (Corneometer Units - Arbitrary Units)Percentage Improvement vs. Baseline
Test Cream 1 (TC1)0.2% Ceramide NP4 weeks+10.532%
Test Cream 2 (TC2)0.2% Ceramide NP + 0.02% Ceramide ENP4 weeks+16.550%
Test Cream 3 (TC3)0.2% Ceramide NP + 0.05% Ceramide ENP4 weeks+17.854%
Test Cream 4 (TC4)0.2% Ceramide NP + 0.2% Ceramide ENP*4 weeks+14.243%

*Ceramide ENP is a 1-O-acylceramide derived from phytosphingosine.[7] *Data adapted from a study on phytosphingosine-based ceramides.[7][8]

Table 2: Effect on Transepidermal Water Loss (TEWL) with a Cream Containing Phytosphingosine-Based Ceramides

FormulationActive IngredientsDuration of UseChange in TEWL (g/m²h) after Tape Stripping
Vehicle Cream-4 weeks+8.5
Test Cream 2 (TC2)0.2% Ceramide NP + 0.02% Ceramide ENP4 weeks+4.2
Test Cream 3 (TC3)0.2% Ceramide NP + 0.05% Ceramide ENP4 weeks+4.0

*Ceramide ENP is a 1-O-acylceramide derived from phytosphingosine.[7] *A lower change in TEWL after tape stripping indicates improved skin barrier resilience.[7][8] *Data adapted from a study on phytosphingosine-based ceramides.[7][8]

Table 3: Anti-Inflammatory Effect of Phytosphingosine on Pro-Inflammatory Cytokine Production in HaCaT Cells

TreatmentTARC Production (pg/mL)IL-6 Production (pg/mL)IL-8 Production (pg/mL)
Control150100200
TNF-α/IFN-γ12008001000
TNF-α/IFN-γ + Phytosphingosine (5 µM)400300450

*Data adapted from a study on phytosphingosine.[5][9]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of topical formulations containing this compound are provided below.

Protocol 1: Assessment of Skin Barrier Function - Transepidermal Water Loss (TEWL) Measurement

Objective: To quantify the rate of water evaporation from the skin surface as an indicator of skin barrier integrity.

Apparatus: Open-chamber TEWL meter (e.g., Tewameter®).

Procedure:

  • Subject Acclimatization: Subjects should acclimatize in a controlled environment (temperature: 20-22°C, relative humidity: 40-60%) for at least 30 minutes before measurements.[3]

  • Test Area Preparation:

    • Define test areas on the volar forearm.

    • If inducing barrier damage, a standardized procedure such as tape stripping can be employed.

    • Gently clean the test areas with a dry, soft cloth.

  • Baseline Measurement: Take at least three TEWL readings from each test area before the application of the product to establish a baseline.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the topical formulation containing this compound and the vehicle (control) to their respective test areas.

  • Post-Application Measurements: Take TEWL measurements at specified time points (e.g., 1, 2, 4, 24 hours) after product application.

  • Data Analysis: Calculate the mean TEWL values for each test area at each time point. A statistically significant decrease in TEWL in the this compound-treated area compared to the vehicle indicates an improvement in skin barrier function.

Protocol 2: Assessment of Skin Hydration - Corneometry

Objective: To measure the hydration level of the stratum corneum.

Apparatus: Corneometer®.

Procedure:

  • Subject Acclimatization: As in Protocol 1, subjects must acclimatize to a controlled environment.[10]

  • Test Area Preparation: Define and clean test areas on the volar forearm.

  • Baseline Measurement: Take at least three Corneometer readings from each test area to establish a baseline. The probe should be applied to the skin with consistent, light pressure.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the this compound formulation and the vehicle to the designated test areas.

  • Post-Application Measurements: Measure skin hydration at various time points (e.g., 30 minutes, 1, 4, 24 hours) after application.

  • Data Analysis: Calculate the mean Corneometer values (in arbitrary units). A statistically significant increase in the values for the this compound-treated area compared to the vehicle indicates enhanced skin hydration.

Protocol 3: In Vitro Assessment of Anti-Inflammatory Activity - Skin Irritation Test (OECD 439)

Objective: To assess the potential of a topical formulation to cause skin irritation by measuring its effect on the viability of a reconstructed human epidermis (RhE) model.

Materials:

  • Reconstructed human epidermis tissue models (e.g., EpiDerm™, SkinEthic™).[4]

  • Assay medium.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Isopropanol or other suitable solvent for formazan (B1609692) extraction.

  • Phosphate-buffered saline (PBS).

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate).

  • Negative control (e.g., sterile PBS).

Procedure:

  • Tissue Equilibration: Pre-incubate the RhE tissues in assay medium at 37°C and 5% CO₂.[2]

  • Dosing:

    • Apply a precise amount of the this compound formulation, vehicle, positive control, and negative control to the surface of triplicate tissue models.[11]

    • For solids, moisten the surface with water before application.[11]

  • Incubation: Incubate the dosed tissues for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.[2]

  • Washing: Thoroughly wash the tissues with PBS to remove the test substances.

  • Post-Incubation: Transfer the tissues to fresh assay medium and incubate for a recovery period (e.g., 42 hours).[2]

  • MTT Assay:

    • Incubate the tissues in MTT solution (e.g., 0.3-1 mg/mL) for 3 hours. Viable cells will convert MTT to a blue formazan precipitate.[12]

    • Extract the formazan from the tissues using isopropanol.

  • Measurement: Measure the absorbance of the extracted formazan solution using a spectrophotometer (e.g., at 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each test substance relative to the negative control.

    • A substance is classified as an irritant if the mean tissue viability is ≤ 50%.[11][13] A higher cell viability for the this compound formulation compared to a known irritant would indicate its non-irritating and potentially soothing properties.

Mandatory Visualizations

Signaling Pathways

Caption: Anti-inflammatory action of Phytosphingosine via NF-κB and MAPK pathways.

Experimental Workflows

G Workflow for TEWL Measurement cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Subject Acclimatization (30 min, controlled environment) B Define and Clean Test Areas (Volar Forearm) A->B C Baseline TEWL Measurement (3 readings per area) B->C D Product Application (this compound vs. Vehicle) C->D E Post-Application TEWL Measurement (e.g., 1, 2, 4, 24 hours) D->E F Calculate Mean TEWL Values E->F G Statistical Analysis (Compare treatment to vehicle) F->G

Caption: Experimental workflow for assessing skin barrier function using TEWL.

G Workflow for In Vitro Skin Irritation Test (OECD 439) cluster_protocol Protocol Steps cluster_readout Data Acquisition & Analysis A Tissue Equilibration (RhE models) B Dosing (Test substance, vehicle, controls) A->B C Incubation (60 min) & Washing B->C D Post-Incubation Recovery (42h) C->D E MTT Assay (3h) (Metabolic activity assessment) D->E F Formazan Extraction E->F G Spectrophotometric Reading (Absorbance at 570 nm) F->G H Calculate % Cell Viability (Relative to negative control) G->H I Classification (Irritant if viability ≤ 50%) H->I

Caption: Workflow for the OECD 439 in vitro skin irritation test.

References

Application Notes and Protocols: Investigating the Anti-Inflammatory Effects of N-Acetylphytosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Acetylphytosphingosine (NAPS) is an acetylated derivative of phytosphingosine (B30862), a bioactive lipid that is a key component of skin lipids in the stratum corneum.[1][2] It plays a crucial role in maintaining skin barrier integrity, moisture retention, and microbial balance.[1][3] Emerging research has highlighted its anti-inflammatory properties, making it a compound of interest for dermatological and therapeutic applications.[4][5] NAPS and its related compounds have been shown to reduce inflammation in skin cells by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.[2][4][6] These application notes provide a comprehensive experimental framework for researchers to investigate and characterize the anti-inflammatory effects of this compound in both in vitro and in vivo models.

Proposed Mechanism of Anti-Inflammatory Action

This compound is understood to exert its anti-inflammatory effects by intervening in critical intracellular signaling cascades that are activated by inflammatory stimuli. Studies on the parent compound, phytosphingosine (PHS), indicate that the mechanism likely involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7] These pathways are central to the inflammatory response, leading to the production of various inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β.[7][8][9] By inhibiting the activation of these pathways, NAPS can effectively reduce the expression and release of these inflammatory molecules.[4][7]

G cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_pathways Signaling Pathways cluster_naps Point of Intervention cluster_nucleus Nuclear Translocation & Transcription cluster_response Inflammatory Response LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor MAPK MAPK Cascade (p38, ERK, JNK) Receptor->MAPK IKK IKK Complex Receptor->IKK Nucleus Nucleus MAPK->Nucleus translocation IkBa p-IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB->Nucleus translocation NAPS This compound NAPS->MAPK Inhibits NAPS->IKK Inhibits Gene Gene Expression Nucleus->Gene Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) Gene->Mediators

Caption: NAPS inhibits inflammatory signaling pathways.

Experimental Design and Workflow

A robust investigation into the anti-inflammatory properties of this compound should follow a structured, multi-stage approach, progressing from initial in vitro screening to more complex cellular and in vivo validation. This ensures a thorough characterization of the compound's efficacy and mechanism of action.

G start Start: Hypothesis Formulation invitro_screen Phase 1: In Vitro Screening start->invitro_screen assays Nitric Oxide (NO) Assay PGE2 ELISA Cytokine Profiling invitro_screen->assays mechanistic Phase 2: Mechanistic Studies invitro_screen->mechanistic western Western Blot for NF-κB & MAPK Pathways mechanistic->western invivo Phase 3: In Vivo Validation (Topical Application) mechanistic->invivo animal_model TPA-Induced Mouse Ear Edema Histological Analysis invivo->animal_model data Data Analysis & Conclusion invivo->data

Caption: Overall experimental workflow for NAPS analysis.

Part 1: In Vitro Anti-Inflammatory Activity

This section details protocols for assessing the anti-inflammatory effects of NAPS using cultured macrophage and keratinocyte cell lines, which are key players in cutaneous inflammation.

Protocol 1.1: Cell Culture and Inflammatory Induction

Objective: To establish a cell-based model of inflammation.

Materials:

  • RAW 264.7 (murine macrophage) or HaCaT (human keratinocyte) cell lines.

  • Dulbecco's Modified Eagle Medium (DMEM).

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • Lipopolysaccharide (LPS) from E. coli O111:B4.[8]

  • Recombinant human/murine TNF-α and IFN-γ.[7]

  • This compound (NAPS), purity ≥98%.

  • Dimethyl sulfoxide (B87167) (DMSO).

Procedure:

  • Cell Culture: Culture RAW 264.7 or HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability/Griess assay, 24-well for ELISA, 6-well for Western blot) and allow them to adhere for 24 hours.

  • NAPS Preparation: Prepare a stock solution of NAPS (e.g., 100 mM) in DMSO. Further dilute in culture medium to achieve desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of NAPS for 2 hours.[10]

    • Induce inflammation by adding an inflammatory stimulus to the media.

      • For RAW 264.7 cells: Use LPS (e.g., 100-500 ng/mL).[10][11]

      • For HaCaT cells: Use a combination of TNF-α (e.g., 2 ng/mL) and IFN-γ (e.g., 2 ng/mL).[7]

    • Include appropriate controls: untreated cells (negative control) and cells treated with the inflammatory stimulus only (positive control).

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes for pathway analysis, 24 hours for mediator release).[10]

  • Supernatant/Lysate Collection: After incubation, collect the cell culture supernatant for mediator analysis (NO, PGE2, cytokines) and lyse the cells to extract proteins for Western blot analysis.

Protocol 1.2: Nitric Oxide (NO) Production Assay

Objective: To quantify the effect of NAPS on NO production, an indicator of iNOS activity.

Procedure (using the Griess Reagent System):

  • After the 24-hour incubation period (from Protocol 1.1), collect 50 µL of culture supernatant from each well of a 96-well plate.

  • Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite (B80452) concentration by comparing the absorbance values to a sodium nitrite standard curve.

Protocol 1.3: Pro-inflammatory Mediator Analysis (PGE2, Cytokines)

Objective: To measure the effect of NAPS on the secretion of key pro-inflammatory mediators.[12]

Procedure (using Enzyme-Linked Immunosorbent Assay - ELISA):

  • Use the cell culture supernatants collected in Protocol 1.1.

  • Perform ELISAs for PGE2, TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits.

  • Briefly, standards and samples are added to antibody-coated microplates.

  • A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.

  • A substrate solution (e.g., TMB) is added to produce a colorimetric signal.

  • The reaction is stopped, and absorbance is measured at the appropriate wavelength (e.g., 450 nm).

  • Calculate the concentration of each mediator based on the standard curve.

Protocol 1.4: Western Blot Analysis for NF-κB and MAPK Pathways

Objective: To determine if NAPS inhibits the phosphorylation and activation of key proteins in the NF-κB and MAPK signaling pathways.[7]

Procedure:

  • Use cell lysates collected after a short stimulation period (e.g., 30 minutes) in Protocol 1.1.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

    • Phospho-p65, p65, Phospho-IκBα, IκBα (for NF-κB pathway).[10]

    • Phospho-p38, p38, Phospho-ERK, ERK, Phospho-JNK, JNK (for MAPK pathway).[7]

    • A loading control like β-actin or GAPDH.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensity using densitometry software.

Data Presentation: In Vitro Results

Quantitative data should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Effect of NAPS on Inflammatory Mediator Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupNO Production (% of LPS Control)PGE2 Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Control (No LPS) 5.2 ± 1.18.1 ± 2.34.5 ± 0.93.8 ± 1.5
LPS (100 ng/mL) 100 ± 5.6100 ± 6.1100 ± 7.2100 ± 8.3
LPS + NAPS (10 µM) 65.4 ± 4.870.2 ± 5.561.3 ± 6.458.9 ± 7.1
LPS + NAPS (25 µM) 41.8 ± 3.9 45.5 ± 4.235.7 ± 4.1 33.4 ± 5.0
LPS + NAPS (50 µM) 22.3 ± 2.5 25.1 ± 3.118.9 ± 2.8 15.6 ± 3.2
*Data are presented as mean ± SD. Statistical significance vs. LPS control: *p<0.05, **p<0.01, **p<0.001. Data is hypothetical.

Table 2: Densitometry Analysis of Signaling Protein Activation

Treatment Groupp-p65 / p65 Ratio (Fold Change)p-p38 / p38 Ratio (Fold Change)
Control 1.01.0
LPS (30 min) 5.8 ± 0.46.2 ± 0.5
LPS + NAPS (50 µM) 2.1 ± 0.2 2.5 ± 0.3
*Data are presented as mean ± SD. Statistical significance vs. LPS control: *p<0.01. Data is hypothetical.

Part 2: In Vivo Topical Anti-Inflammatory Activity

This section provides a protocol for evaluating the efficacy of a topical NAPS formulation in a mouse model of acute skin inflammation.[13]

G acclimate Acclimatize Mice formulation Topical NAPS Application acclimate->formulation tpa Induce Inflammation (TPA Application) formulation->tpa measure Measure Ear Thickness (6h) tpa->measure biopsy Collect Ear Punch Biopsy measure->biopsy analysis Histology (H&E) Cytokine Analysis biopsy->analysis

Caption: Workflow for the in vivo mouse ear edema model.

Protocol 2.1: TPA-Induced Mouse Ear Edema Model

Objective: To assess the ability of topically applied NAPS to reduce acute skin inflammation in vivo.

Materials:

  • Male BALB/c mice (6-8 weeks old).

  • This compound (NAPS).

  • Vehicle for topical formulation (e.g., acetone:olive oil mixture).[14]

  • 12-O-tetradecanoylphorbol-13-acetate (TPA).[14]

  • Dexamethasone (B1670325) (positive control).

  • Digital calipers.

  • Biopsy punch.

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Grouping: Divide mice into groups (n=5-8 per group):

    • Group 1: Vehicle only.

    • Group 2: TPA + Vehicle.

    • Group 3: TPA + NAPS formulation (e.g., 1% w/v).

    • Group 4: TPA + Dexamethasone (positive control).

  • Topical Application: 30 minutes before inflammation induction, topically apply 20 µL of the NAPS formulation, vehicle, or dexamethasone solution to the inner and outer surfaces of the right ear.

  • Inflammation Induction: Topically apply 20 µL of TPA solution (e.g., 2.5 µg in acetone) to the right ear of all mice except the vehicle-only group.

  • Measurement of Edema: Measure the thickness of the right ear using digital calipers immediately before TPA application and at regular intervals (e.g., 4, 6, 24 hours) after. The degree of edema is calculated as the difference in ear thickness before and after TPA induction.

  • Sample Collection: At the end of the experiment (e.g., 24 hours), euthanize the mice. Collect ear punch biopsies for histological analysis (H&E staining to observe edema and immune cell infiltration) and for biochemical analysis (e.g., tissue homogenization to measure cytokine levels).

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the TPA + Vehicle group.

Data Presentation: In Vivo Results

Table 3: Effect of Topical NAPS on TPA-Induced Ear Edema in Mice

Treatment GroupEar Thickness Increase (mm) at 6hEdema Inhibition (%)
Vehicle Only 0.02 ± 0.01-
TPA + Vehicle 0.25 ± 0.030
TPA + NAPS (1%) 0.13 ± 0.02**48.0
TPA + Dexamethasone (0.1%) 0.09 ± 0.01***64.0
*Data are presented as mean ± SD. Statistical significance vs. TPA + Vehicle control: **p<0.01, **p<0.001. Data is hypothetical.

References

Troubleshooting & Optimization

Technical Support Center: N-Acetylphytosphingosine (C2S) for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to N-Acetylphytosphingosine (C2S) solubility in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound (C2S) precipitate when I add it to my cell culture medium?

A1: this compound, like other ceramides, is a hydrophobic lipid with very low solubility in aqueous solutions such as cell culture media.[1] Precipitation is common and typically occurs when the concentration of C2S exceeds its solubility limit. This can be influenced by several factors, including the final concentration, the dilution method, the solvent used for the stock solution, and the composition of the medium (e.g., presence or absence of serum).[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: For cell culture applications, ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) are the most commonly used solvents to prepare a concentrated stock solution of C2S.[1] It is crucial to first dissolve the C2S in one of these organic solvents before diluting it into your aqueous cell culture medium.

Q3: What is the maximum final concentration of organic solvent that is safe for my cells?

A3: The final concentration of the organic solvent in the cell culture should be kept to a minimum to avoid cytotoxicity. For ethanol, it is generally recommended to keep the final concentration at or below 0.1% (v/v).[2][3] For DMSO, the safe concentration can be cell-line dependent, but it is often recommended to be in the range of 0.15% to 0.6%.[4] It is essential to perform a vehicle control experiment, using the same final concentration of the solvent alone, to ensure it does not affect cell viability or the experimental outcome.[2]

Q4: Can I dissolve this compound directly in cell culture medium or PBS?

A4: Direct dissolution in aqueous buffers like PBS or cell culture media is not recommended due to the very low solubility of C2S in these solutions.[1] Attempting to do so will likely result in poor dissolution and precipitation.

Q5: Are there alternative methods to deliver this compound to cells without using high concentrations of organic solvents?

A5: Yes, several alternative methods can be used to improve the delivery of C2S to cells in an aqueous environment:

  • Bovine Serum Albumin (BSA) Complexes: C2S can be complexed with fatty acid-free BSA. This method involves first dissolving the C2S in a small amount of ethanol and then introducing it into a BSA solution with vigorous mixing.[2]

  • Ethanol/Dodecane (B42187) Mixture: A solvent mixture of ethanol and dodecane (98:2, v/v) can be used to create a dispersion of the ceramide in the aqueous medium.[2][5]

  • Detergent Solubilization: Zwitterionic detergents such as CHAPS can be used to solubilize ceramides, although their potential effects on cells should be carefully evaluated.[2]

  • Nanoparticle Delivery Systems: For long-chain ceramides, and potentially applicable to C2S, delivery systems using nanoparticles have been developed to enhance solubility and cellular uptake.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in cell culture.

Problem Potential Cause Suggested Solution
Precipitation upon dilution of stock solution into media. The concentration of C2S exceeds its solubility limit in the aqueous medium.[1]Decrease the final concentration of C2S. Use an alternative solubilization method like BSA complexation or an ethanol/dodecane mixture.[2]
The final concentration of the organic solvent is too high, causing the lipid to "crash out" of solution.Ensure the final concentration of the organic solvent is within the tolerated limits for your cells (e.g., ≤ 0.1% for ethanol).[2]
Improper dilution technique.Add the C2S stock solution dropwise to the pre-warmed (37°C) medium while vortexing or swirling to facilitate rapid mixing and prevent localized high concentrations.[2] Consider a serial dilution approach.[1]
Cells show signs of toxicity (e.g., rounding, detachment, death). The final concentration of the organic solvent (ethanol or DMSO) is too high.Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line. Always include a vehicle control with the same final solvent concentration in your experiments.[1]
The concentration of C2S is too high and is inducing apoptosis or other cytotoxic effects.Perform a dose-response experiment to determine the optimal working concentration of C2S for your desired biological effect.
Inconsistent or no observable biological effect. Poor delivery of C2S to the cells due to precipitation or aggregation.Visually inspect the medium for any signs of precipitation after adding the C2S solution. If precipitation is observed, refer to the troubleshooting steps for precipitation. Consider using an alternative delivery method like BSA complexation to improve bioavailability.[6]
Degradation of C2S in the cell culture medium.Prepare fresh C2S working solutions for each experiment and use them immediately.[2]

Quantitative Data Summary

Table 1: Recommended Final Solvent Concentrations in Cell Culture

SolventRecommended Maximum Final Concentration (v/v)Reference
Ethanol≤ 0.1%[2][3]
DMSO0.15% - 0.6% (cell line dependent)[4]

Table 2: Solubility of a Similar Ceramide (C4-Ceramide) in PBS

SolventSolubilityReference
PBS (pH 7.2)< 50 µg/mL[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in Ethanol

Materials:

  • This compound (C2S), crystalline solid

  • Anhydrous ethanol

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of C2S in a sterile tube.

  • Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously to dissolve the C2S completely. If necessary, warm the tube briefly in a 37°C water bath to aid dissolution.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium

Procedure:

  • Warm the C2S stock solution and the cell culture medium to 37°C.

  • Add the desired volume of the C2S stock solution to the medium to achieve the final working concentration. It is recommended to add the stock solution dropwise while gently swirling or vortexing the medium.

  • Ensure the final ethanol concentration is ≤ 0.1%. For example, for a 1:1000 dilution from a 10 mM stock to a 10 µM final concentration, the final ethanol concentration will be 0.1%.

  • Use the working solution immediately after preparation.

Protocol 3: Preparation of this compound-BSA Complex

Materials:

  • This compound stock solution in ethanol (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA) solution (e.g., 10% in sterile water or PBS)

  • Sterile glass test tube

  • Sterile centrifuge tube (e.g., 50 mL)

  • Nitrogen gas source (optional)

  • Vacuum source (optional)

Procedure:

  • In a sterile glass test tube, dispense the required volume of the C2S stock solution.

  • Evaporate the ethanol under a gentle stream of nitrogen gas or by using a vacuum concentrator. Ensure all solvent is removed.

  • Redissolve the dried C2S film in a small volume of ethanol (e.g., 200 µL).

  • While vigorously vortexing the BSA solution in a larger sterile tube, slowly inject the ethanolic C2S solution into the BSA solution.

  • The resulting solution contains the C2S-BSA complex and is ready to be added to the cell culture medium.

Signaling Pathways and Visualizations

This compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspase-dependent pathways.[7][8] It can also influence the expression of Cyclooxygenase-2 (COX-2).

This compound-Induced Apoptosis Pathway

This compound can initiate apoptosis through a pathway involving the activation of initiator caspases like caspase-8 and caspase-9, which in turn activate the executioner caspase, caspase-3.[7][9] This cascade leads to the cleavage of cellular substrates and ultimately, programmed cell death. The process can also involve pro-apoptotic proteins such as Bax and Bid.[8]

NAPS_Apoptosis_Pathway NAPS This compound (C2S) Caspase8 Caspase-8 (Initiator) NAPS->Caspase8 activates Bid Bid Caspase8->Bid cleaves Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 activates Bax Bax Bid->Bax activates Mitochondria Mitochondria Bax->Mitochondria translocates to CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis pathway.

Experimental Workflow for Improving C2S Solubility

This workflow outlines the decision-making process for successfully preparing and using this compound in cell-based assays.

C2S_Solubility_Workflow Start Start: This compound (Solid) Dissolve Dissolve in Organic Solvent (Ethanol or DMSO) Start->Dissolve Stock Prepare Concentrated Stock Solution Dissolve->Stock Dilute Dilute in Cell Culture Medium Stock->Dilute CheckPrecipitation Check for Precipitation Dilute->CheckPrecipitation NoPrecipitation No Precipitation: Proceed with Experiment CheckPrecipitation->NoPrecipitation No Precipitation Precipitation Occurs CheckPrecipitation->Precipitation Yes Troubleshoot Troubleshoot: - Lower Concentration - Optimize Dilution Precipitation->Troubleshoot Alternative Consider Alternative Delivery Method (e.g., BSA Complex) Precipitation->Alternative Troubleshoot->Dilute Alternative->Dilute

Caption: Workflow for this compound solubilization.

References

Preventing N-Acetylphytosphingosine precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the precipitation of N-Acetylphytosphingosine (NAPS) in cell culture media, ensuring experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (NAPS) precipitating in the culture medium?

A1: this compound is a lipophilic ceramide analog.[1][2] Like other lipids, it has very low solubility in aqueous solutions such as cell culture media. Precipitation typically occurs when a concentrated organic stock solution of NAPS is diluted into the medium, causing the compound to fall out of solution as it exceeds its solubility limit in the aqueous environment.[3]

Q2: What is the best solvent to create a NAPS stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for dissolving NAPS and other ceramides (B1148491) to create a high-concentration stock solution.[3][4] Ethanol can also be used, but DMSO is generally preferred for achieving higher stock concentrations.

Q3: What is the maximum recommended final concentration of DMSO in my culture?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity or other off-target cellular effects.[4] Some sensitive cell lines may require even lower concentrations (e.g., <0.1%). It is crucial to run a vehicle control (medium with the same final DMSO concentration without NAPS) to ensure the observed effects are from the compound itself.[3]

Q4: How can I significantly improve the solubility of NAPS in my aqueous culture medium?

A4: The most effective method to enhance the solubility of lipids like NAPS in culture media is to complex them with a carrier protein.[3] Fatty acid-free Bovine Serum Albumin (BSA) is the recommended carrier.[3][5] BSA binds to the lipid molecules, keeping them soluble and facilitating their delivery to the cells.[3]

Q5: Can I just add my DMSO stock directly to the media if I vortex it well?

A5: While vigorous mixing can help, direct addition of a concentrated DMSO stock to the medium is a common cause of precipitation, especially at higher final NAPS concentrations.[3] The recommended procedure involves a two-step dilution, often by pre-complexing NAPS with BSA or by rapidly diluting the stock into a small volume of serum-containing medium before adding it to the final culture volume.

Troubleshooting Guide: Diagnosing and Solving Precipitation

Precipitation of this compound is a common issue that can compromise experimental results. The logical flow below helps diagnose the potential cause and directs you to the appropriate solution.

G Troubleshooting Precipitation Logic start Precipitate Observed in Culture Medium cause1 High Final NAPS Concentration start->cause1 Is NAPS conc. >100µM? cause2 High Final Solvent Concentration (>0.5%) start->cause2 Is DMSO conc. high? cause3 Improper Dilution Technique start->cause3 Was stock added directly? solution1 Determine Dose-Response Curve; Lower Working Concentration cause1->solution1 solution2 Use Higher Stock Concentration; Reduce Final Solvent Volume cause2->solution2 solution3 Use BSA Carrier Protocol; Ensure Rapid Mixing cause3->solution3 G Recommended Workflow for NAPS Working Solution step1 1. Prepare NAPS Stock (e.g., 20 mM in DMSO) step3 3. Create NAPS-BSA Complex (Intermediate Dilution) step1->step3 Add small volume of stock to BSA step2 2. Prepare BSA Solution (e.g., 1% Fatty-Acid-Free BSA in Serum-Free Medium) step2->step3 step4 4. Add Complex to Culture (Final Dilution) step3->step4 Vortex, then add dropwise to final culture vessel while swirling G Simplified NAPS-Induced Apoptosis Pathway naps This compound (NAPS) mito Mitochondrial Perturbation naps->mito cas8 Caspase-8 Activation naps->cas8 cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation (Executioner) cas9->cas3 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

References

Technical Support Center: N-Acetylphytosphingosine (NAPS) for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using N-Acetylphytosphingosine (NAPS) to induce apoptosis in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NAPS) and how does it induce apoptosis?

A1: this compound (NAPS) is a synthetic derivative of phytosphingosine (B30862), a naturally occurring sphingolipid. It is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines.[1] NAPS is often found to be more effective at inducing apoptosis than other short-chain ceramides (B1148491) like C2-ceramide.[1] Its mechanism of action involves the activation of key signaling pathways that lead to controlled cell death.

Q2: What is the optimal concentration of NAPS to induce apoptosis?

A2: The optimal concentration of NAPS is highly dependent on the cell line being used and the desired experimental outcome (e.g., percentage of apoptotic cells, duration of treatment). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type. Based on available literature, effective concentrations can range from the low micromolar (µM) range upwards. For instance, the related compound phytosphingosine has been shown to induce apoptosis in Jurkat cells at a concentration of 8 µM.

Q3: How long does it take for NAPS to induce apoptosis?

A3: The time required for NAPS to induce apoptosis is also cell-type specific and concentration-dependent. In Jurkat cells, a significant increase in apoptosis has been observed as early as 3 hours after treatment with NAPS, whereas C2-ceramide required 16 hours for a similar effect.[1] It is recommended to perform a time-course experiment (e.g., 3, 6, 12, 24, 48 hours) to determine the optimal incubation time for your experiments.

Q4: Which signaling pathways are involved in NAPS-induced apoptosis?

A4: NAPS-induced apoptosis is mediated by both the extrinsic and intrinsic apoptotic pathways. This involves the activation of initiator caspases such as caspase-8 and caspase-9, which in turn activate the executioner caspase, caspase-3.[1][2] The intrinsic pathway is characterized by mitochondrial involvement, including the release of cytochrome c.[2] In some cellular contexts, NAPS can also induce apoptosis in a death receptor-independent manner.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no apoptotic induction - Suboptimal NAPS concentration: The concentration of NAPS may be too low for the specific cell line. - Insufficient incubation time: The treatment duration may be too short. - Cell line resistance: The chosen cell line may be resistant to NAPS-induced apoptosis. - Poor NAPS solubility: NAPS may not be fully dissolved in the culture medium.- Perform a dose-response experiment with a wider range of concentrations. - Conduct a time-course experiment to identify the optimal treatment duration. - Test a different cell line known to be sensitive to sphingolipid-induced apoptosis. - Refer to the "Experimental Protocols" section for proper stock solution preparation and dilution. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
High levels of necrosis instead of apoptosis - Excessively high NAPS concentration: High concentrations of NAPS can lead to cellular toxicity and necrosis.- Lower the concentration of NAPS used in the experiment. Perform a dose-response study to find a concentration that induces apoptosis with minimal necrosis.
Precipitate observed in cell culture medium - Poor solubility of NAPS: NAPS is a lipophilic molecule and may precipitate in aqueous culture medium, especially at high concentrations. - Incorrect stock solution preparation: The initial stock solution may not have been prepared correctly.- Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. - When diluting the stock solution into the culture medium, add it dropwise while gently vortexing the medium to ensure proper mixing and prevent precipitation. Pre-warming the medium to 37°C can also help.
Inconsistent results between experiments - Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect results. - Inconsistent NAPS treatment: Variations in the preparation or application of NAPS. - Freeze-thaw cycles of NAPS stock: Repeated freezing and thawing can degrade the compound.- Maintain consistent cell culture practices. Use cells within a specific passage number range. - Prepare fresh dilutions of NAPS from the stock solution for each experiment. - Aliquot the NAPS stock solution into single-use vials to avoid multiple freeze-thaw cycles.

Quantitative Data on Apoptosis Induction

The following tables summarize the effects of NAPS and the related compound phytosphingosine on different cancer cell lines. It is important to note that the optimal concentration of NAPS should be empirically determined for each cell line.

Table 1: this compound (NAPS) Activity in Cancer Cell Lines

Cell LineCancer TypeObserved Effect
JurkatT-cell LymphomaMore rapid and stronger apoptotic effect compared to C2-ceramide. Significant apoptosis observed at 3 hours.[1]
MDA-MB-231Breast CancerDose-dependent decrease in clonogenic survival when combined with radiation.[1]
NCI-H460Lung CarcinomaIncreased clonogenic cell death and caspase-dependent apoptosis, especially when combined with radiation.[4]

Table 2: Phytosphingosine Activity in Cancer Cell Lines

Cell LineCancer TypeConcentrationIncubation TimeApoptotic Effect
JurkatT-cell Lymphoma8 µM6 hoursActivation of caspase-3 and caspase-9.[2]
VariousHuman Cancer CellsNot specifiedNot specifiedPotent induction of apoptosis via caspase activation and caspase-independent cytochrome c release.[5]

Experimental Protocols

Preparation of NAPS Stock Solution
  • Solvent Selection: this compound is a hydrophobic molecule. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in an anhydrous, sterile solvent such as Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a 10 mM or higher stock solution. For example, to prepare a 10 mM stock solution of NAPS (Molecular Weight: 359.54 g/mol ), dissolve 3.6 mg of NAPS in 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.

  • Storage: Aliquot the stock solution into sterile, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Treatment of Cells with NAPS
  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of Working Solution: Thaw an aliquot of the NAPS stock solution at room temperature. Prepare the desired final concentrations of NAPS by diluting the stock solution in pre-warmed (37°C) complete cell culture medium.

    • Important: To avoid precipitation, add the NAPS stock solution dropwise to the medium while gently mixing.

  • Vehicle Control: Always include a vehicle control group treated with the same final concentration of DMSO as the highest NAPS concentration group.

  • Incubation: Replace the existing medium with the NAPS-containing medium or the vehicle control medium and incubate the cells for the desired duration.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
  • Cell Collection: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathway and Experimental Workflow Diagrams

NAPS_Apoptosis_Pathway NAPS This compound (NAPS) Caspase8 Caspase-8 Activation NAPS->Caspase8 Extrinsic Pathway Mitochondria Mitochondria NAPS->Mitochondria Intrinsic Pathway PlasmaMembrane Caspase3 Caspase-3 Activation Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: NAPS-induced apoptosis signaling pathways.

Experimental_Workflow Start Start CellSeeding Seed Cells Start->CellSeeding NAPSTreatment NAPS Treatment (Dose-Response & Time-Course) CellSeeding->NAPSTreatment CellHarvest Harvest Cells NAPSTreatment->CellHarvest ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) CellHarvest->ApoptosisAssay DataAnalysis Data Analysis (Flow Cytometry) ApoptosisAssay->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for assessing NAPS-induced apoptosis.

Troubleshooting_Logic Start Experiment Start Problem Suboptimal Apoptosis? Start->Problem CheckConc Optimize NAPS Concentration Problem->CheckConc Yes Success Successful Apoptosis Induction Problem->Success No CheckTime Optimize Incubation Time CheckConc->CheckTime CheckSolubility Verify NAPS Solubility CheckTime->CheckSolubility CheckCellLine Consider Cell Line Sensitivity CheckSolubility->CheckCellLine CheckCellLine->Problem

References

Technical Support Center: N-Acetylphytosphingosine (NAPS) & Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for researchers using N-Acetylphytosphingosine (NAPS) in cell viability and apoptosis studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing any effect of NAPS on my cells. What could be the reason?

A1: Several factors could contribute to a lack of effect. Consider the following:

  • Concentration: The effective concentration of NAPS is cell-line dependent. For instance, while it can induce apoptosis in Jurkat cells at low micromolar concentrations, other lines like NCI-H460 lung carcinoma cells may require higher doses or longer incubation times to observe a significant effect.[1][2]

  • Solubility: NAPS is a lipid and has poor solubility in aqueous media. Ensure it is properly dissolved in a suitable solvent (e.g., DMSO or ethanol) before being diluted into your culture medium. Precipitates can lead to inconsistent and lower-than-expected effective concentrations.

  • Incubation Time: The apoptotic effects of NAPS can be time-dependent. Some studies report significant apoptosis as early as 3 hours in Jurkat cells, while effects on other cell lines might only become apparent after 24, 48, or even 72 hours.[2]

  • Cell Line Resistance: Not all cell lines are equally sensitive. NAPS has been shown to have differential effects on tumor vs. normal cells.[1][3] For example, it inhibited proliferation in both NCI-H460 tumor cells and BEAS2B normal bronchial cells, but the normal cells recovered after the compound was removed.[1][3] Your cell line may have intrinsic resistance mechanisms.

Q2: My cell viability results with NAPS are highly variable between replicates. What are the common causes?

A2: Inconsistent results in viability assays are a common challenge.[4][5][6]

  • Compound Precipitation: As NAPS is lipophilic, it can come out of solution when diluted into aqueous culture media. Visually inspect your wells for any precipitate. To mitigate this, try vortexing the final diluted solution before adding it to the cells and consider using a lower final solvent concentration.

  • Pipetting Errors: Inconsistent pipetting, especially when performing serial dilutions, can lead to significant variability.[6] Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.

  • Uneven Cell Seeding: An uneven distribution of cells across the wells of a microplate is a major source of error.[6] Ensure you have a homogenous single-cell suspension before plating.

  • Edge Effects: Wells on the periphery of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth.[6] To avoid this, fill the outer wells with sterile PBS or media and do not use them for experimental data.

  • Assay Interference: If using MTT or similar tetrazolium-based assays, liposomes or lipid-based compounds can sometimes interfere with the formazan (B1609692) crystal formation or solubilization, leading to inconsistent readings.[7][8]

Q3: I observed significant cell death in my vehicle control wells. What should I do?

A3: Toxicity from the vehicle (e.g., DMSO, ethanol) is a common issue.

  • Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic to your cells. This is typically ≤0.5% for DMSO for most cell lines, but should be empirically determined by running a toxicity curve for the solvent alone.

  • Solvent Purity: Use a high-purity, sterile-filtered, anhydrous grade solvent suitable for cell culture to avoid contaminants that could be cytotoxic.

  • Incubation Time: Some cell lines are more sensitive to prolonged exposure to solvents.

Q4: How does NAPS induce cell death? Is it apoptosis or necrosis?

A4: NAPS is known to induce caspase-dependent apoptosis.[1][2] Studies have shown that treatment with NAPS leads to:

  • Activation of caspase-3 and caspase-8.[2][9]

  • Increased expression of the pro-apoptotic protein Bax and cleavage of Bid.[1][3]

  • DNA fragmentation, a hallmark of apoptosis.[1][3]

  • Translocation of phosphatidylserine (B164497) to the outer cell membrane, detectable by Annexin V staining.[10]

It shows a stronger and more rapid apoptotic effect than C2-ceramide in some cell lines.[2]

Quantitative Data Summary

The following tables summarize the reported effects of this compound on various cell lines.

Table 1: IC50 Values of NAPS in Different Cancer Cell Lines

Cell Line Cancer Type Assay Duration Approximate IC50 Reference
Jurkat T-cell Lymphoma 48 hours ~15 µM Fictional, representative value
MDA-MB-231 Breast Cancer 48 hours ~30 µM [9]

| NCI-H460 | Lung Carcinoma | 72 hours | ~25 µM |[1] |

Note: IC50 values are highly dependent on experimental conditions and should be determined independently.

Table 2: Comparison of Apoptosis Induction by NAPS and C2-Ceramide in Jurkat Cells

Compound (30 µM) Incubation Time Apoptotic Cells (%) Caspase-3 Activation (Fold Change) Reference
Vehicle Control 16 hours < 5% 1.0 [2]
NAPS 3 hours ~ 40% ~ 4.5 [2]

| C2-Ceramide | 16 hours | ~ 35% | ~ 2.5 |[2] |

Key Experimental Protocols

Preparation of NAPS Stock Solution

This compound is a waxy solid that is insoluble in water.

  • Solvent Selection: Use sterile, anhydrous DMSO or ethanol.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM).

  • Dissolution: To dissolve, warm the vial to 37°C and vortex vigorously. A brief sonication may aid dissolution.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.[11]

MTT Cell Viability Assay

This protocol measures cell metabolic activity.[12][13]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of NAPS in fresh culture medium. Remove the old medium from the cells and add the NAPS-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or SDS-HCl solution to each well to dissolve the formazan crystals.[13] Mix thoroughly by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Treat cells with NAPS for the desired time.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin or an EDTA-based buffer.[14]

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend ~1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Do not wash cells after staining.[14]

Visualizations

Troubleshooting Workflow for Inconsistent Viability Results

The following diagram outlines a logical approach to troubleshooting variability in cell viability assays.

G cluster_start cluster_checks cluster_solutions start Start: Inconsistent Replicates check_solubility Check NAPS Precipitation start->check_solubility Visual Inspection check_plating Review Cell Plating Technique check_solubility->check_plating No Precipitate sol_solubility Solution: Vortex before use, consider different solvent check_solubility->sol_solubility Precipitate Observed check_pipetting Verify Pipetting & Dilutions check_plating->check_pipetting Monolayer Looks Even sol_plating Solution: Ensure single-cell suspension, check cell counter check_plating->sol_plating Uneven Monolayer Observed check_edge Assess for Edge Effects check_pipetting->check_edge Controls OK sol_pipetting Solution: Calibrate pipettes, use reverse pipetting check_pipetting->sol_pipetting High CV in Control Wells sol_edge Solution: Avoid outer wells, fill with PBS check_edge->sol_edge Death/High Signal in Outer Wells

Caption: A troubleshooting flowchart for diagnosing sources of experimental variability.

Proposed Signaling Pathway for NAPS-Induced Apoptosis

This diagram illustrates the potential mechanism by which this compound induces apoptosis in cancer cells, based on its known effects as a ceramide analog.[1][3][15]

G cluster_membrane cluster_cytosol cluster_mito cluster_apoptosome cluster_execution NAPS This compound (NAPS) Casp8 Caspase-8 NAPS->Casp8 Activates Bax Bax NAPS->Bax Upregulates membrane Cell Membrane cytosol Cytosol Bid Bid tBid tBid (truncated Bid) CytoC Cytochrome c tBid->CytoC Promote Release Casp8->Bid Cleaves Casp3 Caspase-3 (Executioner) Casp8->Casp3 Activates mito_label Mitochondrion Bax->CytoC Promote Release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome CytoC->Apoptosome Forms Casp9 Caspase-9 Casp9->Apoptosome Forms Apaf1->Casp9 Apaf1->Apoptosome Forms Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: NAPS-induced apoptosis pathway involving caspase activation and mitochondria.

References

N-Acetylphytosphingosine stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of N-Acetylphytosphingosine in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: this compound should be stored as a solid in a cool, dry, and well-ventilated area. For extended storage, it is advisable to keep it in a freezer.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is lipophilic and should be dissolved in an appropriate organic solvent. Due to its ceramide-like structure, it is generally soluble in organic solvents such as ethanol (B145695), methanol (B129727), and DMSO. For cell-based assays, it is common to dissolve it in ethanol or DMSO to create a concentrated stock solution, which can then be diluted in the culture medium.

Q3: What are the primary factors that can lead to the degradation of this compound in solution?

A3: The stability of this compound in solution is primarily influenced by pH, temperature, and the presence of enzymes. The amide bond in its structure is susceptible to hydrolysis under both acidic and alkaline conditions. Elevated temperatures can accelerate this degradation process. In biological experiments, the presence of ceramidases can lead to enzymatic hydrolysis.

Q4: What are the expected degradation products of this compound?

A4: The main degradation pathway for this compound is the hydrolysis of the amide bond. This process results in the formation of phytosphingosine (B30862) and acetic acid.

Q5: At what pH range is this compound most stable?

A5: While specific data for this compound is limited, ceramides (B1148491), in general, are most stable in a pH range of 4.5 to 6.5.[1] It is advisable to maintain the pH of your solution within this range to minimize degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in aqueous solution. This compound is a lipophilic molecule with low solubility in aqueous media.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO or ethanol) and then dilute it to the final concentration in your aqueous buffer or media with vigorous vortexing. The final concentration of the organic solvent should be kept low to avoid affecting the experiment.
Loss of biological activity of this compound solution over time. Degradation of the compound due to improper storage or handling. This is likely due to hydrolysis of the amide bond.Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working solutions before each experiment. Ensure the pH of your experimental solution is within the stable range (4.5-6.5).
Inconsistent experimental results. In addition to degradation, this could be due to the formation of micelles or aggregates at higher concentrations.Sonication of the solution may help to ensure a homogenous dispersion. It is also recommended to determine the critical micelle concentration (CMC) if working with a wide range of concentrations.
Suspected degradation of the compound. Exposure to harsh pH conditions (acidic or basic) or high temperatures.Analyze the sample for the presence of phytosphingosine, a primary degradation product, using techniques like HPLC-MS/MS.

Stability and Storage Summary

Parameter Recommendation Reference
Physical Form Solid[2]
Short-term Storage 2-8 °C, in a dry, well-ventilated place
Long-term Storage Freezer (-15°C to -20°C)
Solution pH 4.5 - 6.5[1]
Light Exposure Store protected from lightGeneral good practice for lipids

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution via HPLC-MS/MS

This protocol outlines a method to assess the stability of this compound in a given solution over time.

1. Materials and Reagents:

  • This compound

  • Solvent of interest (e.g., phosphate-buffered saline with a specific pH)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (MS grade)

  • Ultrapure water

  • Internal standard (e.g., C17:0 ceramide)

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • C18 reverse-phase HPLC column

  • Incubator or water bath

  • Autosampler vials

3. Procedure:

  • Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.

  • Incubation: Aliquot the solution into several vials and incubate them at a specific temperature.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from the incubator.

  • Sample Preparation (Lipid Extraction): a. To 100 µL of the sample, add the internal standard. b. Add 300 µL of cold methanol and vortex thoroughly. c. Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute. d. Add 250 µL of ultrapure water to induce phase separation and vortex. e. Centrifuge to separate the layers. f. Transfer the upper organic layer to a new tube. g. Dry the organic extract under a stream of nitrogen. h. Reconstitute the dried lipids in a suitable solvent for HPLC-MS/MS analysis (e.g., methanol/acetonitrile).

  • HPLC-MS/MS Analysis:

    • HPLC Conditions: Use a C18 column with a gradient elution, for example, starting with a higher polarity mobile phase (e.g., water with formic acid) and gradually increasing the proportion of a lower polarity mobile phase (e.g., acetonitrile/methanol with formic acid).

    • MS/MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify this compound and its potential degradation product, phytosphingosine.

      • This compound: Monitor the transition from the parent ion to a specific product ion.

      • Phytosphingosine: Monitor the transition from its parent ion to a characteristic product ion.

  • Data Analysis: Quantify the peak areas of this compound and phytosphingosine at each time point, normalized to the internal standard. Plot the concentration of this compound over time to determine its stability.

Visualizations

N_Acetylphytosphingosine This compound Degradation Hydrolysis (Acid, Base, or Enzyme) N_Acetylphytosphingosine->Degradation Phytosphingosine Phytosphingosine Acetic_Acid Acetic Acid Degradation->Phytosphingosine Degradation->Acetic_Acid

Caption: Degradation pathway of this compound.

cluster_workflow Stability Analysis Workflow prep 1. Prepare this compound Solution incubate 2. Incubate at Defined Temperature prep->incubate sample 3. Collect Samples at Time Points incubate->sample extract 4. Perform Lipid Extraction sample->extract analyze 5. Analyze by HPLC-MS/MS extract->analyze data 6. Quantify and Plot Data analyze->data

Caption: Experimental workflow for stability assessment.

cluster_signaling Simplified Ceramide Signaling Ext_Signal External Stimuli (e.g., Stress, Cytokines) Ceramide_Pool Intracellular Ceramide Pool Ext_Signal->Ceramide_Pool N_Ac_Phyto This compound (Exogenous) N_Ac_Phyto->Ceramide_Pool Downstream Downstream Effectors (e.g., PP2A, Cathepsin D) Ceramide_Pool->Downstream Apoptosis Apoptosis Downstream->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Downstream->Cell_Cycle_Arrest

Caption: General role of ceramides in signaling pathways.

References

How to overcome N-Acetylphytosphingosine aggregation in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetylphytosphingosine (NAPS). Our goal is to help you overcome common challenges, particularly aggregation in vitro, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NAPS) and what are its key properties?

This compound is the acetylated form of phytosphingosine, a bioactive sphingolipid. It is a white crystalline powder with the molecular formula C20H41NO4 and a molecular weight of 359.54 g/mol .[1] NAPS is known to play a role in various cellular processes, including the regulation of cell proliferation, differentiation, and apoptosis.[1] It has also been shown to have anti-inflammatory properties.[1]

Q2: Why does this compound aggregate in my in vitro experiments?

Like many lipids, this compound has a tendency to aggregate in aqueous solutions due to its amphipathic nature, possessing both a hydrophilic head and a hydrophobic tail. At concentrations above its critical micelle concentration (CMC), NAPS molecules will self-assemble into micelles or other aggregates to minimize the unfavorable interaction of their hydrophobic tails with water. Factors such as concentration, temperature, pH, and the ionic strength of the buffer can all influence the aggregation of NAPS.

Q3: What are the initial steps I should take to dissolve this compound?

For analytical purposes where cell viability is not a concern, a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) is an effective solvent system. For cellular-based assays, it is crucial to use solvents that are non-toxic at the final working concentration. A common starting point is to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695) and then dilute it into your aqueous experimental medium.

Troubleshooting Guide: Overcoming this compound Aggregation

This guide provides structured approaches to troubleshoot and prevent NAPS aggregation in your experiments.

Issue 1: Visible Precipitate or Cloudiness in Solution

Possible Cause Troubleshooting Step Expected Outcome
Concentration above solubility limit Decrease the final concentration of NAPS in your assay.A clear, homogenous solution.
Inappropriate solvent for initial stock Prepare the initial stock solution in a more suitable organic solvent. See Table 1 for guidance.The stock solution is clear and free of precipitate.
Poor dispersion in aqueous medium When diluting the stock, add it dropwise to the vortexing aqueous medium to facilitate rapid dispersion.Minimized local high concentrations that can lead to precipitation.
Suboptimal buffer conditions Optimize the pH and ionic strength of your buffer.Improved solubility and reduced aggregation.

Issue 2: Inconsistent or Non-reproducible Experimental Results

Possible Cause Troubleshooting Step Expected Outcome
Formation of invisible aggregates/micelles Determine the Critical Micelle Concentration (CMC) of NAPS under your experimental conditions (see Protocol 2). Work at concentrations below the CMC if you need to study the monomeric form.Consistent results by controlling the aggregation state of NAPS.
Interaction with components of the culture medium Use a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) to deliver NAPS to cells (see Protocol 1, Method A).Improved bioavailability and reduced non-specific aggregation.
Adsorption to plasticware Use low-adhesion microplates and pipette tips. Consider using glass vials for storage of stock solutions.Minimized loss of NAPS from the solution, leading to more accurate effective concentrations.

Quantitative Data Summary

Table 1: Estimated Solubility of N-Acetyl-D-sphingosine (a related sphingolipid) in Organic Solvents

Solvent Concentration Reference
DMSO20 mM
Chloroform20 mg/mL

Note: This data is for N-Acetyl-D-sphingosine and should be used as an estimation for this compound. Empirical determination of solubility for NAPS in your specific solvent system is recommended.

Experimental Protocols

Protocol 1: Methods for Solubilizing this compound for In Vitro Studies

Method A: BSA-Lipid Complex Formation

  • Prepare a stock solution of NAPS in an organic solvent (e.g., ethanol or a 2:1 chloroform:methanol mixture).

  • In a glass tube, evaporate the solvent from a known amount of NAPS stock solution under a stream of nitrogen gas, followed by desiccation under vacuum for at least 1 hour to form a thin lipid film.

  • Prepare a solution of fatty acid-free Bovine Serum Albumin (BSA) in your desired aqueous buffer (e.g., PBS). A typical concentration is 0.1-1% (w/v).

  • Add the BSA solution to the lipid film.

  • Incubate the mixture at 37°C with gentle agitation (e.g., on a rotator) for 30-60 minutes to allow the NAPS to complex with the BSA.

  • The resulting NAPS-BSA complex solution can be sterile-filtered and added to your cell culture medium.

Method B: Using a Zwitterionic Detergent (CHAPS)

  • Prepare a stock solution of NAPS in an organic solvent.

  • Prepare a stock solution of 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) in your experimental buffer.

  • In a glass tube, evaporate the solvent from the NAPS stock solution to create a thin lipid film.

  • Add the CHAPS solution to the lipid film. The final CHAPS concentration should be above its own CMC (typically 4-8 mM).

  • Vortex or sonicate the mixture until the lipid film is completely dissolved, forming mixed micelles.

  • This solution can then be diluted into your experimental medium. Note that the final CHAPS concentration should be below a level that is toxic to your cells.

Protocol 2: Determination of Critical Micelle Concentration (CMC) using a Fluorescent Probe

This protocol describes a general method using a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), whose fluorescence properties change upon incorporation into a hydrophobic environment (micelles).

  • Materials:

    • This compound (NAPS)

    • 1,6-diphenyl-1,3,5-hexatriene (DPH) stock solution (e.g., 2 mM in tetrahydrofuran)

    • A series of aqueous buffers with increasing concentrations of NAPS.

    • Fluorometer.

  • Methodology:

    • Prepare a series of dilutions of NAPS in your desired aqueous buffer.

    • To each dilution, add a small volume of the DPH stock solution so that the final DPH concentration is low (e.g., 1 µM).

    • Incubate the samples in the dark at a constant temperature until equilibrium is reached (e.g., 1-2 hours).

    • Measure the fluorescence intensity of each sample. For DPH, an excitation wavelength of ~350 nm and an emission wavelength of ~430 nm can be used.

    • Plot the fluorescence intensity as a function of NAPS concentration.

    • The CMC is the concentration at which a sharp increase in fluorescence intensity is observed, indicating the formation of micelles and the partitioning of DPH into the hydrophobic micellar core.[2][3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_application Application start Start: NAPS Powder stock Prepare Stock Solution (e.g., in Ethanol or DMSO) start->stock film Create Lipid Film (Evaporate Solvent) stock->film bsa Method A: Add BSA Solution film->bsa Option 1 chaps Method B: Add CHAPS Solution film->chaps Option 2 add_to_media Add to Cell Culture Media bsa->add_to_media sonicate Vortex/Sonicate chaps->sonicate sonicate->add_to_media assay Perform In Vitro Assay add_to_media->assay apoptosis_pathway NAPS This compound Bax Bax NAPS->Bax Upregulates Bcl2 Bcl-2 NAPS->Bcl2 No change Mitochondrion Mitochondrion CytoC Cytochrome c (release) Mitochondrion->CytoC Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Casp9 Caspase-9 (activated) CytoC->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cox2_pathway NAPS This compound PKC Protein Kinase C NAPS->PKC TyrKinase Tyrosine Kinase NAPS->TyrKinase PGE2 Prostaglandin E2 (Production) NAPS->PGE2 Suppresses ERK ERK (activated) PKC->ERK TyrKinase->ERK COX2 Cyclooxygenase-2 (Expression) ERK->COX2 COX2->PGE2 Leads to

References

Technical Support Center: Optimizing N-Acetylphytosphingosine Delivery to Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetylphytosphingosine (NAPS).

Frequently Asked Questions (FAQs)

1. What is this compound (NAPS) and what is its primary mechanism of action in cultured cells?

This compound (NAPS) is a derivative of phytosphingosine, a bioactive sphingolipid. In cultured cancer cells, its primary mechanism of action is the induction of apoptosis, or programmed cell death.[1][2] NAPS has been shown to be a more potent inducer of apoptosis than C2-ceramide in certain cell lines. It can also act as a radiosensitizer, enhancing the cell-killing effects of radiation therapy.[1][2]

2. How do I dissolve this compound for use in cell culture?

Due to its hydrophobic nature, NAPS is poorly soluble in aqueous solutions like cell culture media. The recommended solvent is dimethyl sulfoxide (B87167) (DMSO). It is crucial to use anhydrous (water-free) DMSO to ensure optimal solubility. Prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in your cell culture medium.

3. What is the recommended final concentration of DMSO in the cell culture medium?

High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.5-1%.[3] A final concentration of 0.1% is often used and is well-tolerated by most cell lines.[4] To achieve this, a 1000x stock solution in DMSO is typically prepared.

4. What is a typical effective concentration range for NAPS in cell culture experiments?

The effective concentration of NAPS can vary depending on the cell line and the experimental endpoint. For inducing apoptosis in cancer cell lines such as MDA-MB-231 (human breast adenocarcinoma) and Jurkat (human T-cell leukemia), concentrations in the range of 10 µM to 30 µM have been shown to be effective.[1]

5. What is a typical incubation time for observing the effects of NAPS?

The incubation time required to observe the effects of NAPS is dependent on the cell line and the concentration used. Significant apoptosis has been observed as early as 3 hours after treatment in Jurkat cells.[1] For cell viability assays in MDA-MB-231 cells, incubation times typically range from 6 to 24 hours.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of NAPS in culture medium - NAPS stock solution was not properly dissolved. - Final concentration of NAPS is too high. - The final DMSO concentration is too low to maintain solubility.- Ensure the NAPS is fully dissolved in anhydrous DMSO before preparing the stock solution. Gentle warming or vortexing may aid dissolution. - Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your cell line. - While keeping the final DMSO concentration below toxic levels (ideally < 0.5%), ensure it is sufficient to maintain NAPS in solution.
High background cell death in control (vehicle-treated) wells - DMSO toxicity. - Poor cell health prior to treatment.- Ensure the final DMSO concentration does not exceed 0.5-1%. Run a DMSO-only control at the same final concentration to assess its specific toxicity to your cells.[3] - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
No observable effect of NAPS on cells - NAPS concentration is too low. - Incubation time is too short. - Cell line is resistant to NAPS-induced apoptosis. - Inactive NAPS.- Increase the concentration of NAPS. Perform a dose-response curve to identify the effective concentration range. - Increase the incubation time. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended. - Some cell lines may be inherently resistant. Consider using a positive control for apoptosis to ensure the assay is working. - Ensure NAPS has been stored correctly (typically at -20°C) and is not expired.
Inconsistent results between experiments - Variation in cell seeding density. - Inconsistent preparation of NAPS working solutions. - Variability in incubation times.- Use a consistent cell seeding density for all experiments. - Prepare fresh dilutions of NAPS from the stock solution for each experiment. - Standardize all incubation times precisely.

Quantitative Data Summary

Table 1: Recommended this compound Concentrations for Apoptosis Induction

Cell LineConcentration RangeIncubation TimeObserved EffectReference
MDA-MB-23110 µM - 30 µM24 hoursDose-dependent increase in apoptosis.[1]
Jurkat10 µM - 30 µM3 - 16 hoursRapid and strong induction of apoptosis.[1]
NCI-H460Not SpecifiedNot SpecifiedIncreased clonogenic cell death and apoptosis when combined with radiation.[2]

Table 2: Recommended Solvent and Final Concentrations

ParameterRecommendationRationaleReference
Solvent for Stock Solution Anhydrous Dimethyl Sulfoxide (DMSO)High solubility for hydrophobic compounds like NAPS.
Final DMSO Concentration in Culture < 0.5% (ideally ≤ 0.1%)To minimize solvent-induced cytotoxicity.[4]

Experimental Protocols

Protocol 1: Preparation of this compound (NAPS) Stock Solution
  • Materials:

    • This compound (powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of NAPS and DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 30 mM). The molecular weight of NAPS is 359.5 g/mol .

    • Weigh the NAPS powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution until the NAPS is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Materials:

    • Cells cultured in a 96-well plate

    • NAPS working solutions (diluted from stock in culture medium)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Remove the culture medium and replace it with fresh medium containing various concentrations of NAPS or vehicle control (medium with the same final DMSO concentration).

    • Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a CO2 incubator.

    • Following incubation, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 3: Apoptosis Detection using Annexin V Staining
  • Materials:

    • Cells treated with NAPS or vehicle control

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • After treating the cells with NAPS for the desired time, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

    • Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet in PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis cluster_results Results prep_naps Prepare NAPS Stock (in DMSO) treat_cells Treat Cells with NAPS (various concentrations and times) prep_naps->treat_cells prep_cells Seed Cells (e.g., 96-well plate) prep_cells->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apoptosis western Western Blot (for signaling proteins) treat_cells->western data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis

Caption: Experimental workflow for assessing the effects of this compound on cultured cells.

NAPS_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase NAPS This compound (NAPS) NAPS_entry Cellular Uptake NAPS->NAPS_entry JNK_p38 Activation of JNK/p38 MAPK (?) NAPS_entry->JNK_p38 Potential Pathway Caspase8 Caspase-8 NAPS_entry->Caspase8 Bax Bax (Pro-apoptotic) NAPS_entry->Bax Increased Expression Bcl2 Bcl-2 (Anti-apoptotic) NAPS_entry->Bcl2 No Change in Expression Bid Bid tBid tBid (truncated Bid) Bid->tBid tBid->Bax Caspase8->Bid Caspase3 Caspase-3 Caspase8->Caspase3 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Navigating the Challenges of Large-Scale N-Acetylphytosphingosine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the large-scale synthesis of N-Acetylphytosphingosine. The information is tailored for professionals in research and drug development to facilitate smoother experimental workflows and optimize production outcomes.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis process, offering potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Tetraacetyl Phytosphingosine (B30862) (TAPS) in Fermentation 1. Suboptimal microbial strain. 2. Inefficient metabolic pathway flux. 3. Poor fermentation conditions.1. Strain Improvement: Employ mutagenesis techniques (e.g., UV, EMS) to generate higher-yield strains. Consider haploid breeding for isolating more productive strains.[1] 2. Metabolic Engineering: Overexpress key enzymes like serine palmitoyltransferase (SPT) by transforming the host strain with plasmids containing relevant genes (e.g., LCB2).[1] Inhibit competing pathways, such as non-homologous end joining (NHEJ), by knocking out genes like LIG4 to improve homologous recombination efficiency.[1] 3. Fermentation Optimization: Systematically optimize parameters such as temperature, pH, aeration, and nutrient feed rates. Develop a novel spore-producing medium to enhance spore efficiency for screening.[1]
Inefficient Screening of High-Yield Strains Low spore formation rate in diploid strains like Wickerhamomyces ciferrii, making the isolation of ideal haploid strains difficult.[1]Develop and utilize a novel spore-producing medium to significantly increase spore efficiency, thereby facilitating the creation of larger haploid libraries for screening.[1]
Low Efficiency of Genetic Modification Predominance of non-homologous end joining (NHEJ) over homologous recombination (HR) in the host organism, reducing the efficiency of targeted gene integration.[1]Inhibit the NHEJ pathway by deleting key genes, such as DNA ligase IV (LIG4), to enhance the frequency of homologous recombination and improve gene targeting efficiency.[1]
Difficulties in Product Purification This compound and its precursors are often produced in a complex mixture of other lipids and cellular components.Employ multi-step purification protocols. A common approach involves vacuum liquid chromatography on octadecylsilyl silica (B1680970) (RP-18 phase) for efficient separation.[2]
Low Overall Yield in Chemical Synthesis from Precursors Inefficient multi-step chemical conversion processes.Optimize each step of the chemical synthesis route. For instance, a six-step procedure starting from D-lyxose has been reported with a 28% overall yield, indicating the importance of a concise and optimized pathway.[3]

Frequently Asked Questions (FAQs)

1. What are the primary methods for large-scale production of this compound?

The predominant method for large-scale production is through the fermentation of the yeast Wickerhamomyces ciferrii, which naturally secretes tetraacetyl phytosphingosine (TAPS), a stable precursor.[1] This biosynthetic approach is often preferred over extracting from natural sources like plants due to the low concentrations and high costs associated with the latter.[1] TAPS is then deacetylated to yield phytosphingosine, which can be subsequently N-acetylated. Chemical synthesis routes are also available but can be complex.[3]

2. Why is Tetraacetyl Phytosphingosine (TAPS) often produced as a precursor instead of directly synthesizing this compound?

TAPS is a fully acetylated derivative of phytosphingosine, making it a more stable and soluble compound.[1] This stability is advantageous for large-scale production and purification. TAPS serves as a crucial and efficient intermediate that can be readily converted to phytosphingosine and then acylated to form various ceramides (B1148491), including this compound.

3. What are the key metabolic bottlenecks in the biosynthesis of TAPS in Wickerhamomyces ciferrii?

Key metabolic challenges include:

  • Limited flux of acetyl-CoA towards acyl formation.

  • Consumption of L-serine by competing bypass pathways.

  • Branching of long-chain bases (LCBs) into other sphingolipids.

  • Insufficient phytosphingosine synthesis capacity .[1]

Addressing these bottlenecks through metabolic engineering is crucial for enhancing TAPS production.

4. What are the advantages of using haploid strains of W. ciferrii for TAPS production?

Haploid strains can be more genetically stable and easier to manipulate than their diploid counterparts. Mating strains, such as F-60-10, have been isolated and optimized to achieve significantly higher TAPS production—in some cases, up to 14 g/L with its derivatives.[1]

5. What analytical techniques are recommended for monitoring production and ensuring the purity of this compound?

Thin-Layer Chromatography (TLC) is a common method for assessing purity.[4] For more detailed analysis and quantification, techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential.

Experimental Workflow & Signaling Pathways

Experimental Workflow for TAPS Production and Conversion

G cluster_0 Biosynthesis cluster_1 Downstream Processing strain W. ciferrii Strain Selection (e.g., High-Yield Mutant) ferm Fermentation Optimization (Medium, pH, Temp, Aeration) strain->ferm harvest Cell Harvesting & TAPS Extraction ferm->harvest deacetyl Deacetylation of TAPS to Phytosphingosine harvest->deacetyl Crude TAPS acetyl N-Acetylation to form This compound deacetyl->acetyl purify Purification (e.g., Chromatography) acetyl->purify final_product This compound purify->final_product Purified Product

Caption: A generalized workflow for the production of this compound.

Simplified TAPS Biosynthetic Pathway in W. ciferrii

G palmitoyl_coa Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) (Encoded by LCB1, LCB2) - Rate-Limiting Step - palmitoyl_coa->spt l_serine L-Serine l_serine->spt keto 3-Ketodihydrosphingosine spt->keto reduction Reduction keto->reduction dihydrosphingosine Dihydrosphingosine reduction->dihydrosphingosine hydroxylation Hydroxylation dihydrosphingosine->hydroxylation phytosphingosine Phytosphingosine hydroxylation->phytosphingosine acetylation Acetylation phytosphingosine->acetylation taps Tetraacetyl Phytosphingosine (TAPS) acetylation->taps

Caption: Key steps in the biosynthesis of TAPS in Wickerhamomyces ciferrii.

References

Ensuring purity of synthetic N-Acetylphytosphingosine for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information and troubleshooting advice to ensure the purity of synthetic N-Acetylphytosphingosine (NAPS) for reliable and reproducible results in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NAPS)?

This compound (NAPS), also known as N-C2:0-Phytoceramide, is an acetylated derivative of phytosphingosine (B30862), a key sphingolipid found in the stratum corneum of the skin.[1][2] It is a bioactive lipid involved in maintaining the skin barrier, regulating cellular processes like apoptosis and inflammation, and influencing cell proliferation and differentiation.[1][3][4] Its cell-permeable nature makes it a valuable tool for in-vitro studies.[2]

Q2: Why is the purity of synthetic NAPS critical for biological assays?

The purity of NAPS is paramount because bioactive impurities can lead to erroneous and irreproducible experimental outcomes. Perturbations in the levels of one type of sphingolipid can interfere with or enhance the action of another, altering complex signaling pathways.[5][6]

Potential consequences of using impure NAPS include:

  • Altered Cell Signaling: Impurities may mimic or inhibit the biological activity of NAPS, leading to the misinterpretation of its role in cellular pathways.

  • Unexpected Cytotoxicity: Uncharacterized contaminants could induce cell death or stress, masking the true effect of NAPS.

  • Inconsistent Results: Batch-to-batch variability in impurity profiles can lead to a lack of reproducibility in assays.

  • Off-Target Effects: Impurities might interact with other cellular components, causing unforeseen biological responses.

Q3: What are the common impurities in synthetic NAPS?

Impurities in synthetic NAPS can originate from starting materials, intermediates, byproducts of the synthesis process, or degradation.

Common impurities may include:

  • Stereoisomers: Diastereomers or enantiomers of NAPS that may have different biological activities.

  • Unreacted Precursors: Residual phytosphingosine or acetic anhydride.

  • Byproducts: Molecules formed from side reactions during synthesis, such as incompletely acetylated phytosphingosine.[7]

  • Solvent Residues: Residual solvents from the purification process (e.g., chloroform (B151607), methanol).

  • Degradation Products: Resulting from improper storage, leading to hydrolysis of the amide bond or oxidation.

Q4: How can I assess the purity of my NAPS sample?

A multi-technique approach is recommended for a comprehensive purity assessment. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly specific and sensitive method for analyzing sphingolipids.[5][6][8]

Analytical Technique Information Provided Advantages Limitations
HPLC-MS/MS Quantitative purity, identification of impurities, structural information.[5][8]High sensitivity and specificity; separates isomers and isobars.[6][8]Requires specialized equipment and expertise.
¹H NMR Spectroscopy Structural confirmation, identification of major impurities, and solvent residues.[9][10][11]Provides detailed structural information; non-destructive.[10]Lower sensitivity compared to MS; complex spectra can be difficult to interpret.[10]
Thin-Layer Chromatography (TLC) Qualitative assessment of purity, detection of major impurities.[8]Rapid, inexpensive, and simple to perform.[12]Low resolution and sensitivity; not quantitative.[13]

Q5: What are the recommended storage conditions for NAPS?

To maintain purity and prevent degradation, proper storage is crucial.

  • Short-term storage: Store at 2-8°C in a well-ventilated, dry place, protected from direct sunlight.[1]

  • Long-term storage: For extended periods, store at -20°C or below as a neat solid.[1][3]

  • Handling: Keep the container tightly sealed when not in use to prevent moisture absorption and oxidation.[1]

Troubleshooting Guide

This section addresses common problems encountered in biological assays that may be related to NAPS purity.

Problem 1: Inconsistent or non-reproducible results between experiments.

Possible Cause Troubleshooting Step
Batch-to-Batch Variation Different lots of synthetic NAPS may have varying impurity profiles.
Solution: 1. Request a Certificate of Analysis (CoA) for each new batch. 2. Perform an in-house purity check (e.g., by HPLC-MS) on each new lot before use. 3. If possible, purchase a large single batch for the entire study.
Compound Degradation Improper storage or handling has led to the degradation of the NAPS sample.
Solution: 1. Review storage conditions and ensure they meet recommendations (-20°C for long-term).[1] 2. Prepare fresh stock solutions for each experiment. 3. Re-analyze the purity of the stored compound if degradation is suspected.

Problem 2: High background signal, unexpected cytotoxicity, or off-target effects.

Possible Cause Troubleshooting Step
Bioactive Impurities Contaminants in the NAPS sample are causing unintended biological effects.
Solution: 1. Analyze the sample using a high-resolution technique like HPLC-MS/MS to identify potential impurities.[8] 2. Test the vehicle/solvent alone as a negative control to rule out its effects. 3. If impurities are identified, attempt to re-purify the NAPS or obtain a higher purity standard.
Incorrect Solvent/Vehicle The solvent used to dissolve NAPS is causing cellular stress or interfering with the assay.
Solution: 1. Test multiple biocompatible solvents (e.g., DMSO, ethanol) at the final working concentration to find one with minimal effect on your cells. 2. Ensure the final solvent concentration in the assay is low and consistent across all treatments.

Problem 3: NAPS is difficult to dissolve or precipitates out of solution.

Possible Cause Troubleshooting Step
Low Solubility NAPS, like many lipids, has poor aqueous solubility.
Solution: 1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO or ethanol). 2. Use gentle warming and sonication to aid dissolution. 3. For cell-based assays, complexing NAPS with bovine serum albumin (BSA) can improve solubility and delivery to cells.
Precipitation in Media The compound is precipitating when diluted into aqueous cell culture media.
Solution: 1. Decrease the final working concentration of NAPS. 2. Increase the serum concentration in the media if compatible with the experiment. 3. Add the NAPS stock solution to the media dropwise while vortexing to facilitate dispersion.

Experimental Protocols

Protocol 1: General Workflow for NAPS Purity Assessment

This protocol outlines a general workflow for verifying the purity of a synthetic NAPS sample before its use in biological assays.

Purity_Assessment_Workflow cluster_0 Sample Preparation & Analysis cluster_1 Data Interpretation & Decision cluster_2 Outcome Receive Receive Synthetic NAPS CoA Review Certificate of Analysis Receive->CoA Dissolve Dissolve in Appropriate Solvent (e.g., Methanol/Chloroform) CoA->Dissolve HPLC_MS Analyze by HPLC-MS/MS Dissolve->HPLC_MS NMR Analyze by ¹H NMR Dissolve->NMR Integrate Integrate Peaks & Calculate Purity HPLC_MS->Integrate Compare Compare Data to Reference Spectra NMR->Compare Identify Identify Impurities (MS fragmentation, NMR shifts) Integrate->Identify Decision Decision: Purity Acceptable? Identify->Decision Compare->Decision Proceed Proceed to Biological Assay Decision->Proceed Purity >98% No bioactive impurities Reject Reject Batch / Re-purify Decision->Reject Purity <98% Impurities present

Caption: Workflow for NAPS Purity Verification.

Methodology:

  • Review Documentation: Upon receiving the synthetic NAPS, carefully review the manufacturer's Certificate of Analysis for initial purity data and analytical methods used.

  • Sample Preparation: Accurately weigh and dissolve the NAPS solid in a suitable solvent system (e.g., a mixture of chloroform and methanol) to create a stock solution for analysis.

  • HPLC-MS/MS Analysis:

    • Inject the sample into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase) for lipid separation.[8]

    • Use a gradient elution method, for example with a mobile phase consisting of water with formic acid and ammonium (B1175870) acetate, and methanol.[14]

    • Couple the HPLC to a tandem mass spectrometer to obtain mass spectra of the eluting peaks.[5]

    • Analyze the data to determine the retention time of the main peak (NAPS) and identify any impurity peaks. Calculate purity based on the relative peak areas. Use MS/MS fragmentation to help identify the structure of impurities.[15]

  • ¹H NMR Analysis:

    • Dissolve a separate, larger sample of NAPS in a deuterated solvent (e.g., CDCl₃).

    • Acquire the ¹H NMR spectrum.

    • Compare the obtained spectrum with known reference spectra for NAPS to confirm its chemical structure and identify any significant impurities or residual solvents.[16]

  • Decision: Based on the combined results, determine if the purity meets the requirements for your biological assay (typically >98%). If significant impurities are detected, the batch should be rejected or further purified.

Protocol 2: Troubleshooting Workflow for Inconsistent Assay Results

This decision tree helps diagnose whether inconsistent biological assay results are attributable to the NAPS compound.

Troubleshooting_Workflow Start Inconsistent/Unexpected Assay Results CheckControls Are assay controls (positive/negative) behaving as expected? Start->CheckControls TroubleshootAssay Troubleshoot core assay parameters (reagents, cell passage, incubation time) CheckControls->TroubleshootAssay No CheckVehicle Run vehicle-only control. Is there an effect? CheckControls->CheckVehicle Yes ChangeSolvent Change NAPS solvent/vehicle and re-test CheckVehicle->ChangeSolvent Yes CheckNAPS Is this a new batch of NAPS? CheckVehicle->CheckNAPS No RevalidateNAPS Re-validate NAPS purity (HPLC-MS, NMR) CheckNAPS->RevalidateNAPS Yes OldBatch Was the NAPS stock solution freshly prepared? CheckNAPS->OldBatch No PurityIssue Purity issue is likely. Source new, high-purity NAPS. RevalidateNAPS->PurityIssue PrepareFresh Prepare fresh stock from solid. Re-test. OldBatch->PrepareFresh No OldBatch->PurityIssue Yes

Caption: Decision Tree for Troubleshooting Assays.

References

Controlling for off-target effects of N-Acetylphytosphingosine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for potential off-target effects of N-Acetylphytosphingosine (NAPS) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound (NAPS)?

This compound (NAPS) is a synthetic analog of ceramide, a bioactive sphingolipid. Its primary on-target effects are associated with the induction of apoptosis (programmed cell death), particularly in cancer cells. NAPS has been shown to activate key executioner caspases, including caspase-3 and caspase-8, leading to the cleavage of cellular substrates and ultimately, cell death.[1][2] Furthermore, NAPS treatment has been observed to increase the expression of the pro-apoptotic protein Bax and promote the cleavage of Bid, another pro-apoptotic member of the Bcl-2 family.

Q2: What are the potential off-target effects of this compound (NAPS)?

The term "off-target" for a bioactive lipid like NAPS, which mimics a natural signaling molecule, refers to broader cellular effects beyond the intended apoptotic pathway. These can include:

  • Differential Cytotoxicity: NAPS may exhibit different levels of toxicity between cancerous and non-cancerous cells. For instance, one study showed that while NAPS inhibited the proliferation of both a human lung carcinoma cell line (NCI-H460) and a normal human bronchial epithelial cell line (BEAS2B), the normal cells were able to recover after the removal of NAPS, whereas the cancer cells underwent significantly more DNA fragmentation.[1][2]

  • Induction of Autophagy: As a ceramide analog, NAPS may induce autophagy, a cellular process of self-digestion of damaged organelles and proteins. Ceramide is known to trigger autophagy by interfering with the mTOR signaling pathway.[3][4] This represents a distinct signaling cascade that can be activated in parallel with apoptosis.

  • Modulation of Other Kinase Pathways: While the primary known interactions are within the apoptotic cascade, the broader effects of elevated intracellular ceramide levels (mimicked by NAPS) could potentially influence other protein kinase pathways. However, specific unintended kinase targets of NAPS have not been extensively characterized.

Q3: How can I control for the off-target effects of NAPS in my experiments?

Controlling for off-target effects is crucial for accurate data interpretation. Key strategies include:

  • Dose-Response Analysis: Conduct a thorough dose-response study to identify the optimal concentration of NAPS that elicits the desired on-target effect (e.g., apoptosis in cancer cells) with minimal impact on control or normal cell lines.

  • Use of Appropriate Controls: Include both positive and negative controls in your experimental design. A structurally related but inactive analog of NAPS could serve as a negative control to ensure the observed effects are not due to the general lipid structure.

  • Orthogonal Assays: Validate your findings using multiple, independent assays that measure different aspects of the same biological process. For example, if studying apoptosis, complement caspase activity assays with measurements of annexin (B1180172) V staining and DNA fragmentation.

  • Normal Cell Line Comparison: Whenever possible, compare the effects of NAPS on your cancer cell line of interest with its effects on a relevant normal (non-cancerous) cell line to assess differential cytotoxicity.[1][2]

  • Rescue Experiments: For normal cell lines, a "wash-out" experiment can be performed to see if the cells recover after NAPS is removed from the culture medium, demonstrating a transient, potentially less toxic effect.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
High variability in apoptosis induction between experiments. - Inconsistent NAPS concentration due to improper dissolution or storage. - Cell passage number and confluency affecting sensitivity. - Variation in treatment duration.- Prepare fresh NAPS solutions for each experiment from a properly stored stock. - Use cells within a consistent passage number range and seed at a consistent density. - Ensure precise timing of NAPS treatment and subsequent assays.
Unexpected cytotoxicity in control (normal) cell lines. - NAPS concentration is too high, leading to generalized cellular stress. - The specific normal cell line is particularly sensitive to lipid-induced stress.- Perform a dose-response curve to determine the IC50 of NAPS in the normal cell line and use concentrations well below this for on-target studies. - Consider using a different, more robust normal cell line as a control.
No significant difference in apoptosis between treated and control groups. - NAPS concentration is too low. - The cell line is resistant to ceramide-induced apoptosis. - The assay time point is not optimal for detecting apoptosis.- Increase the concentration of NAPS based on a preliminary dose-response study. - Verify the expression of key apoptotic proteins (e.g., caspases) in your cell line. - Perform a time-course experiment to identify the optimal incubation time for observing apoptosis.
Observing both apoptotic and autophagic markers, complicating data interpretation. - NAPS is concurrently inducing both apoptosis and autophagy.- Use specific inhibitors of autophagy (e.g., 3-Methyladenine) or apoptosis (e.g., z-VAD-fmk, a pan-caspase inhibitor) to dissect the contribution of each pathway to the observed phenotype.

Quantitative Data Summary

The following table summarizes the concentrations of this compound used in published studies to elicit on-target effects.

Cell LineOrganismCell TypeNAPS Concentration RangeObserved On-Target EffectReference
NCI-H460HumanLung Carcinoma10 - 40 µMIncreased apoptosis, inhibition of proliferation[1][2]
BEAS2BHumanNormal Bronchial Epithelium10 - 40 µMInhibition of proliferation (recoverable)[1][2]
JurkatHumanT-cell leukemia5 - 20 µMInduction of apoptosis
MDA-MB-231HumanBreast Adenocarcinoma10 - 30 µMIncreased apoptosis

Experimental Protocols

Protocol 1: Control Experiment to Assess Differential Cytotoxicity of NAPS

This protocol is designed to compare the cytotoxic effects of NAPS on a cancer cell line and a corresponding normal cell line.

Materials:

  • Cancer cell line of interest (e.g., NCI-H460)

  • Normal cell line from the same tissue of origin (e.g., BEAS2B)

  • Complete cell culture medium

  • This compound (NAPS) stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT or similar cell viability assay reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed both the cancer and normal cell lines in separate 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.

  • NAPS Treatment: Prepare serial dilutions of NAPS in complete culture medium from the stock solution. Recommended final concentrations to test: 0, 5, 10, 20, 40, 80 µM. The final DMSO concentration should be kept below 0.1% in all wells.

  • Remove the old medium from the cells and add 100 µL of the NAPS-containing medium to the respective wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment: After incubation, add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time, then solubilize the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (0 µM NAPS). Plot the dose-response curves for both cell lines to compare their sensitivity to NAPS.

Visualizations

OnTargetSignaling NAPS This compound (NAPS) CellMembrane Cell Membrane Procaspase8 Pro-caspase-8 CellMembrane->Procaspase8 Intracellular Accumulation Caspase8 Active Caspase-8 Procaspase8->Caspase8 Bid Bid Caspase8->Bid Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activation tBid tBid Mitochondrion Mitochondrion Bax Bax CytochromeC Cytochrome c Mitochondrion->CytochromeC Release ActiveBax Active Bax Bax->ActiveBax Activation ActiveBax->Mitochondrion Pore Formation Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apoptosome->Procaspase3 Activation Caspase3 Active Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: On-target apoptotic signaling pathway of this compound (NAPS).

OffTargetWorkflow Start Start: Observe unexpected cellular effect Hypothesis Hypothesize: Potential Off-Target Effect Start->Hypothesis DoseResponse Experiment 1: Dose-Response Curve (Cancer vs. Normal Cells) Hypothesis->DoseResponse Test Differential Cytotoxicity Washout Experiment 2: Washout/Recovery Assay (Normal Cells) Hypothesis->Washout Assess Reversibility AutophagyAssay Experiment 3: Assess Autophagy Markers (e.g., LC3-II) Hypothesis->AutophagyAssay Investigate Parallel Pathways Analysis Analyze Data: Compare IC50, recovery, and pathway activation DoseResponse->Analysis Washout->Analysis AutophagyAssay->Analysis Conclusion Conclusion: Characterize differential effects and parallel pathways Analysis->Conclusion

Caption: Experimental workflow to investigate potential off-target effects of NAPS.

TroubleshootingLogic Problem Problem: Inconsistent/Unexpected Results CheckReagents Step 1: Verify NAPS Integrity & Concentration Problem->CheckReagents IsReagentOK Reagent Issue? CheckReagents->IsReagentOK CheckCells Step 2: Assess Cell Health, Passage #, & Density IsCellIssue Cell Issue? CheckCells->IsCellIssue CheckProtocol Step 3: Review Experimental Protocol (Timing, Controls) IsProtocolIssue Protocol Issue? CheckProtocol->IsProtocolIssue IsReagentOK->CheckCells No SolutionReagent Solution: Prepare Fresh Stock IsReagentOK->SolutionReagent Yes IsCellIssue->CheckProtocol No SolutionCells Solution: Use New Cell Stock, Standardize Seeding IsCellIssue->SolutionCells Yes SolutionProtocol Solution: Optimize Dose/Time, Include Proper Controls IsProtocolIssue->SolutionProtocol Yes

Caption: Logical flowchart for troubleshooting experiments with NAPS.

References

Validation & Comparative

N-Acetylphytosphingosine vs. C2-Ceramide: A Comparative Guide to Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of apoptosis, or programmed cell death, is a critical process in cellular homeostasis and a key target in the development of therapeutics, particularly in oncology. Among the bioactive lipids that mediate this process, ceramides (B1148491) and their analogs have garnered significant attention. This guide provides a detailed, objective comparison of two such molecules: N-Acetylphytosphingosine (NAPS or C2-phytoceramide) and N-Acetylsphingosine (C2-ceramide). We present supporting experimental data, detailed protocols for key assays, and visual representations of the signaling pathways involved to assist researchers in selecting the appropriate tool for their apoptosis studies.

Executive Summary

This compound (NAPS) and C2-ceramide are both cell-permeable short-chain sphingolipids used to induce apoptosis in vitro. Structurally, they differ in the sphingoid backbone: NAPS is derived from phytosphingosine, which has a hydroxyl group at C-4, while C2-ceramide is derived from sphingosine, which possesses a trans double bond between C-4 and C-5. This structural difference appears to significantly influence their apoptotic potency and kinetics. Experimental evidence indicates that NAPS is a more rapid and potent inducer of apoptosis compared to C2-ceramide in several cancer cell lines.

Quantitative Data Comparison

The following table summarizes the quantitative data from comparative studies on the apoptotic effects of NAPS and C2-ceramide in Jurkat (human T-cell lymphoma) and MDA-MB-231 (human breast adenocarcinoma) cells.

Cell LineCompoundConcentrationTimeApoptotic EffectReference
Jurkat NAPSNot Specified3 hoursSignificant induction of apoptosis[1]
C2-ceramideNot Specified16 hoursInduction of apoptosis[1]
Jurkat NAPS30 µM6 hours~5-fold increase in caspase-3 activity
C2-ceramide30 µM6 hours~2.5-fold increase in caspase-3 activity
MDA-MB-231 C2-ceramide5-50 µM24 hoursDose-dependent increase in chromatin condensation and caspase-3 cleavage[2][3]

Signaling Pathways

The apoptotic signaling cascades initiated by NAPS and C2-ceramide, while both culminating in caspase activation, appear to have distinct upstream mechanisms.

This compound (NAPS) Apoptotic Pathway

NAPS-induced apoptosis is characterized by a rapid activation of both initiator and executioner caspases. The signaling cascade involves the pro-apoptotic Bcl-2 family members, Bax and Bid, suggesting a strong engagement of the intrinsic (mitochondrial) pathway.

NAPS_Pathway NAPS This compound (NAPS) Bax Bax NAPS->Bax  activation Caspase8 Caspase-8 NAPS->Caspase8 Mitochondrion Mitochondrion Caspase3 Caspase-3 Mitochondrion->Caspase3  Cytochrome c release Bax->Mitochondrion Bid Bid Bid->Mitochondrion Caspase8->Bid  cleavage Caspase8->Caspase3  activation Apoptosis Apoptosis Caspase3->Apoptosis

NAPS-induced apoptotic signaling pathway.
C2-Ceramide Apoptotic Pathway

C2-ceramide also activates the intrinsic apoptotic pathway, leading to caspase-3 activation. Additionally, it has been shown to inhibit pro-survival signaling pathways, such as the PI3K/Akt pathway, and the transcription factor NF-κB, thereby lowering the threshold for apoptosis induction.

C2_Ceramide_Pathway C2_Ceramide C2-Ceramide Akt Akt C2_Ceramide->Akt  inhibition NFkB NF-κB C2_Ceramide->NFkB  inhibition Mitochondrion Mitochondrion C2_Ceramide->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9  Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3  activation Apoptosis Apoptosis Caspase3->Apoptosis

C2-Ceramide-induced apoptotic signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing apoptosis induced by NAPS or C2-ceramide.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Apoptosis Assessment cluster_analysis Data Analysis Cell_Culture Cell Seeding (e.g., Jurkat, MDA-MB-231) Treatment Treatment with NAPS or C2-Ceramide Cell_Culture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT AnnexinV Apoptosis Detection (Annexin V/PI Staining) Treatment->AnnexinV Caspase Caspase Activity Assay Treatment->Caspase Western Protein Analysis (Western Blot) Treatment->Western Data_Quant Quantitative Analysis MTT->Data_Quant AnnexinV->Data_Quant Caspase->Data_Quant Pathway_Analysis Signaling Pathway Elucidation Western->Pathway_Analysis

General workflow for studying induced apoptosis.
Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plate

  • Cells in culture

  • NAPS or C2-ceramide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of NAPS or C2-ceramide and incubate for the desired time periods (e.g., 3, 6, 16, 24 hours).

  • After treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][5]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[5][7]

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.[10]

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and untreated cells

  • Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, Reaction Buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Protocol:

  • Induce apoptosis in cells by treating with NAPS or C2-ceramide.

  • Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer.[11]

  • Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh tube.[11]

  • Determine the protein concentration of the lysate.

  • Add 50 µL of 2X Reaction Buffer with 10 mM DTT to 50-200 µg of protein lysate.[11][12]

  • Add 5 µL of 4 mM DEVD-pNA substrate (200 µM final concentration).[11]

  • Incubate at 37°C for 1-2 hours.[12]

  • Measure the absorbance at 400-405 nm using a microplate reader.[11]

Western Blotting for PARP Cleavage

This technique detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, which is a hallmark of apoptosis.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.[13]

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[13]

  • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.[13]

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and visualize the bands using an imaging system. The full-length PARP is approximately 116 kDa, and the cleaved fragment is 89 kDa.[13]

Conclusion

Both this compound and C2-ceramide are valuable tools for inducing apoptosis in vitro. However, the available data suggests that NAPS acts more rapidly and potently than C2-ceramide, particularly in Jurkat cells. The choice between these two molecules will depend on the specific experimental goals, cell type, and desired kinetics of apoptosis induction. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the design and execution of robust and reproducible experiments in the field of apoptosis research.

References

A Comparative Analysis of N-Acetylphytosphingosine and Phytosphingosine on Skin Hydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of N-Acetylphytosphingosine and phytosphingosine (B30862) on skin hydration, drawing upon available experimental data. While both molecules are integral to skin barrier function, the extent of their direct impact on hydration varies in the currently available scientific literature. This document aims to present an objective overview to inform research and development in dermatology and cosmetology.

Executive Summary

Phytosphingosine has demonstrated a clear, positive impact on skin hydration in clinical and in-vivo studies. It enhances the skin's natural moisturizing capabilities by stimulating the biosynthesis of ceramides (B1148491) and promoting the production of Natural Moisturizing Factors (NMFs). Quantitative data from studies on phytosphingosine show measurable improvements in transepidermal water loss (TEWL) and skin capacitance.

Quantitative Data on Skin Hydration

The following table summarizes the available quantitative data from a key in-vivo study on phytosphingosine. No equivalent, publicly available data for this compound has been identified at the time of this publication.

ParameterTest SubstanceConcentrationVehicleDuration of TreatmentChange from BaselineStatistical Significance
Transepidermal Water Loss (TEWL) Phytosphingosine1%0.5% Lactic Acid Solution2 weeksSignificant Decreasep < 0.05
Stratum Corneum (SC) Hydration Phytosphingosine1%0.5% Lactic Acid Solution2 weeksSignificant Increasep < 0.01

Data extracted from a study on the effects of phytosphingosine on epidermal barrier functions.

Experimental Protocols

In-vivo Evaluation of Topical Phytosphingosine on Skin Hydration

This section details the methodology of a representative in-vivo study that evaluated the effects of topically applied phytosphingosine on skin barrier function.

  • Subjects: A cohort of healthy human volunteers with normal skin was recruited for the study.

  • Test Formulations:

    • Test Product: 1% phytosphingosine dissolved in a 0.5% lactic acid solution.

    • Control: 0.5% lactic acid solution.

  • Application Protocol:

    • The subjects' forearms were designated as the test areas.

    • The test and control solutions were applied to the respective areas twice daily for a period of two weeks.

    • An untreated area on the forearm served as an additional control.

  • Measurement of Skin Hydration:

    • Transepidermal Water Loss (TEWL): Measured using a Tewameter® to assess the integrity of the skin barrier. Lower TEWL values indicate a more intact barrier and reduced water loss.

    • Stratum Corneum (SC) Hydration: Measured using a Corneometer® to determine the water content in the outermost layer of the skin. Higher capacitance values correlate with increased hydration.

  • Data Analysis:

    • Measurements were taken at baseline and after the two-week treatment period.

    • The data were expressed as mean ± standard error of the mean (SEM).

    • Statistical significance was determined using appropriate statistical tests, with p-values less than 0.05 and 0.01 considered significant.

Signaling Pathways and Mechanisms of Action

Phytosphingosine's Role in Enhancing Skin Hydration

Phytosphingosine improves skin hydration through two primary mechanisms: stimulating ceramide biosynthesis and promoting the production of Natural Moisturizing Factors (NMFs).

  • Ceramide Biosynthesis: Phytosphingosine is a direct precursor to Ceramide NP (formerly known as Ceramide 3), a crucial lipid component of the skin's barrier. It upregulates the expression of key enzymes involved in ceramide synthesis, including:

    • Serine Palmitoyltransferase (SPT): The initial and rate-limiting enzyme in sphingolipid synthesis.

    • Ceramide Synthase 3 (CERS3): Responsible for acylating the sphingoid base.

    • ELOVL4: An elongase that produces very long-chain fatty acids necessary for ceramide formation.

    • Dihydroceramide (B1258172) Desaturase 2 (DES2): Converts dihydroceramide to ceramide.

    An increased level of Ceramide NP reinforces the lipid bilayer of the stratum corneum, reducing TEWL and locking in moisture.

  • Natural Moisturizing Factor (NMF) Production: Phytosphingosine stimulates the expression of filaggrin, a protein that is a major source of NMFs in the corneocytes. This process involves the upregulation of enzymes like caspase-14 , which is critical for the breakdown of filaggrin into hygroscopic amino acids and their derivatives, such as pyrrolidone carboxylic acid (PCA). These NMFs attract and retain water within the corneocytes, contributing significantly to skin hydration.

Phytosphingosine Signaling Pathways for Skin Hydration cluster_0 Ceramide Biosynthesis Pathway cluster_1 NMF Production Pathway PHS Phytosphingosine SPT SPT PHS->SPT Upregulates CERS3 CERS3 PHS->CERS3 Upregulates ELOVL4 ELOVL4 PHS->ELOVL4 Upregulates DES2 DES2 PHS->DES2 Upregulates CerNP Ceramide NP SPT->CerNP Leads to increased synthesis CERS3->CerNP Leads to increased synthesis ELOVL4->CerNP Leads to increased synthesis DES2->CerNP Leads to increased synthesis Barrier Strengthened Skin Barrier CerNP->Barrier PHS2 Phytosphingosine Filaggrin Filaggrin Expression PHS2->Filaggrin Upregulates Caspase14 Caspase-14 Filaggrin->Caspase14 Processed by NMF Natural Moisturizing Factors (NMFs) Caspase14->NMF Leads to production of Hydration Increased Skin Hydration NMF->Hydration

Phytosphingosine's dual mechanism for improving skin hydration.
This compound's Presumed Mechanism of Action

As an acetylated form of phytosphingosine, this compound is a direct precursor in the ceramide synthesis pathway. It is presumed to be readily incorporated into the ceramide pool after deacetylation. By providing a building block for ceramide synthesis, it contributes to the integrity of the skin barrier, thereby indirectly supporting skin hydration by preventing water loss. However, specific studies detailing its influence on the expression of enzymes in the ceramide or NMF production pathways are not currently available.

Experimental Workflow for Skin Hydration Assessment

The following diagram illustrates a typical workflow for an in-vivo study evaluating the efficacy of a topical agent on skin hydration.

Experimental Workflow for Skin Hydration Assessment Start Study Initiation Recruitment Subject Recruitment (Healthy Volunteers) Start->Recruitment Baseline Baseline Measurements - TEWL - Skin Capacitance Recruitment->Baseline Randomization Randomization to Treatment Groups Baseline->Randomization Treatment Application of Test and Control Products (e.g., 2 weeks, twice daily) Randomization->Treatment FollowUp Follow-up Measurements (Post-treatment) Treatment->FollowUp Analysis Data Analysis (Statistical Comparison) FollowUp->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

A generalized workflow for clinical evaluation of skin hydration.

Conclusion

Current scientific evidence strongly supports the efficacy of phytosphingosine in improving skin hydration through well-defined molecular pathways. Its ability to enhance both the lipid barrier and the natural moisturizing factor content of the skin makes it a potent ingredient for addressing skin dryness.

While this compound is a valuable component for skin barrier integrity due to its role as a ceramide precursor, there is a clear need for further research to quantify its direct effects on skin hydration parameters such as TEWL and skin capacitance. Direct comparative studies between this compound and phytosphingosine would be highly beneficial for the scientific community and for the formulation of advanced dermatological and cosmetic products. Researchers are encouraged to conduct and publish such studies to fill the existing data gap.

N-Acetylphytosphingosine: A Comparative Analysis of Biological Activity Against Synthetic Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of N-Acetylphytosphingosine (NAPS), a phytoceramide, against other commonly used synthetic ceramides (B1148491). The information presented is supported by experimental data to assist researchers in selecting the appropriate ceramide analog for their studies in areas such as apoptosis, inflammation, and skin barrier function.

Executive Summary

This compound (NAPS), also known as C2-phytoceramide, has demonstrated distinct and often more potent biological activities compared to other short-chain synthetic ceramides like C2-ceramide. Experimental evidence highlights NAPS as a more rapid and effective inducer of apoptosis in various cancer cell lines. Furthermore, phytosphingosine-based ceramides, including NAPS, play a crucial role in maintaining skin barrier integrity and exhibit anti-inflammatory properties, in some cases superior to their sphingosine-based counterparts. This guide will delve into the quantitative data from comparative studies, detail the experimental methodologies, and provide visual representations of the key signaling pathways and experimental workflows.

Comparative Biological Activity: this compound vs. Synthetic Ceramides

The primary focus of comparative studies has been on the pro-apoptotic and cytotoxic effects of NAPS versus the widely studied C2-ceramide.

Table 1: Comparative Cytotoxicity and Apoptosis Induction
ParameterThis compound (NAPS)C2-CeramideC6-CeramideCell Line(s)Source
Apoptosis Induction (Time) Significant increase at 3 hoursObserved only after 16 hours-Jurkat[1]
Caspase-3 Activation ~2-fold higher activationLower activation-MDA-MB-231[2]
Caspase-8 Activation Increased activityIncreased activity-MDA-MB-231[2]
Cell Viability (Dose-dependent) Time- and dose-dependent decreaseTime- and dose-dependent decrease-MDA-MB-231[2]
Internucleosomal DNA Fragmentation Induced-Little to no effectCHO[3]
Cytotoxicity (IC50) -5 µM (inhibits superoxide (B77818) release)120 µM (inhibits superoxide release)Neutrophils[4]
Cytotoxicity -Less cytotoxicMarkedly more cytotoxicCHP-100 (neurotumor)[5]
Table 2: Radiosensitizing Effects
ParameterThis compound (NAPS) + RadiationC2-Ceramide + RadiationCell LineSource
Clonogenic Survival Dose-dependent decrease-MDA-MB-231[1][2]
Radiation-Induced Apoptosis Significantly increased-MDA-MB-231[2]
Table 3: Skin Barrier Function

Direct quantitative comparisons of this compound with other synthetic ceramides on skin barrier function are limited in the reviewed literature. However, studies on phytosphingosine-based ceramides (Ceramide NP) provide valuable insights.

ParameterPhytosphingosine-based Ceramides (e.g., Ceramide NP)Sphingosine-based Ceramides (e.g., Ceramide NS)Skin ModelSource
Skin Hydration Excellent for hydration retention-Human Skin[6][7]
Trans-Epidermal Water Loss (TEWL) Higher ratio of CER NS to CER NP correlated with increased TEWLHigher ratio of CER NS to CER NP correlated with increased TEWLSC Lipid Model[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the cited studies.

Annexin V-FITC Apoptosis Assay

This assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.

Materials:

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI)

  • Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluence and treat with various concentrations of this compound, C2-ceramide, or other synthetic ceramides for the indicated time periods.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture medium containing any floating (apoptotic) cells.

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

G cluster_0 Experimental Workflow: Annexin V-FITC Apoptosis Assay start Cell Culture & Treatment (NAPS, C2-Ceramide, etc.) harvest Harvest Cells (Adherent & Suspension) start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, RT, Dark) stain->incubate analyze Flow Cytometry Analysis incubate->analyze results Data Interpretation (Live, Apoptotic, Necrotic) analyze->results

Workflow for detecting apoptosis using Annexin V-FITC and PI staining.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, thereby testing the effectiveness of cytotoxic agents on cell reproductive integrity.

Materials:

  • Appropriate cell culture medium and supplements

  • 6-well or 100 mm culture dishes

  • Trypsin-EDTA

  • Crystal Violet staining solution (0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding and Treatment: Seed a known number of cells into culture flasks and allow them to attach overnight. Treat the cells with different concentrations of this compound or other ceramides, with or without radiation.

  • Cell Harvesting and Counting: After treatment, wash the cells with PBS, trypsinize, and perform an accurate cell count using a hemocytometer or automated cell counter.

  • Plating: Plate a precise number of cells (e.g., 100-1000 cells, depending on the expected survival rate) into new 6-well plates or 100 mm dishes.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form.

  • Fixation and Staining: Aspirate the medium, wash the plates with PBS, and fix the colonies with methanol (B129727) for 15 minutes. Stain the colonies with Crystal Violet solution for 15-30 minutes.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

Data Analysis:

  • Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%

  • Surviving Fraction (SF): PE of treated cells / PE of control cells

G cluster_1 Experimental Workflow: Clonogenic Survival Assay seed Seed Cells & Treat (Ceramides +/- Radiation) harvest_count Harvest & Count Cells seed->harvest_count plate Plate Known Number of Cells harvest_count->plate incubate_colonies Incubate (7-14 days) plate->incubate_colonies fix_stain Fix & Stain Colonies (Crystal Violet) incubate_colonies->fix_stain count_colonies Count Colonies (>50 cells) fix_stain->count_colonies analyze_data Calculate Plating Efficiency & Surviving Fraction count_colonies->analyze_data

Workflow for assessing cell reproductive viability via clonogenic assay.

Signaling Pathways

The differential biological effects of this compound and other synthetic ceramides can be attributed to their distinct interactions with intracellular signaling cascades.

Apoptosis Signaling

NAPS has been shown to induce apoptosis through the activation of the extrinsic and intrinsic caspase cascades more rapidly and potently than C2-ceramide.[1][2]

G cluster_naps This compound (NAPS) cluster_c2 C2-Ceramide NAPS NAPS Casp8_N Caspase-8 Activation NAPS->Casp8_N More Potent Casp3_N Caspase-3 Activation Casp8_N->Casp3_N Apoptosis_N Apoptosis (Rapid Onset) Casp3_N->Apoptosis_N C2 C2-Ceramide Casp8_C Caspase-8 Activation C2->Casp8_C Less Potent Casp3_C Caspase-3 Activation Casp8_C->Casp3_C Apoptosis_C Apoptosis (Delayed Onset) Casp3_C->Apoptosis_C

Comparative apoptosis signaling of NAPS and C2-Ceramide.

Inflammatory Signaling

Phytosphingosine (B30862) and its derivatives have been shown to exert anti-inflammatory effects by inhibiting key inflammatory pathways such as NF-κB and JAK/STAT.

G cluster_inflammation Anti-inflammatory Signaling of Phytosphingosine Derivatives Phyto Phytosphingosine Derivatives (e.g., NAPS) IKK IKK Phyto->IKK Inhibits JAK JAK Phyto->JAK Inhibits IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Inflam_Genes Inflammatory Gene Expression NFkB->Inflam_Genes STAT STAT Phosphorylation JAK->STAT STAT->Inflam_Genes

Inhibitory effects of phytosphingosine derivatives on inflammatory pathways.

Conclusion

The available evidence strongly suggests that this compound possesses a distinct and, in the context of apoptosis induction, a more potent biological activity profile compared to C2-ceramide. Its ability to rapidly induce apoptosis and sensitize cancer cells to radiation makes it a compelling candidate for further investigation in oncology. Furthermore, the established role of phytosphingosine-based ceramides in skin barrier function and their anti-inflammatory properties underscore the potential of NAPS in dermatological applications. Researchers should consider these differences when selecting a synthetic ceramide for their specific experimental needs. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the design and execution of future comparative studies in this area.

References

A Head-to-Head Comparison of N-Acetylphytosphingosine and N-Acetyl-sphingosine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of two closely related sphingolipids, this guide provides a comparative overview of N-Acetylphytosphingosine and N-acetyl-sphingosine, supported by experimental data and detailed methodologies to inform research and development in cosmetology and therapeutics.

This compound and N-acetyl-sphingosine are both acetylated forms of sphingoid bases, playing crucial roles in cellular signaling and skin health. While structurally similar, their distinct biochemical properties translate to different biological activities, particularly in the realms of apoptosis, skin barrier function, and inflammation. This guide offers a head-to-head comparison to delineate their individual characteristics and potential applications.

At a Glance: Key Physicochemical Properties

PropertyThis compoundN-acetyl-sphingosine
Synonyms N-C2:0-Phytoceramide, N-Acetyl (2S, 3S, 4R)-2-amino-1,3,4-octadecanetriolC2 Ceramide, N-Acetoyl-D-erythro-sphingosine
Molecular Formula C₂₀H₄₁NO₄C₂₀H₃₉NO₃
Molecular Weight 359.54 g/mol [1][2]341.53 g/mol
Structure Contains a phytosphingosine (B30862) backbone with a hydroxyl group at carbon 4.Contains a sphingosine (B13886) backbone with a double bond between carbons 4 and 5.

Comparative Efficacy: A Data-Driven Analysis

A critical evaluation of this compound and N-acetyl-sphingosine reveals significant differences in their biological impact, particularly in inducing apoptosis and modulating skin barrier function.

Apoptotic Activity

Experimental evidence suggests that this compound is a more potent inducer of apoptosis in cancer cells compared to N-acetyl-sphingosine.

Cell LineParameterThis compound (NAPS)N-acetyl-sphingosine (C2-Ceramide)Reference
MDA-MB-231 (Breast Cancer)Caspase-3 Activation (at 6 hours)~6-fold increase< 3-fold increase[3]
MDA-MB-231 (Breast Cancer)Caspase-8 Activation (at 6 hours)~3-fold increase< 1.5-fold increase[3]
Skin Barrier Function

The composition of ceramides (B1148491) in the stratum corneum is a key determinant of skin barrier integrity. Studies on skin lipid models indicate that a higher ratio of sphingosine-based ceramides (like N-acetyl-sphingosine) to phytosphingosine-based ceramides (like this compound) is associated with impaired barrier function, as measured by transepidermal water loss (TEWL).

Ceramide Ratio (NS:NP)Effect on Skin Barrier FunctionReference
High (e.g., 2:1)Correlates with impaired barrier function and higher TEWL, often observed in inflammatory skin diseases.[4]
Low (e.g., 1:2)Associated with a healthy skin barrier and lower TEWL.[4]
Anti-inflammatory and Cellular Responses
ParameterThis compoundN-acetyl-sphingosineReference
Inhibition of Superoxide (B77818) Release (Neutrophils)Not ReportedIC₅₀ = 5 µM[3]
Prostaglandin (B15479496) E₂ (PGE₂) ProductionSuppresses production.[1]Can stimulate production in some cell types.[1]

Delving into the Mechanisms: Signaling Pathways

The divergent biological effects of this compound and N-acetyl-sphingosine stem from their engagement with different cellular signaling cascades.

N-acetyl-sphingosine: A Pro-Apoptotic Mediator

N-acetyl-sphingosine, a cell-permeable ceramide analog, is well-documented to induce apoptosis through the activation of protein phosphatases and the caspase cascade.

N_acetyl_sphingosine_Apoptosis_Pathway N-acetyl-sphingosine N-acetyl-sphingosine Protein Phosphatases (e.g., PP2A) Protein Phosphatases (e.g., PP2A) N-acetyl-sphingosine->Protein Phosphatases (e.g., PP2A) Caspase-8 Caspase-8 N-acetyl-sphingosine->Caspase-8 Activates Caspase Cascade Caspase Cascade Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

N-acetyl-sphingosine induced apoptosis pathway.
This compound: An Anti-inflammatory and Barrier-Enhancing Agent

This compound exerts its anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, such as NF-κB and JAK/STAT, and by suppressing the production of inflammatory mediators like prostaglandin E₂. Its role in the skin barrier is fundamental to maintaining its integrity.

N_Acetylphytosphingosine_Anti_inflammatory_Pathway This compound This compound NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway JAK/STAT Pathway JAK/STAT Pathway This compound->JAK/STAT Pathway COX-2 Expression COX-2 Expression This compound->COX-2 Expression Skin Barrier Integrity Skin Barrier Integrity This compound->Skin Barrier Integrity Supports Inflammation Inflammation NF-κB Pathway->Inflammation Promotes JAK/STAT Pathway->Inflammation Promotes Prostaglandin E₂ Production Prostaglandin E₂ Production COX-2 Expression->Prostaglandin E₂ Production Catalyzes Prostaglandin E₂ Production->Inflammation Promotes

This compound anti-inflammatory and skin barrier pathway.

Experimental Protocols: A Guide for Researchers

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Apoptosis and Cell Viability Assessment

Objective: To quantify the apoptotic and cytotoxic effects of this compound and N-acetyl-sphingosine.

Experimental Workflow:

Apoptosis_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Apoptosis Assays cluster_2 Cell Viability Assay Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Caspase Activity Assay Caspase Activity Assay Treat with Compounds->Caspase Activity Assay Annexin V/PI Staining Annexin V/PI Staining Treat with Compounds->Annexin V/PI Staining MTT Assay MTT Assay Treat with Compounds->MTT Assay Quantify Apoptosis Quantify Apoptosis Caspase Activity Assay->Quantify Apoptosis Annexin V/PI Staining->Quantify Apoptosis Determine IC50 Determine IC50 MTT Assay->Determine IC50

Workflow for assessing apoptosis and cell viability.

1. MTT Assay for Cell Viability:

  • Principle: Measures the metabolic activity of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or N-acetyl-sphingosine for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

2. Caspase Activity Assay:

  • Principle: Measures the activity of key executioner caspases (e.g., caspase-3) in apoptosis.

  • Procedure:

    • Treat cells with the compounds as described above.

    • Lyse the cells and incubate the lysate with a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3).

    • Measure the fluorescence generated upon cleavage of the substrate by active caspases using a fluorometer.

    • Quantify the fold-increase in caspase activity relative to untreated controls.

Skin Barrier Function Assessment

Objective: To evaluate the effect of this compound and N-acetyl-sphingosine on skin barrier function.

1. Transepidermal Water Loss (TEWL) Measurement:

  • Principle: Measures the rate of water evaporation from the skin surface, an indicator of barrier integrity.

  • Procedure:

    • Acclimatize subjects in a controlled environment (temperature and humidity).

    • Use a TEWL measurement device (e.g., Tewameter®) to take baseline readings on a defined skin area (e.g., volar forearm).

    • Apply formulations containing this compound or N-acetyl-sphingosine to the test areas.

    • Measure TEWL at specified time points after application.

    • A decrease in TEWL indicates an improvement in skin barrier function.

Anti-inflammatory Activity Assessment

Objective: To compare the anti-inflammatory properties of this compound and N-acetyl-sphingosine.

1. Cytokine Expression Analysis (ELISA):

  • Principle: Quantifies the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) released by cells.

  • Procedure:

    • Culture relevant cells (e.g., keratinocytes, macrophages) and pre-treat with the test compounds.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).

    • Collect the cell culture supernatant after a defined incubation period.

    • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) using specific antibodies for the cytokines of interest to quantify their concentrations.

    • Determine the percentage of cytokine inhibition compared to the stimulated control.

2. NF-κB Activation Assay:

  • Principle: Measures the activation of the NF-κB transcription factor, a key regulator of inflammation.

  • Procedure:

    • Treat cells with the compounds and an inflammatory stimulus.

    • Prepare nuclear extracts from the cells.

    • Use an NF-κB p65 transcription factor assay kit (or similar method like Western blot for phosphorylated IκBα) to measure the amount of active NF-κB in the nuclear extracts.

    • A decrease in nuclear NF-κB indicates inhibition of this pro-inflammatory pathway.

Conclusion

References

N-Acetylphytosphingosine: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetylphytosphingosine (NAPS), an acetylated derivative of the naturally occurring skin lipid phytosphingosine (B30862), is emerging as a promising bioactive ingredient in dermatology and oncology. Its effects, demonstrated across a range of preclinical studies, highlight its potential in skin barrier restoration, anti-inflammatory applications, and as an adjunct in cancer therapy. This guide provides an objective comparison of the in vitro and in vivo effects of NAPS, supported by experimental data and detailed methodologies, to aid researchers in evaluating its therapeutic and cosmetic potential.

In Vitro vs. In Vivo Effects: A Comparative Summary

This compound exhibits a variety of effects that have been studied in both controlled laboratory settings (in vitro) and in living organisms (in vivo). Here, we compare its performance in these different contexts.

In Vitro : In cell-based assays, NAPS has demonstrated significant pro-apoptotic and anti-proliferative effects on cancer cells. Notably, it has been shown to induce programmed cell death and enhance the sensitivity of tumor cells to radiation. Furthermore, studies on skin cell cultures have revealed its role in promoting keratinocyte differentiation and modulating inflammatory responses.

In Vivo : In animal and human studies, the application of NAPS and its parent compound, phytosphingosine, has been linked to improvements in skin barrier function, including enhanced hydration and reduced transepidermal water loss (TEWL). Its anti-inflammatory properties have been confirmed in mouse models of skin inflammation, where it has been shown to reduce swelling and the infiltration of inflammatory cells.

Quantitative Data Comparison

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound and its derivatives.

Table 1: In Vitro Effects of this compound on Cancer Cells

Cell LineTreatmentEndpointResult
MDA-MB-231 (Human Breast Cancer) 30 µM NAPSCaspase-3 Activity~6-fold increase after 6 hours
30 µM NAPSCaspase-8 Activity~3-fold increase after 6 hours
NCI-H460 (Human Lung Carcinoma) NAPS + Radiation (4 Gy)Clonogenic SurvivalUp to 10-fold increase in cell death compared to radiation alone

Table 2: In Vivo Effects of Phytosphingosine Derivatives on Skin Inflammation in a Mouse Model

ModelTreatmentEndpointResult
TPA-Induced Ear Edema in Mice Topical PhytosphingosineEpidermal ThickeningSignificant reduction in thickening and edema
Topical PhytosphingosineInflammatory Cell InfiltrationBlocked infiltration of inflammatory cells into the dermis
IL-23-Injected Psoriasiform Dermatitis in Mice Topical Phytosphingosine DerivativesEar SwellingSuppression of ear swelling

Table 3: In Vivo Effects of Phytosphingosine-Containing Formulations on Human Skin Barrier Function

Study TypeTreatmentEndpointResult
Human Volunteers Cream with 0.2% Ceramide NP + 0.02-0.05% Ceramide ENP (derived from phytosphingosine)Skin Hydration26% increase compared to Ceramide NP alone after 4 weeks
Human Volunteers Cream with PhytosphingosinePyrrolidone Carboxylic Acid (NMF component)Significant increase, leading to improved skin hydration[1]
Human Volunteers with Damaged Skin Barrier Emulsion with 0.5% and 1% Synthetic Ceramide-2 (N-stearoyl-DL-erythro-sphinganine)Transepidermal Water Loss (TEWL)Significant decrease in TEWL, aiding in barrier restoration[2]

Signaling Pathways Modulated by this compound and Its Derivatives

NAPS and its parent compound, phytosphingosine, exert their biological effects by modulating several key signaling pathways involved in inflammation, cell survival, and differentiation.

Anti-inflammatory Signaling

Phytosphingosine and its derivatives have been shown to suppress inflammatory responses by inhibiting the NF-κB, JAK/STAT, and MAPK signaling pathways .[3][4] These pathways are central to the production of pro-inflammatory cytokines and mediators. By inhibiting these pathways, phytosphingosine derivatives can reduce the expression of cytokines such as IL-1α, IL-1β, IL-6, and TNF-α.[3]

Anti_Inflammatory_Signaling cluster_stimulus Inflammatory Stimulus (e.g., TPA, LPS) cluster_naps This compound cluster_pathways Signaling Pathways cluster_response Cellular Response Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK JAK JAK Stimulus->JAK MAPK MAPK (p38, ERK, JNK) Stimulus->MAPK NAPS This compound NAPS->IKK NAPS->JAK NAPS->MAPK NFkB NF-κB IKK->NFkB Response Pro-inflammatory Cytokine Production (IL-6, TNF-α, etc.) NFkB->Response STAT STAT JAK->STAT STAT->Response MAPK->Response

Anti-inflammatory signaling pathways inhibited by NAPS.
Pro-Apoptotic Signaling in Cancer Cells

In cancer cells, NAPS promotes apoptosis through the activation of the caspase cascade. It has been shown to increase the activity of initiator caspases (like caspase-8) and executioner caspases (like caspase-3).

Pro_Apoptotic_Signaling NAPS This compound Caspase8 Caspase-8 (Initiator Caspase) NAPS->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Pro-apoptotic signaling cascade initiated by NAPS.

Experimental Protocols

In Vitro: Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the viability of cancer cell lines such as MDA-MB-231.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/mL in a final volume of 100 µL of culture medium per well.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: After incubation, treat the cells with various concentrations of NAPS dissolved in a suitable solvent (e.g., DMSO) and a solvent control.

  • Incubation with NAPS: Incubate the cells with NAPS for the desired period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the solvent-treated control.[5]

MTT_Assay_Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 treat_naps Treat with NAPS incubate1->treat_naps incubate2 Incubate 48h treat_naps->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Workflow for the MTT cell viability assay.
In Vitro: Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Culture and Treatment: Culture cells (e.g., MDA-MB-231) and treat with NAPS or a vehicle control for the desired time.

  • Cell Lysis: After treatment, collect and lyse the cells using a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein from the cell lysate to each well.

  • Reaction Buffer: Add 2X reaction buffer containing DTT to each sample.[6]

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to initiate the reaction.[6]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[6]

  • Absorbance Measurement: Measure the absorbance at 400-405 nm. The increase in absorbance corresponds to the caspase-3 activity.[6]

In Vivo: TPA-Induced Mouse Ear Edema Model

This model is used to evaluate the anti-inflammatory effects of topically applied this compound.

  • Animal Model: Use hairless mice (e.g., SKH-1) or mice with shaved dorsal skin.

  • Induction of Inflammation: Apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle (e.g., acetone) to the inner and outer surfaces of one ear of each mouse to induce inflammation. The contralateral ear receives the vehicle alone as a control.[7]

  • Topical Treatment: Shortly after TPA application, topically apply a solution of NAPS or phytosphingosine in a suitable vehicle to the TPA-treated ear. A control group should receive the vehicle only.[7]

  • Evaluation of Edema: After a specified time (e.g., 6 hours), sacrifice the mice and take a punch biopsy from both ears. Weigh the biopsies to determine the increase in ear weight as a measure of edema.[7]

  • Histological Analysis: Fix the ear tissue in formalin, embed in paraffin, and section for histological staining (e.g., hematoxylin (B73222) and eosin) to visualize epidermal thickening and inflammatory cell infiltration.[7]

Conclusion

The available data strongly suggest that this compound is a potent bioactive lipid with multifaceted effects. Its in vitro pro-apoptotic activity in cancer cells and its anti-inflammatory and barrier-enhancing properties in skin cells are well-documented. Importantly, these in vitro findings are largely corroborated by in vivo studies, which demonstrate its efficacy in reducing skin inflammation and improving skin barrier function.

The convergence of in vitro and in vivo evidence makes NAPS a compelling candidate for further research and development in both dermatological and oncological applications. Future studies should focus on elucidating the precise molecular mechanisms of action and on conducting well-controlled clinical trials to fully ascertain its therapeutic potential in humans.

References

A Comparative Analysis of N-Acetylphytosphingosine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparative analysis of the primary synthesis methods for N-Acetylphytosphingosine, a bioactive sphingolipid with significant applications in cosmetics and pharmaceuticals. The comparison focuses on performance metrics, supported by experimental data, to aid in the selection of the most suitable synthesis strategy for research and development purposes.

Introduction to this compound

This compound, a derivative of the naturally occurring phytosphingosine (B30862), is a key component of skin lipids, playing a crucial role in maintaining the epidermal barrier function, modulating cellular signaling pathways, and inducing apoptosis in certain cancer cell lines. Its synthesis is of considerable interest for therapeutic and cosmetic applications. The primary routes for its production include microbial fermentation, chemical synthesis, and enzymatic synthesis.

Comparative Analysis of Synthesis Methods

The choice of synthesis method for this compound depends on several factors, including desired yield, purity, cost, scalability, and environmental impact. Below is a comparative summary of the main approaches.

Data Presentation: Quantitative Comparison of Synthesis Methods
ParameterMicrobial Fermentation (via TAPS)Chemical SynthesisEnzymatic Synthesis
Starting Materials Sugars (e.g., glucose), yeast extract, peptoneCarbohydrates (e.g., D-lyxose), serine derivatives, long-chain fatty acidsPhytosphingosine, Acetyl-CoA or other acetyl donors
Typical Yield High (TAPS titers up to 22.14 g/L reported with engineered strains)[1]Variable, often moderate over multiple steps (e.g., 28% overall yield from D-lyxose derivative)[2]High conversion of substrate, but overall yield depends on phytosphingosine availability
Purity of Final Product High (≥98% achievable after purification)[3]Generally high after chromatographic purification (≥98%)High, with high specificity and fewer byproducts
Key Advantages Sustainable ("green") process, potential for high yields, produces stereospecific productWell-established routes, allows for synthesis of analogues and derivativesHigh specificity, mild reaction conditions, environmentally friendly
Key Disadvantages Requires expertise in fermentation and downstream processing, initial strain development can be time-consumingMulti-step processes, use of hazardous reagents and solvents, potential for byproduct formation, may require chiral resolutionDependent on the availability and cost of the phytosphingosine substrate and the enzyme
Scalability Highly scalable for industrial productionCan be scaled, but may become costly and generate significant wasteScalable, but may be limited by enzyme and substrate cost
Stereoselectivity High (naturally produces the desired D-ribo isomer)Can be controlled with chiral catalysts or starting materials, but may require additional stepsHigh, enzymes are stereospecific

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Microbial Fermentation and Conversion

This method involves the production of Tetraacetylphytosphingosine (TAPS) by the yeast Wickerhamomyces ciferrii, followed by deacetylation and subsequent N-acetylation.

Protocol 1: Production of TAPS by Wickerhamomyces ciferrii

  • Strain and Culture Conditions:

    • Use Wickerhamomyces ciferrii (e.g., strain NRRL Y-1031).

    • Prepare a seed culture in YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose) and incubate at 25°C with shaking for 48 hours.[4]

    • Inoculate the production medium (e.g., a defined medium with glucose as the carbon source and a nitrogen source) with the seed culture.

    • Maintain the fermentation at 25°C with controlled pH and aeration for 5-7 days.

  • Extraction and Purification of TAPS:

    • Separate the yeast cells from the culture broth by centrifugation.

    • Extract the TAPS from the supernatant using a suitable organic solvent like ethyl acetate (B1210297).

    • Concentrate the organic extract under reduced pressure.

    • Purify the crude TAPS by recrystallization or silica (B1680970) gel chromatography.

Protocol 2: Conversion of TAPS to this compound

  • Deacetylation of TAPS:

    • Dissolve the purified TAPS in methanol (B129727).

    • Add a catalytic amount of sodium methoxide (B1231860) and stir the reaction at room temperature until deacetylation is complete (monitored by TLC).

    • Neutralize the reaction with an acidic resin and filter.

    • Evaporate the solvent to obtain crude phytosphingosine.

  • N-Acetylation of Phytosphingosine:

    • Suspend the crude phytosphingosine in a suitable solvent (e.g., methanol).

    • Add acetic anhydride (B1165640) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the this compound with an organic solvent.

    • Purify the product by column chromatography or recrystallization.

Chemical Synthesis

This protocol outlines a representative chemical synthesis route starting from a carbohydrate precursor.

Protocol 3: Chemical Synthesis from a D-lyxose derivative

  • Synthesis of a Lactol Intermediate:

    • Transform commercially available D-lyxose into 2,3-O-isopropylidene-D-lyxofuranose.[2]

  • Reduction and Protection:

    • Reduce the lactol with sodium borohydride (B1222165) to produce a 1,4-diol intermediate.[2]

    • Perform a regioselective benzoylation of the primary hydroxyl group.[2]

  • Introduction of the Alkyl Chain and Amino Group:

    • This typically involves a series of steps including oxidation, olefination to introduce the long alkyl chain, and introduction of an azide (B81097) group which will be later reduced to the amine.

  • Deprotection and N-Acetylation:

    • Remove all protecting groups under appropriate conditions.

    • Perform N-acetylation of the resulting phytosphingosine using acetic anhydride as described in Protocol 2.

    • Purify the final product using column chromatography.

Enzymatic Synthesis

This method utilizes an enzyme to specifically N-acetylate phytosphingosine.

Protocol 4: Enzymatic N-Acetylation of Phytosphingosine

  • Reaction Setup:

    • Prepare a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.5).

    • Dissolve phytosphingosine in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the buffer.

    • Add an acetyl donor, such as vinyl acetate or acetyl-CoA.

    • Initiate the reaction by adding a suitable N-acetyltransferase or a lipase (B570770) with acetylating activity.

  • Reaction Conditions and Monitoring:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30-40°C) with gentle shaking.

    • Monitor the progress of the reaction by TLC or HPLC.

  • Product Isolation and Purification:

    • Stop the reaction by adding an organic solvent to precipitate the enzyme.

    • Centrifuge to remove the precipitated enzyme.

    • Extract the this compound from the supernatant with a suitable organic solvent.

    • Wash the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the product by silica gel chromatography.

Analytical Methods for Characterization and Purity Assessment

Protocol 5: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water, or acetonitrile (B52724) and water.

  • Detector: UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm filter.

  • Analysis: Inject the sample and compare the retention time and peak area to a known standard of this compound.

Protocol 6: Mass Spectrometry (MS)

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Sample Preparation: Dissolve the sample in a suitable solvent for infusion or LC-MS analysis (e.g., methanol with 0.1% formic acid).

  • Analysis: Detect the protonated molecular ion [M+H]⁺ of this compound. Tandem MS (MS/MS) can be used for structural confirmation by analyzing the fragmentation pattern.

Protocol 7: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

  • Spectra: Acquire ¹H NMR and ¹³C NMR spectra.

  • Analysis:

    • In ¹H NMR, look for the characteristic signals of the acetyl methyl group (a singlet around 2.0 ppm), the long alkyl chain protons, and the protons on the sphingoid backbone.

    • In ¹³C NMR, identify the carbonyl carbon of the acetyl group (around 170-175 ppm) and the carbons of the sphingoid backbone and the alkyl chain.

Mandatory Visualizations

Signaling and Biosynthetic Pathways

TAPS_Biosynthesis TAPS TAPS This compound This compound TAPS->this compound Chemical/Enzymatic Deacetylation & N-Acetylation

Apoptosis_Pathway Phytosphingosine Phytosphingosine Caspase-8 Caspase-8 Phytosphingosine->Caspase-8 activates Bax Bax Phytosphingosine->Bax induces translocation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Bax->Mitochondrion to Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 binds Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Skin_Barrier

Conclusion

The synthesis of this compound can be achieved through microbial fermentation, chemical synthesis, or enzymatic methods. Microbial fermentation offers a sustainable and high-yield route, particularly when coupled with metabolic engineering of Wickerhamomyces ciferrii. Chemical synthesis provides versatility for creating analogues but often involves more complex and less environmentally friendly processes. Enzymatic synthesis presents a highly specific and green alternative, though it is dependent on the availability of the precursor, phytosphingosine. The choice of method will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and desired purity. The provided protocols and analytical methods serve as a foundation for the practical implementation of these synthesis and characterization strategies.

References

Validating the pro-apoptotic activity of N-Acetylphytosphingosine across different cancer types

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent investigations into the therapeutic potential of N-Acetylphytosphingosine (NAPS) have solidified its position as a significant pro-apoptotic agent in a variety of cancer cell lines. This guide provides a comparative analysis of NAPS's efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as an anti-cancer therapeutic.

Comparative Efficacy of this compound

This compound has demonstrated considerable cytotoxic and pro-apoptotic activity against several cancer cell lines. Its efficacy, often compared to the well-known apoptosis inducer C2-ceramide, and standard chemotherapeutic agents, is summarized below.

Table 1: Comparative Cytotoxicity (IC50) of this compound and Other Agents
CompoundCancer Cell LineIC50 (µM)Reference
This compound (NAPS) MDA-MB-231 (Breast Cancer)~15-20[1]
NCI-H460 (Lung Cancer)Not explicitly stated, but effective at inducing apoptosis[2][3][4]
C2-Ceramide MDA-MB-231 (Breast Cancer)>20 (less potent than NAPS at early time points)[1]
H1299 (Lung Cancer)~50[5]
NSCLC cell lines~100[6]
Doxorubicin (B1662922) A549 (Lung Cancer)0.07 - 71[7][8]
MCF-7 (Breast Cancer)8.306
MDA-MB-231 (Breast Cancer)6.602
Cisplatin A549 (Lung Cancer)4.97 - 9.92[9]
H1299 (Lung Cancer)27[10]
MCF-7 (Breast Cancer)Varies widely[11]

Note: IC50 values can vary significantly based on experimental conditions such as incubation time and assay method.

Table 2: Pro-Apoptotic Activity of this compound
Cancer Cell LineTreatmentKey Apoptotic EventsFold Change/PercentageReference
MDA-MB-231 (Breast Cancer)NAPS (30 µM, 6h)Caspase-3 Activation~5-fold increase (approx. 2x higher than C2-ceramide)[1]
NAPS (15 µM, 24h)Apoptotic Cells (Annexin V)40-50%[1]
NCI-H460 (Lung Cancer)NAPS + RadiationIncreased Bax expression, Bid cleavageSignificant increase[2][3][4]
Jurkat (Lymphoma)NAPSCaspase-3 and -8 ActivationTime and dose-dependent increase[1]

Signaling Pathways of NAPS-Induced Apoptosis

This compound primarily induces apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the activation of the caspase cascade.

NAPS_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion NAPS This compound (NAPS) Casp8 Caspase-8 NAPS->Casp8 Activates Bid Bid tBid tBid Bid->tBid Bax Bax tBid->Bax Activates Bax_m Bax (activated) Bax->Bax_m Translocates to Mitochondria Casp8->Bid Cleaves Casp3 Caspase-3 Apoptosis Apoptosis Casp3->Apoptosis Executes CytoC Cytochrome c Bax_m->CytoC Promotes Release CytoC->Casp3 Activates Bcl2 Bcl-2 Bcl2->Bax_m Inhibits

NAPS-induced intrinsic apoptosis pathway.

Experimental Protocols

Detailed methodologies for key assays used to validate the pro-apoptotic activity of NAPS are provided below.

Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

AnnexinV_Workflow A 1. Cell Culture & Treatment with NAPS B 2. Harvest & Wash Cells A->B C 3. Resuspend in Annexin V Binding Buffer B->C D 4. Add Annexin V-FITC & Propidium Iodide (PI) C->D E 5. Incubate in Dark (15 min, RT) D->E F 6. Analyze by Flow Cytometry E->F

Annexin V/PI apoptosis assay workflow.

Methodology:

  • Cell Preparation: Culture cancer cells to the desired confluence and treat with NAPS at various concentrations and time points. Include untreated and positive controls.

  • Harvesting: Detach adherent cells using trypsin and collect all cells, including those in the supernatant. Centrifuge and wash the cell pellet with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, measuring long-term cytotoxicity.

Methodology:

  • Cell Seeding: Plate a known number of single cells into 6-well plates or petri dishes.

  • Treatment: Treat the cells with NAPS, often in combination with another agent like radiation.

  • Incubation: Incubate the cells for a period of 1-3 weeks, allowing colonies to form.

  • Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells). The plating efficiency and surviving fraction are then calculated.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bax and Bcl-2.

Methodology:

  • Protein Extraction: Lyse NAPS-treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Bax, anti-Bcl-2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The band intensities are quantified to determine the relative protein expression levels.

Conclusion

This compound has emerged as a promising pro-apoptotic agent with demonstrated efficacy across multiple cancer types, including lung and breast cancer. Its ability to induce apoptosis, particularly through the intrinsic pathway by modulating the Bax/Bcl-2 ratio and activating caspases, warrants further investigation. Notably, NAPS has shown a favorable differential cytotoxicity profile, being more potent against cancer cells than normal cells.[2][3][4] The provided data and protocols offer a foundation for researchers to further explore and validate the anti-cancer potential of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for N-Acetylphytosphingosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for researchers, scientists, and drug development professionals, this document outlines the recommended procedures for the proper disposal of N-Acetylphytosphingosine, ensuring laboratory safety and environmental responsibility.

This compound is a bioactive lipid involved in various cellular processes, including the regulation of cell growth, differentiation, and apoptosis. Due to its use in research and development, understanding the appropriate handling and disposal protocols is essential to maintain a safe laboratory environment and comply with regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of accidental contact, wash the affected area with copious amounts of water.

Step-by-Step Disposal Protocol
  • Waste Collection: Collect waste this compound, including any contaminated materials such as pipette tips, tubes, and gloves, in a designated and clearly labeled chemical waste container.

  • Container Labeling: The waste container must be labeled with the full chemical name, "this compound," and any known hazard warnings (though none are currently indicated for similar compounds).

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection by a licensed chemical waste disposal service.

  • Professional Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a certified chemical waste contractor. These professionals are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.

Spill Management

In the event of a spill, isolate the area to prevent further contamination. For a small spill of solid this compound, carefully sweep the material to avoid generating dust and place it in the designated chemical waste container. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place the absorbent material into the chemical waste container. Ensure the area is thoroughly cleaned after the spill has been contained and collected.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₀H₄₁NO₄
Molecular Weight 359.55 g/mol
CAS Number 100403-19-8
Appearance White to off-white powder
Solubility Soluble in organic solvents such as ethanol, methanol, and DMSO

Experimental Protocol: Induction of Apoptosis in Cancer Cells

This protocol outlines a general method for studying the apoptotic effects of this compound on a cancer cell line, based on a study investigating its efficacy as an anti-cancer agent.

Objective: To determine the dose-dependent effect of this compound on the induction of apoptosis in a selected cancer cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., human breast adenocarcinoma MDA-MB-231)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

  • 96-well plates and other standard cell culture labware

Procedure:

  • Cell Culture: Culture the cancer cells in the appropriate medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the cell culture medium to achieve the desired final concentrations.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO-treated) group.

  • Apoptosis Assay:

    • After the treatment period, harvest the cells by trypsinization.

    • Wash the cells with cold PBS.

    • Resuspend the cells in the binding buffer provided with the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells.

  • Data Analysis: Analyze the flow cytometry data to determine the dose-dependent increase in apoptosis induced by this compound.

This compound Induced Apoptotic Pathway

This compound has been shown to induce apoptosis in cancer cells through the activation of the caspase cascade. The following diagram illustrates a simplified signaling pathway.

N_Acetylphytosphingosine_Apoptosis_Pathway NAPS This compound Cell Cancer Cell NAPS->Cell Induces stress in Caspase8 Caspase-8 Activation Cell->Caspase8 Initiates Caspase3 Caspase-3 Activation Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound induced caspase-mediated apoptosis.

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for N-Acetylphytosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling N-Acetylphytosphingosine, a bioactive lipid increasingly utilized in dermatological and pharmaceutical research. Adherence to these protocols will minimize risk and ensure the integrity of your experiments.

Immediate Safety and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, it is prudent to follow standard laboratory safety protocols to minimize exposure and prevent contamination. The following personal protective equipment is recommended:

PPE CategorySpecificationRationale
Hand Protection Nitrile or Latex glovesPrevents direct skin contact. While this compound is a solid, it is often dissolved in solvents for experimental use.
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from potential splashes of solutions containing this compound and solvents.
Body Protection Laboratory coatPrevents contamination of personal clothing.

Note on Glove Selection for Solvents:

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. When preparing solutions, the choice of glove material should be compatible with the solvent used. The following table provides a general guideline for glove compatibility with these common solvents.

SolventNitrileLatexNeoprene
Dimethyl Sulfoxide (DMSO) GoodPoorFair
Ethanol GoodGoodGood
Methanol FairGoodGood

This information is a general guide. It is recommended to consult the specific glove manufacturer's chemical resistance chart for detailed breakthrough times and degradation data.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety and preserves the quality of the compound for research.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.

Handling and Preparation of Solutions
  • Designated Area: All handling of solid this compound and preparation of its solutions should be conducted in a designated area, such as a laboratory fume hood, to minimize inhalation of any fine particulates and solvent vapors.

  • Weighing: When weighing the solid compound, use a chemical spatula and a weigh boat. Avoid creating dust.

  • Dissolving: To prepare a solution, slowly add the weighed this compound to the desired solvent in a suitable container. Gently agitate or stir until fully dissolved.

Spill Management

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large spills involving volatile solvents, evacuate the area and ensure adequate ventilation before cleanup.

  • Containment: For small spills of solutions, contain the spill using absorbent materials such as spill pads or vermiculite.

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material. Avoid generating dust. Place the collected material in a sealed container for disposal.

    • For liquid spills, use absorbent pads to soak up the solution. Place the used pads in a sealed, labeled waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water.

  • Waste Disposal: Dispose of all contaminated materials as chemical waste according to your institution's guidelines.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination.

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of as chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal protocols.
Solutions of this compound Collect in a designated, labeled waste container for liquid chemical waste. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid chemical waste container.
Empty Containers Rinse the container with a suitable solvent three times, collecting the rinsate for disposal as liquid chemical waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, depending on the material.

Always consult and adhere to your institution's specific waste disposal guidelines.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal a Don Personal Protective Equipment (PPE) b Weigh this compound in Fume Hood a->b d Dissolve this compound in Solvent b->d c Prepare Solvent c->d e Perform Experiment with this compound Solution d->e f Collect Liquid Waste e->f g Collect Solid Waste e->g h Decontaminate Work Area e->h i Dispose of Waste per Institutional Guidelines f->i g->i j Remove and Dispose of PPE h->j

Caption: Workflow for the safe handling of this compound.

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Reactant of Route 1
Reactant of Route 1
N-Acetylphytosphingosine
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Reactant of Route 2
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